Product packaging for m-PEG12-acid(Cat. No.:)

m-PEG12-acid

Katalognummer: B609235
Molekulargewicht: 588.7 g/mol
InChI-Schlüssel: JMAKFNFKUHXFBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

m-PEG12-acid is a PEG derivative containing a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H52O14 B609235 m-PEG12-acid

Eigenschaften

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O14/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-26(27)28/h2-25H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAKFNFKUHXFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to m-PEG12-acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

m-PEG12-acid, a monodisperse polyethylene glycol (PEG) derivative, is a critical component in modern biopharmaceutical research and development. Its unique properties make it an invaluable tool in the construction of complex biomolecules, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of this compound, including its chemical properties, applications, and detailed experimental protocols.

Core Properties of this compound

This compound is characterized by a methoxy-terminated polyethylene glycol chain of twelve ethylene glycol units, ending in a carboxylic acid functional group. This heterobifunctional structure allows for precise and controlled bioconjugation.

Physicochemical Data
PropertyValueSource
Molecular Formula C26H52O14--INVALID-LINK--
Molecular Weight 588.68 g/mol --INVALID-LINK--
CAS Number 2135793-73-4--INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Purity Typically ≥95%--INVALID-LINK--
Solubility and Storage
SolventSolubilityNotesSource
Water Soluble--INVALID-LINK--
DMSO SolubleHeating and sonication may be required for high concentrations.--INVALID-LINK--
DMF Soluble--INVALID-LINK--
DCM Soluble--INVALID-LINK--
Storage Conditions Store at -20°C, protect from moisture.Stock solutions can be stored at -80°C for up to 6 months.--INVALID-LINK--

Applications in Drug Development

The distinct structural features of this compound make it a versatile tool in drug development, primarily as a linker molecule.

PROTACs

In the development of PROTACs, this compound serves as a flexible linker connecting a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The PEG chain enhances the solubility and cell permeability of the PROTAC molecule, while its length is a critical parameter for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for inducing target protein degradation.[1][2]

Antibody-Drug Conjugates (ADCs)

For ADCs, this compound can be used to attach a cytotoxic payload to an antibody. The hydrophilic nature of the PEG linker can improve the pharmacokinetic profile of the ADC by reducing aggregation and immunogenicity, and potentially increasing its circulation half-life.[3]

Key Experimental Protocols

The primary utility of this compound lies in its ability to form stable amide bonds with primary amines. This is typically achieved by activating the carboxylic acid group.

Activation of this compound and Amide Bond Formation

This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by conjugation to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand).

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Amine-containing molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to Amine-containing Molecule:

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Add the activated this compound (NHS ester) solution to the amine-containing molecule solution. A 10- to 20-fold molar excess of the activated PEG linker is often used for protein conjugation.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Remove excess reagents and byproducts by dialysis or using a desalting column equilibrated with an appropriate buffer (e.g., PBS).

Note: The efficiency of the conjugation reaction can be monitored by techniques such as HPLC, mass spectrometry, or SDS-PAGE for protein conjugations.

Visualizing Workflows and Pathways

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC, utilizing a linker such as this compound, induces the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI POI->POI_bound PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) PROTAC_bound PROTAC PROTAC->PROTAC_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound POI_bound->PROTAC_bound PROTAC_bound->E3_bound Ub Ubiquitin Ub_POI Polyubiquitinated POI Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degraded Degraded Protein Fragments Proteasome->Degraded Degradation cluster_ternary cluster_ternary cluster_ternary->Ub_POI Ubiquitination

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for Bioconjugation

The following diagram outlines the key steps in a typical bioconjugation experiment using this compound.

Bioconjugation_Workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Activation of this compound cluster_conjugation 3. Conjugation cluster_purification 4. Quenching and Purification prep_peg Prepare this compound solution activate_peg Add EDC and NHS to This compound solution prep_peg->activate_peg prep_amine Prepare amine-containing molecule solution mix_reagents Add activated this compound to amine solution prep_amine->mix_reagents prep_buffers Prepare buffers (Activation, Coupling, Quenching) incubate_activation Incubate for 15-30 min at room temperature activate_peg->incubate_activation incubate_activation->mix_reagents incubate_conjugation Incubate for 2 hours at RT or overnight at 4°C mix_reagents->incubate_conjugation quench Add Quenching Buffer incubate_conjugation->quench purify Purify conjugate via dialysis or desalting column quench->purify analyze Analyze final product (HPLC, MS, SDS-PAGE) purify->analyze

Caption: Step-by-step workflow for bioconjugation with this compound.

References

An In-depth Technical Guide to m-PEG12-acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-acid with twelve PEG units (m-PEG12-acid), a versatile heterobifunctional linker widely utilized in biomedical research and drug development. Aimed at researchers, scientists, and professionals in the field, this document details the chemical structure, physicochemical properties, and key applications of this compound, with a focus on its role in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Identification

This compound is a well-defined, monodisperse polyethylene glycol (PEG) derivative. Its structure consists of a methyl ether (methoxy) group at one terminus and a carboxylic acid group at the other, connected by a chain of twelve repeating ethylene glycol units. This specific arrangement provides a combination of hydrophilicity, flexibility, and defined length, which are crucial for its applications.

The terminal methoxy group offers stability and prevents unwanted crosslinking reactions, while the carboxylic acid provides a reactive handle for covalent attachment to primary amine groups on various molecules such as proteins, peptides, or small molecule drugs.

It is important to note that while the CAS number 2135793-73-4 is frequently used for this compound, the CAS number 125220-94-2 is also associated with what appears to be a structurally identical or highly similar molecule.[1][2][3] Researchers should be aware of this and may encounter both identifiers in literature and commercial listings.

m_PEG12_acid_structure start CH₃O- peg1 (CH₂CH₂O)₁₁- start->peg1 peg2 CH₂CH₂O- peg1->peg2 linker CH₂CH₂- peg2->linker acid COOH linker->acid

Figure 1: Chemical Structure of this compound.

Physicochemical and Biological Properties

The physicochemical properties of this compound are summarized in the table below. These properties make it a valuable tool in bioconjugation and drug delivery. The hydrophilic PEG spacer enhances the aqueous solubility of conjugated molecules, which is particularly beneficial for poorly soluble drugs.[4][5]

PropertyValueReference(s)
Chemical Formula C₂₆H₅₂O₁₄
Molecular Weight 588.68 g/mol
CAS Number 2135793-73-4 (primary), 125220-94-2 (also cited)
Appearance White to off-white solid or solid-liquid mixture
Purity Typically ≥95% or ≥98%
Solubility Soluble in Water, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Dimethylformamide (DMF)
Solubility in DMSO 100 mg/mL (169.87 mM) with ultrasonic treatment and warming to 54°C
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month.

Applications in Bioconjugation and PROTACs

The primary application of this compound is as a heterobifunctional linker in bioconjugation. The terminal carboxylic acid can be activated to react with primary amines on proteins, peptides, antibodies, or other biomolecules to form a stable amide bond. This process, often referred to as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of the modified molecule.

A significant and rapidly growing application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, this compound serves as the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. The flexibility and hydrophilicity of the PEG chain are crucial for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

protac_mechanism cluster_protac PROTAC Molecule TargetBinder Target Protein Binder Linker This compound Linker TargetBinder->Linker TargetProtein Target Protein TargetBinder->TargetProtein Binds to E3Binder E3 Ligase Binder E3Ligase E3 Ubiquitin Ligase E3Binder->E3Ligase Recruits Linker->E3Binder Proteasome Proteasome TargetProtein->Proteasome Degraded by E3Ligase->TargetProtein Ubiquitinates Ub Ubiquitin Ub->E3Ligase

Figure 2: Role of this compound in PROTAC-mediated protein degradation.

Experimental Protocols

While specific protocols should be optimized for each application, the following provides a general methodology for the conjugation of this compound to a primary amine-containing molecule and subsequent characterization.

Amide Coupling of this compound to a Protein (General Protocol)

This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by reaction with a protein.

Materials:

  • This compound

  • Protein with available primary amine groups (e.g., Lysozyme)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

conjugation_workflow cluster_activation Activation of this compound cluster_conjugation Conjugation to Protein cluster_purification Purification PEG_Acid This compound EDC_NHS EDC, NHS in Activation Buffer PEG_Acid->EDC_NHS NHS_Ester m-PEG12-NHS Ester EDC_NHS->NHS_Ester Reaction Mix and incubate in Reaction Buffer NHS_Ester->Reaction Protein Amine-containing Protein Protein->Reaction Conjugate PEGylated Protein Reaction->Conjugate Quench Quench reaction (e.g., Tris buffer) Conjugate->Quench Purify Purify conjugate (e.g., SEC) Quench->Purify

Figure 3: General workflow for protein conjugation with this compound.

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in the Activation Buffer to a desired concentration (e.g., 10 mM).

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer (e.g., 100 mM each).

    • Dissolve the protein in the Reaction Buffer to a suitable concentration (e.g., 5 mg/mL).

  • Activation of this compound:

    • To the this compound solution, add a molar excess of EDC (e.g., 5-fold) and NHS (e.g., 5-fold).

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Protein:

    • Add the activated m-PEG12-NHS ester solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized based on the desired degree of labeling.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters.

    • Purify the PEGylated protein from excess reagents and byproducts using a suitable method such as size-exclusion chromatography (SEC) or dialysis.

Characterization of this compound and its Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure and purity of this compound. The characteristic peaks of the methoxy group protons and the ethylene glycol repeating units can be observed. For PEG derivatives in deuterated dimethyl sulfoxide (DMSO-d6), the hydroxyl proton of any unreacted PEG starting material can be observed, which is useful for determining the purity of the final acid product.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) coupled with a suitable detector (e.g., UV, evaporative light scattering detector (ELSD), or mass spectrometry (MS)) is commonly used to assess the purity of this compound and to analyze the resulting bioconjugates. For protein conjugates, size-exclusion chromatography (SEC-HPLC) can be employed to separate the PEGylated protein from the unconjugated protein and to assess the degree of PEGylation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may vary between suppliers, general precautions for handling PEG compounds should be followed. It is advisable to wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and ensure good ventilation. For detailed safety information, refer to the SDS provided by the supplier.

Conclusion

This compound is a well-defined and versatile linker that plays a crucial role in modern drug development and bioconjugation. Its defined length, hydrophilicity, and terminal reactive group make it an ideal component for enhancing the properties of biomolecules and for the construction of complex therapeutic modalities such as PROTACs. The methodologies outlined in this guide provide a foundation for researchers to effectively utilize this compound in their scientific endeavors.

References

An In-depth Technical Guide on the Synthesis and Characterization of m-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG12-acid, a monodisperse polyethylene glycol (PEG) derivative, is a critical heterobifunctional linker used extensively in pharmaceutical sciences and drug development. Its structure, featuring a methoxy-terminated oligoethylene glycol chain of precisely twelve ethylene glycol units and a terminal carboxylic acid, offers a unique combination of hydrophilicity, biocompatibility, and defined length. These properties are paramount in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where it serves as a flexible spacer to connect a targeting moiety to a therapeutic payload. This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data analysis for researchers in the field.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process involving the sequential addition of ethylene glycol units followed by the oxidation of a terminal alcohol to a carboxylic acid. A common and efficient method is the solid-phase Williamson ether synthesis, which allows for the controlled, stepwise elongation of the PEG chain, followed by oxidation.

Experimental Protocol: Synthesis

Materials:

  • Wang resin

  • Tetraethylene glycol

  • 4,4'-Dimethoxytrityl chloride (DMTr-Cl)

  • Tosyl chloride (TsCl)

  • Potassium tert-butoxide (t-BuOK)

  • Benzyl bromide

  • Trifluoroacetic acid (TFA)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl)

  • Sodium chlorite (NaClO2)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Diethyl ether.

Procedure:

  • Monomer Preparation: A tetraethylene glycol monomer protected with a tosyl group at one end and a dimethoxytrityl group at the other is synthesized. This allows for the stepwise addition of the monomer unit.

  • Solid-Phase Synthesis:

    • Wang resin is swelled in THF in a peptide synthesis vessel.

    • The resin is deprotonated with t-BuOK in THF.

    • The deprotonated resin is coupled with the tosylated tetraethylene glycol monomer via a Williamson ether formation reaction.

    • The DMTr protecting group is removed with a dilute acid to allow for the next coupling cycle.

    • This cycle of deprotonation, coupling, and detritylation is repeated to achieve the desired chain length of twelve ethylene glycol units.[1]

  • Cleavage from Resin: The synthesized m-PEG12-alcohol is cleaved from the solid support using trifluoroacetic acid.[1]

  • Oxidation to Carboxylic Acid:

    • The purified m-PEG12-alcohol is dissolved in a suitable solvent system (e.g., a mixture of acetonitrile, phosphate buffer).

    • A catalytic amount of TEMPO and sodium hypochlorite are added to the solution to initiate the oxidation of the primary alcohol to an aldehyde.

    • Sodium chlorite is then added to oxidize the intermediate aldehyde to the final carboxylic acid. This two-step, one-pot procedure is highly efficient and compatible with the PEG backbone.[2][3]

  • Purification: The final this compound product is purified using column chromatography or preparative reverse-phase HPLC to ensure high purity.

Synthesis Pathway Diagram

Synthesis_Pathway Start Dodecaethylene glycol monomethyl ether (m-PEG12-OH) Oxidation Oxidation Start->Oxidation TEMPO, NaOCl, NaClO2 Product This compound Oxidation->Product

Caption: General oxidation step for this compound synthesis.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are used to confirm the presence of the repeating ethylene glycol units, the methoxy terminus, and the carboxylic acid group.

¹H NMR Spectroscopy

  • Expected Chemical Shifts (CDCl₃, 400 MHz):

    • ~3.38 ppm (singlet, 3H): Protons of the terminal methoxy (CH₃O-) group.

    • ~3.64 ppm (multiplet, 44H): Protons of the ethylene glycol backbone (-O-CH₂-CH₂-O-).[4]

    • ~3.77 ppm (triplet, 2H): Protons of the methylene group adjacent to the carboxylic acid (-CH₂-COOH).

    • ~2.63 ppm (triplet, 2H): Protons of the methylene group alpha to the carbonyl group of the acid.

    • A broad singlet corresponding to the acidic proton (-COOH) may be observed depending on the solvent and concentration.

¹³C NMR Spectroscopy

  • Expected Chemical Shifts (CDCl₃, 100 MHz):

    • ~59.0 ppm: Carbon of the terminal methoxy (CH₃O-) group.

    • ~70.5 ppm: Carbons of the ethylene glycol backbone (-O-CH₂-CH₂-O-).

    • ~72.0 ppm: Carbon of the methylene group adjacent to the methoxy group (-O-CH₂-CH₂-O-CH₃).

    • ~69.0 ppm: Carbon of the methylene group adjacent to the carboxylic acid (-CH₂-COOH).

    • ~172.0 ppm: Carbonyl carbon of the carboxylic acid (-COOH).

Technique Parameter Expected Value
¹H NMR Chemical Shift (δ)~3.38 (s, 3H), ~3.64 (m, 44H), ~3.77 (t, 2H), ~2.63 (t, 2H) ppm
¹³C NMR Chemical Shift (δ)~59.0, ~70.5, ~72.0, ~69.0, ~172.0 ppm

Table 1: Summary of Expected NMR Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a commonly used technique for PEG compounds.

  • Expected Mass: The calculated molecular weight of this compound (C₂₅H₅₀O₁₃) is 558.66 g/mol .

  • ESI-MS Analysis: In positive ion mode, the spectrum is expected to show a prominent peak corresponding to the sodiated adduct [M+Na]⁺ at m/z 581.65. Adducts with other ions like potassium [M+K]⁺ may also be observed.

Technique Parameter Expected Value
ESI-MS [M+Na]⁺ (m/z)581.65

Table 2: Summary of Expected Mass Spectrometry Data for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound. Due to the lack of a strong UV chromophore in the PEG backbone, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often employed. Alternatively, coupling HPLC with a mass spectrometer (LC-MS) provides both separation and mass identification.

Experimental Protocol: HPLC

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from low to high percentage of mobile phase B.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detector: ELSD, CAD, or Mass Spectrometer.

  • Expected Result: A single major peak corresponding to this compound, with purity typically >95%.

Technique Parameter Typical Conditions/Expected Outcome
HPLC Purity>95% (as determined by peak area)

Table 3: Summary of HPLC Purity Analysis for this compound.

Characterization Workflow Diagram

Characterization_Workflow Sample Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC (RP-C18, ELSD/MS) Sample->HPLC Structure Structural Confirmation NMR->Structure MW Molecular Weight Verification MS->MW Purity Purity Assessment HPLC->Purity

Caption: Workflow for the characterization of this compound.

Conclusion

The synthesis and rigorous characterization of this compound are fundamental to its successful application in drug delivery and bioconjugation. The methodologies outlined in this guide provide a robust framework for obtaining and verifying high-purity this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers, facilitating the advancement of novel therapeutics that rely on this well-defined and versatile PEG linker.

References

An In-Depth Technical Guide to the Mechanism of Action of m-PEG12-acid in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target protein binder to the E3 ligase recruiter, is a critical determinant of its efficacy. This technical guide focuses on the mechanism of action of a specific and widely used linker, m-PEG12-acid, in the context of PROTAC design and function. We will delve into its role in facilitating ternary complex formation, its impact on the physicochemical properties of the PROTAC molecule, and provide detailed experimental protocols for the synthesis and evaluation of this compound-containing PROTACs.

Introduction to PROTACs and the Role of Linkers

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2]

The linker is not merely a passive spacer but plays a crucial role in several aspects of PROTAC function:

  • Ternary Complex Formation: The length, flexibility, and chemical composition of the linker dictate the geometry and stability of the ternary complex, which is a prerequisite for efficient ubiquitination.[3]

  • Physicochemical Properties: The linker significantly influences the solubility, cell permeability, and pharmacokinetic properties of the PROTAC molecule.[4]

  • Selectivity: The linker can influence the selective degradation of one protein over another, even when the POI-binding ligand targets multiple proteins.

This compound: A Key Linker in PROTAC Design

This compound is a monodisperse polyethylene glycol (PEG) linker with a terminal carboxylic acid group. The "m" signifies a methoxy group capping one end of the PEG chain, while the "12" indicates the number of ethylene glycol units. The carboxylic acid provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through an amide bond formation.[5]

Mechanism of Action of this compound in PROTACs

The mechanism of action of this compound as a PROTAC linker is multifaceted:

  • Flexibility and Ternary Complex Formation: The flexible nature of the PEG chain allows the POI and E3 ligase to adopt an optimal orientation for ubiquitination within the ternary complex. This conformational adaptability is crucial for accommodating the diverse topographies of different target proteins and E3 ligases.

  • Hydrophilicity and Solubility: The ethylene glycol repeats in the this compound linker impart hydrophilicity to the PROTAC molecule. This is particularly important as many POI and E3 ligase ligands are hydrophobic. Improved aqueous solubility can enhance the overall developability of the PROTAC and prevent aggregation.

  • Cell Permeability: While the hydrophilicity of PEG can sometimes hinder passive diffusion across cell membranes, an optimal balance is often achieved. The flexible nature of the PEG linker may allow the PROTAC to adopt conformations that shield its polar surface area, facilitating cell entry.

  • Length Optimization: The 12-unit length of the this compound linker provides a significant span between the two ligands. The optimal linker length is target-dependent, and a 12-unit PEG linker has been shown to be effective in various PROTAC designs.

Quantitative Data on PROTACs with PEG Linkers

PROTAC Name/IdentifierTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
PROTAC with 12-atom PEG linkerERαNot SpecifiedNot SpecifiedEffective DegradationNot Specified
BTK Degrader with PEG linkerBTKCRBNMino<10>85
BETd-24-6 (contains PEG units)BRD4CRBNJurkatNot SpecifiedNot Specified

Note: The data presented is illustrative of the performance of PROTACs with PEG linkers of a length comparable to this compound. The exact DC50 and Dmax values are highly dependent on the specific POI, E3 ligase, and cellular context.

Experimental Protocols

Synthesis of a PROTAC using this compound Linker

This protocol describes a general method for synthesizing a PROTAC by forming an amide bond between the carboxylic acid of the this compound linker and an amine-functionalized ligand (either for the POI or the E3 ligase).

Materials:

  • This compound

  • Amine-functionalized POI or E3 ligase ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar amide coupling reagent

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC for purification

  • Mass spectrometer for characterization

Protocol:

  • Dissolution: Dissolve the amine-functionalized ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Activation: Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Quenching: Once the reaction is complete, quench the reaction by adding water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by reverse-phase HPLC to obtain the desired PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by mass spectrometry and NMR.

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Protocol:

  • Cell Treatment: Seed cells in a multi-well plate and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol outlines a method to assess the formation and stability of the ternary complex using SPR.

Materials:

  • SPR instrument and sensor chips

  • Recombinant purified target protein (POI) and E3 ligase

  • PROTAC compound

  • SPR running buffer

Protocol:

  • Immobilization: Immobilize either the POI or the E3 ligase onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).

    • Inject a series of concentrations of the other protein partner (the one not immobilized) to confirm no non-specific binding.

  • Ternary Complex Analysis:

    • Pre-incubate a constant concentration of the non-immobilized protein with a series of concentrations of the PROTAC.

    • Inject these mixtures over the immobilized protein surface.

    • The resulting sensorgrams will show an enhanced binding response if a ternary complex is formed.

  • Data Analysis: Analyze the sensorgram data to determine the binding kinetics and affinity of the ternary complex. Calculate the cooperativity factor (α) to assess the stability of the ternary complex.

Visualizations

Signaling Pathway

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ub_POI Poly-ubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome Ub_POI->Proteasome Recognition DegradedPOI Degraded POI Fragments Proteasome->DegradedPOI Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Experimental Workflow

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_evaluation PROTAC Evaluation Synthesis Amide Coupling of This compound Purification HPLC Purification Synthesis->Purification Characterization Mass Spec & NMR Purification->Characterization CellTreatment Cell Treatment with PROTAC Characterization->CellTreatment SPR Ternary Complex Assay (SPR) Characterization->SPR WesternBlot Western Blot for Degradation CellTreatment->WesternBlot Permeability Cell Permeability Assay CellTreatment->Permeability DataAnalysis DC50 & Dmax Determination WesternBlot->DataAnalysis

References

The Strategic Role of m-PEG12-acid as a Heterobifunctional Linker in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, the sophisticated design of linker molecules is paramount to the efficacy and safety of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, m-PEG12-acid has emerged as a critical tool, offering a unique combination of properties that enhance the performance of these next-generation drugs. This technical guide provides a comprehensive overview of the core functionalities of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its role in biological systems.

Core Properties and Heterobifunctional Nature of this compound

This compound, or methoxy-polyethylene glycol (12)-acid, is a heterobifunctional linker characterized by a methoxy-capped polyethylene glycol (PEG) chain of twelve repeating ethylene glycol units, terminating in a carboxylic acid functional group. This distinct architecture underpins its utility in bioconjugation.

  • Methoxy Cap: The methoxy group at one terminus provides stability and prevents undesirable crosslinking reactions, ensuring that the linker remains monofunctional at that end.[1]

  • PEG Chain (12 units): The twelve-unit PEG spacer is the cornerstone of this linker's advantageous properties. It imparts hydrophilicity to the entire molecule, which is crucial for improving the solubility and reducing the aggregation of hydrophobic drug payloads.[1][2] This enhanced solubility often allows for a higher drug-to-antibody ratio (DAR) in ADCs without compromising the conjugate's stability.[3] The PEG chain also creates a "hydration shell," which can shield the conjugate from enzymatic degradation, reduce immunogenicity, and prolong its circulation half-life.[3]

  • Carboxylic Acid: The terminal carboxylic acid provides a reactive handle for covalent conjugation to primary amine groups present on biomolecules, such as the lysine residues of antibodies or other proteins. This reaction is typically facilitated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C26H52O14
Molecular Weight 588.68 g/mol
CAS Number 2135793-73-4
Appearance Solid-Liquid Mixture
Purity Typically ≥95%
Solubility Water, DMSO, DCM, DMF

Applications in Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the linker plays a pivotal role in connecting a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a specific tumor antigen. The properties of the linker directly influence the ADC's stability, pharmacokinetics, and therapeutic index.

The inclusion of a PEG spacer, such as the 12-unit chain in this compound, has been shown to significantly impact ADC performance. While direct head-to-head comparisons of a wide range of PEG lengths are often specific to the antibody and payload, studies have demonstrated the benefits of medium-length PEG chains. For instance, amide-coupled ADCs bearing two pendant 12-unit PEG chains have demonstrated favorable stability and pharmacokinetic profiles.

Table 2: Comparative Performance Data of ADCs with PEG Linkers

ParameterLinkerADC SystemResultReference(s)
In Vitro Cytotoxicity (IC50) m-PEG12Anti-CD30 ADC~10 ng/mL
Clearance (in vivo) Pendant (P-(PEG12)2)Trastuzumab-DM1 (DAR 8)Significantly slower clearance compared to linear L-PEG24
Drug-to-Antibody Ratio (DAR) m-PEG12DTPM-Val-Ala-PBDIncreased DAR compared to no PEG
Experimental Protocol: Conjugation of this compound to an Antibody

This protocol outlines a general procedure for the conjugation of a drug payload, functionalized with this compound, to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-Payload conjugate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the Activation Buffer.

    • Adjust the concentration of the mAb to a working range (e.g., 5-10 mg/mL).

  • Activation of this compound-Payload:

    • Dissolve the this compound-Payload, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF). A typical molar ratio is 1:2:4 (acid:EDC:NHS).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated this compound-Payload solution to the antibody solution. The molar ratio of the activated linker to the antibody will determine the final DAR and should be optimized.

    • Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC from unreacted payload-linker and other small molecules using size-exclusion chromatography (SEC).

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the DAR using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.

    • Assess the purity and aggregation of the ADC by SEC.

    • Confirm the identity and integrity of the ADC by mass spectrometry.

Visualizing the ADC Mechanism of Action

The following diagram illustrates the general mechanism of action of an ADC utilizing a non-cleavable linker like this compound.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding Endosome Endosome Tumor_Cell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Fusion Degradation Antibody Degradation Lysosome->Degradation 4. Proteolysis Payload Payload Degradation->Payload 5. Payload Release Target Intracellular Target Payload->Target 6. Target Binding Apoptosis Apoptosis Target->Apoptosis 7. Cell Death PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex 1. Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->POI 5. Dissociation & Recycling Ternary_Complex->PROTAC Ternary_Complex->E3_Ligase Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI 2. Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome 3. Recognition Degraded_POI Degraded POI Proteasome->Degraded_POI 4. Degradation

References

An In-depth Technical Guide to the Solubility and Solvent Compatibility of m-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of m-PEG12-acid (methoxy-dodecaethylene glycol-acid), a heterobifunctional PEG linker crucial in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility characteristics of this molecule is paramount for its effective handling, formulation, and application in various experimental and developmental workflows.

Core Properties of this compound

This compound is characterized by a monodisperse polyethylene glycol (PEG) chain of twelve ethylene glycol units, capped with a methoxy group at one end and a carboxylic acid group at the other. This structure imparts a hydrophilic nature to the molecule, significantly influencing its solubility profile. The hydrophilic PEG spacer generally enhances solubility in aqueous media, a key feature for its use in biological applications.[1][2]

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of solvents is not extensively published. However, available information and the general properties of similar PEGylated molecules allow for a reliable assessment. The following table summarizes the known solubility of this compound.

SolventChemical ClassSolubilityNotes
Dimethyl Sulfoxide (DMSO)Sulfoxide100 mg/mLRequires ultrasonic treatment and warming to 54°C for optimal dissolution.
WaterProticSolubleThe hydrophilic PEG chain and the carboxylic acid group contribute to its aqueous solubility.
Dichloromethane (DCM)Chlorinated HydrocarbonSoluble-
Dimethylformamide (DMF)Polar AproticSoluble-
Tetrahydrofuran (THF)EtherSoluble-

Solvent Compatibility

The compatibility of this compound with a variety of solvents is critical for its use in chemical synthesis, purification, and formulation. Based on the known solubility of PEG compounds, a general compatibility profile can be inferred.

Compatible Solvents (Generally Good Solubility):

  • Polar Aprotic Solvents: DMSO, DMF, Acetonitrile

  • Chlorinated Solvents: Dichloromethane, Chloroform

  • Ethers: Tetrahydrofuran (THF), Dioxane

  • Aqueous Buffers: Phosphate-Buffered Saline (PBS) and other buffers that do not contain primary amines which could react with the carboxylic acid group.

Less Compatible Solvents (Lower Solubility):

  • Alcohols: While many PEGs have some solubility in alcohols like methanol and ethanol, it can be lower compared to more polar aprotic solvents.

  • Toluene: Solubility of PEGs in toluene is often limited but can be increased with heating.

  • Hydrocarbons: Hexane, Heptane (Generally insoluble).

  • Ether (Diethyl): Generally insoluble.

Experimental Protocol: Determination of this compound Solubility

The following is a generalized protocol for determining the solubility of this compound in a specific solvent, based on the widely used shake-flask method followed by concentration analysis.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, PBS)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be well above the expected solubility.

    • Add a known volume of the solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature incubator or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples using an orbital shaker or periodic vortexing for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course experiment is recommended to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid material.

    • Immediately filter the supernatant through a syringe filter to remove any remaining undissolved particles.

  • Concentration Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted samples using a validated HPLC or LC-MS method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • From the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in the tested solvent at the specified temperature.

Logical Workflow for Solvent Compatibility Assessment

The following diagram illustrates a logical workflow for assessing the compatibility of this compound with a new solvent system for a specific application.

G Workflow for this compound Solvent Compatibility Assessment cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Decision start Define Application Requirements (e.g., Reaction, Formulation) select_solvents Select Candidate Solvents (Based on polarity, functional groups, etc.) start->select_solvents qual_sol Qualitative Solubility Test (Visual inspection of dissolution) select_solvents->qual_sol quant_sol Quantitative Solubility Measurement (e.g., Shake-Flask Method) qual_sol->quant_sol If visually soluble stability_test Stability Assessment (HPLC/LC-MS analysis over time) quant_sol->stability_test eval Evaluate Results (Solubility, Stability, Compatibility) stability_test->eval compatible Solvent is Compatible eval->compatible Meets Requirements incompatible Solvent is Incompatible eval->incompatible Does Not Meet Requirements incompatible->select_solvents Re-evaluate or select new solvent

Caption: Logical workflow for assessing this compound solvent compatibility.

This guide provides a foundational understanding of this compound's solubility and solvent compatibility. Researchers are encouraged to perform specific solubility tests for their unique applications and solvent systems to ensure optimal performance and reproducibility.

References

The m-PEG12-acid Spacer: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of polyethylene glycol (PEG) spacers has become a cornerstone in the design of sophisticated therapeutics, enhancing their efficacy, safety, and pharmacokinetic profiles. Among the various PEG linkers available, m-PEG12-acid has emerged as a critical component in the development of next-generation bioconjugates, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the this compound spacer, its physicochemical properties, and its applications, supplemented with experimental protocols and visual representations of its role in complex biological systems.

Core Characteristics of this compound

This compound is a monodisperse PEG linker characterized by a methoxy-capped chain of twelve ethylene glycol units and a terminal carboxylic acid. This defined structure ensures batch-to-batch consistency, a critical factor in pharmaceutical development. The hydrophilic nature of the PEG chain imparts several advantageous properties to the molecules it modifies.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, compiled from various supplier specifications.[1]

PropertyValue
Chemical Formula C26H52O14
Molecular Weight ~588.7 g/mol
Appearance White solid to colorless oil
Purity Typically >95%
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Recommended at -20°C
Key Advantages of the m-PEG12 Spacer

The integration of an this compound spacer into a therapeutic molecule offers several distinct advantages:

  • Enhanced Solubility: The hydrophilic PEG chain significantly improves the aqueous solubility of hydrophobic drugs or biomolecules, mitigating aggregation issues.

  • Improved Pharmacokinetics: The hydrodynamic radius of the conjugated molecule is increased, which can reduce renal clearance and extend its circulation half-life.

  • Reduced Immunogenicity: The flexible PEG chain can shield the conjugated molecule from the host's immune system, thereby reducing its immunogenic potential.

  • Precise Spacer Length: The defined length of the 12-unit PEG chain provides a precise and flexible spacer to connect two molecular entities without steric hindrance.

Applications in Advanced Therapeutics

The unique properties of this compound make it an ideal linker for two of the most promising areas of modern drug development: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets a specific tumor antigen. The linker plays a crucial role in the stability and efficacy of the ADC. The inclusion of a PEG12 spacer can significantly improve the pharmacokinetic profile of an ADC.

Quantitative Impact of PEG12 Linker on ADC Clearance:

A study systematically evaluating the effect of PEG linker length on the clearance of an ADC in rats demonstrated that a PEG12 spacer significantly reduces the clearance rate compared to ADCs with no PEG or shorter PEG chains.[2]

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12 ~5
PEG24~5

Data adapted from Burke et al., 2017.[2]

This data highlights that a plateau in clearance reduction is reached around the PEG8-PEG12 length, making this compound an optimal choice for balancing improved pharmacokinetics with synthetic accessibility.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker in a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]

The flexibility and hydrophilicity of the this compound linker can facilitate the proper orientation of the two binding moieties, enhancing the efficiency of ternary complex formation and subsequent target protein degradation. While specific quantitative data for PEG12 in PROTACs is often context-dependent, the ability to synthetically tune the linker length with discrete PEG units is a key strategy in optimizing PROTAC performance.[4]

Experimental Protocols

The following section provides detailed methodologies for the conjugation of this compound to a primary amine-containing molecule, a common step in the development of ADCs and PROTACs.

Amide Bond Formation via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester, which then reacts with a primary amine to form a stable amide bond.

Materials:

  • This compound

  • Molecule with a primary amine (e.g., antibody, protein, or small molecule)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., Size-Exclusion Chromatography, Reverse-Phase HPLC)

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC and NHS in activation buffer or anhydrous DMSO immediately before use.

    • Prepare the amine-containing molecule in the appropriate coupling buffer.

  • Activation of this compound:

    • In a reaction vessel, dissolve this compound in activation buffer.

    • Add a molar excess of EDC (typically 1.5-2 equivalents) and NHS (typically 1.5-2 equivalents) to the this compound solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated m-PEG12-NHS ester solution to the solution of the amine-containing molecule.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the coupling buffer to facilitate the reaction with the primary amine.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the Conjugate:

    • Purify the resulting conjugate using an appropriate chromatography method to remove unreacted reagents and byproducts.

      • For proteins and antibodies, size-exclusion chromatography is commonly used.

      • For small molecule conjugates, reverse-phase HPLC is often employed.

  • Characterization of the Conjugate:

    • Confirm the successful conjugation and assess the purity of the final product using analytical techniques such as:

      • LC-MS: To determine the molecular weight of the conjugate and confirm the addition of the this compound spacer.

      • HPLC: To assess the purity of the conjugate.

      • NMR: For detailed structural characterization of small molecule conjugates.

Visualizing the Role of this compound

The following diagrams, generated using Graphviz, illustrate the key processes and logical relationships involving the this compound spacer.

experimental_workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis This compound This compound Activated m-PEG12-NHS Activated m-PEG12-NHS This compound->Activated m-PEG12-NHS Activation (pH 4.5-6.0) EDC/NHS EDC/NHS EDC/NHS->Activated m-PEG12-NHS Conjugate Conjugate Activated m-PEG12-NHS->Conjugate Coupling (pH 7.2-7.5) Amine-Molecule Amine-Molecule Amine-Molecule->Conjugate Purification Purification Conjugate->Purification Characterization Characterization Purification->Characterization

Caption: Experimental workflow for this compound conjugation.

protac_mechanism cluster_protac PROTAC Ternary Complex Formation cluster_degradation Target Degradation Pathway Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex m-PEG12 Spacer E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Degraded Protein Degraded Protein Proteasomal Degradation->Degraded Protein

Caption: PROTAC mechanism of action.

adc_workflow Antibody Antibody ADC ADC Antibody->ADC Linker (this compound) Linker (this compound) Linker (this compound)->ADC Cytotoxic Payload Cytotoxic Payload Cytotoxic Payload->ADC Tumor Cell Binding Tumor Cell Binding ADC->Tumor Cell Binding Systemic Circulation Internalization Internalization Tumor Cell Binding->Internalization Payload Release Payload Release Internalization->Payload Release Cell Death Cell Death Payload Release->Cell Death

Caption: ADC development and mechanism workflow.

Conclusion

The this compound spacer is a versatile and powerful tool in the arsenal of drug development professionals. Its well-defined structure and advantageous physicochemical properties enable the creation of more soluble, stable, and effective bioconjugates. As the fields of ADCs and PROTACs continue to advance, the rational design and implementation of linkers such as this compound will be paramount in translating innovative therapeutic concepts into clinical realities. This guide provides a foundational understanding for researchers and scientists to effectively utilize this important building block in their drug discovery and development endeavors.

References

The Role of m-PEG12-acid in Advancing Targeted Protein Degradation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously "undruggable" targets. At the heart of this approach lies the proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery. The linker component of a PROTAC, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of its efficacy. This technical guide focuses on m-PEG12-acid, a polyethylene glycol (PEG)-based linker, and its application in the synthesis and development of novel PROTACs. We will delve into the core principles of PROTAC technology, the specific attributes of this compound as a linker, and provide an overview of the experimental methodologies used to characterize the resulting protein degraders.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation utilizes small molecules to induce the selective removal of disease-causing proteins through the ubiquitin-proteasome system (UPS). PROTACs are at the forefront of this technology. These molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] This event-driven mechanism allows for the catalytic degradation of target proteins, offering a distinct advantage over traditional occupancy-based inhibitors.[1]

The linker is not merely a spacer but plays a crucial role in determining the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[1] The length, rigidity, and composition of the linker influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.[1]

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a commercially available, monodisperse polyethylene glycol (PEG) derivative that serves as a versatile linker in PROTAC design. Its structure features a terminal carboxylic acid group and a methoxy-capped chain of twelve ethylene glycol units.

Key Properties of this compound:

  • Hydrophilicity: The PEG chain imparts significant hydrophilicity to the PROTAC molecule, which can improve aqueous solubility and potentially enhance cell permeability.

  • Flexibility: The flexible nature of the PEG linker allows for the necessary conformational adjustments to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.

  • Defined Length: With a precise length of 12 ethylene glycol units, this compound allows for systematic studies on the impact of linker length on PROTAC activity. The optimal linker length is target-dependent and often requires empirical determination.

  • Reactive Handle: The terminal carboxylic acid provides a convenient reactive site for conjugation to an amine-containing ligand (either the POI-binding ligand or the E3 ligase ligand) through a stable amide bond formation.

Synthesis of PROTACs Utilizing this compound

The synthesis of a PROTAC using this compound typically involves standard amide coupling reactions. The general workflow consists of sequentially coupling the POI ligand and the E3 ligase ligand to the this compound linker.

G cluster_synthesis PROTAC Synthesis Workflow POI_Ligand POI Ligand (with amine or carboxyl group) Intermediate POI-Linker or E3-Linker Intermediate POI_Ligand->Intermediate Amide Coupling E3_Ligand E3 Ligase Ligand (with amine or carboxyl group) PROTAC Final PROTAC Molecule E3_Ligand->PROTAC mPEG12_acid This compound mPEG12_acid->Intermediate Intermediate->PROTAC Amide Coupling

A generalized workflow for the synthesis of a PROTAC using this compound.

Experimental Protocols for PROTAC Characterization

The evaluation of a novel PROTAC's efficacy requires a series of well-defined experiments. Below are detailed protocols for key assays used to characterize PROTACs. While a specific PROTAC utilizing an this compound linker with published, detailed experimental data was not identified in the conducted search, the following represents the standard methodologies in the field.

Western Blotting for Protein Degradation

This is the most common method to directly measure the reduction in the level of the target protein.

Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates. Allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples with Laemmli buffer and denature by heating.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Perform the same steps for the loading control antibody.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

G cluster_wb Western Blot Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Antibody Incubation E->F G Detection & Analysis F->G H DC50 & Dmax Determination G->H

A simplified workflow for Western Blot analysis of PROTAC-mediated degradation.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique to study the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.

Objective: To characterize the binding interactions between the PROTAC, the target protein, and the E3 ligase.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified recombinant target protein

  • Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • PROTAC compound

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Ligand Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein surface to determine the binding affinity (KD) and kinetics (kon, koff) of the PROTAC for the immobilized protein.

    • Separately, inject a series of concentrations of the target protein over a surface with immobilized PROTAC (if feasible) or use an in-solution affinity measurement method.

  • Ternary Complex Formation Analysis:

    • Inject a constant concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

    • Alternatively, pre-incubate the PROTAC with the target protein and inject the mixture over the immobilized E3 ligase.

    • The resulting sensorgrams will show the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for the ternary complex formation.

    • Calculate the cooperativity factor (α), which is the ratio of the affinity of the target protein for the PROTAC-E3 ligase binary complex to the affinity of the target protein for the PROTAC alone. A cooperativity value greater than 1 indicates positive cooperativity, suggesting that the formation of the binary complex enhances the binding of the third component.

G cluster_spr SPR Experimental Workflow Immobilize Immobilize E3 Ligase on Chip Binary1 Inject PROTAC (Analyte 1) Measure Binary Binding Immobilize->Binary1 Ternary Inject PROTAC + Target Protein Measure Ternary Complex Formation Immobilize->Ternary Analysis Data Analysis (Kinetics, Affinity, Cooperativity) Binary1->Analysis Binary2 Inject Target Protein (Analyte 2) Measure Binary Binding Binary2->Analysis Ternary->Analysis

A schematic of the SPR workflow for characterizing PROTAC interactions.

Signaling Pathways in Targeted Protein Degradation

The overarching signaling pathway involved in PROTAC-mediated degradation is the Ubiquitin-Proteasome System.

G cluster_pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

The general signaling pathway of PROTAC-induced protein degradation.

Data Presentation

While specific data for a PROTAC utilizing an this compound linker is not available in the public domain based on the conducted searches, the following table illustrates how such data would be presented.

PROTAC IDTarget ProteinE3 Ligase LigandLinkerDC50 (nM)Dmax (%)Binding Affinity (KD, nM) to POIBinding Affinity (KD, nM) to E3 LigaseTernary Complex Cooperativity (α)
Hypothetical-1 Protein XVHL LigandThis compoundDataDataDataDataData
Hypothetical-2 Protein YCRBN LigandThis compoundDataDataDataDataData

Conclusion

This compound represents a valuable tool in the medicinal chemist's toolbox for the rational design and synthesis of PROTACs. Its defined length, flexibility, and hydrophilicity offer favorable properties for optimizing PROTAC efficacy. The systematic evaluation of PROTACs containing this compound and other PEG-based linkers will continue to provide crucial insights into the structure-activity relationships that govern targeted protein degradation. As the field of TPD advances, the careful selection and design of linkers like this compound will be paramount in developing the next generation of potent and selective protein degraders for therapeutic intervention. Further research is warranted to fully explore and publish the potential of this compound in various PROTAC constructs.

References

The Strategic Application of m-PEG12-acid in Advanced Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapeutics is continually evolving, with a significant focus on enhancing the efficacy, safety, and pharmacokinetic profiles of drug candidates. In this context, the strategic use of well-defined linkers has become paramount. Among these, m-PEG12-acid, a monodisperse polyethylene glycol (PEG) derivative with a terminal carboxylic acid, has emerged as a critical component in the design of sophisticated drug delivery systems. Its defined length, hydrophilicity, and versatile reactivity make it an invaluable tool in the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and nanoparticle-based delivery platforms. This technical guide provides an in-depth exploration of the core applications of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Core Properties and Advantages of this compound

This compound is a heterobifunctional linker characterized by a methoxy-capped polyethylene glycol chain of twelve repeating ethylene glycol units and a terminal carboxylic acid. This unique structure imparts several advantageous properties for drug delivery applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C26H52O14[1]
Molecular Weight 588.68 g/mol [1]
Solubility Soluble in water, DMSO, DCM, and DMF[1]
Physical Form White solid to colorless oil
Storage -20°C[1]

The hydrophilic nature of the PEG chain is instrumental in mitigating the hydrophobicity of many potent cytotoxic payloads used in ADCs and small molecule inhibitors in PROTACs. This enhanced hydrophilicity can significantly improve the solubility and stability of the resulting conjugate, preventing aggregation and reducing the likelihood of immunogenic responses.[2] The defined length of the PEG12 chain allows for precise control over the spacing between the targeting moiety and the payload, which can be critical for optimal biological activity.

Applications in Antibody-Drug Conjugates (ADCs)

In the realm of ADCs, the linker plays a crucial role in the conjugate's stability in circulation and the efficient release of the cytotoxic payload at the target site. The incorporation of PEG chains, such as in this compound, into ADC linkers has been shown to improve their pharmacokinetic profiles.

A key advantage of using PEG linkers is the ability to increase the drug-to-antibody ratio (DAR) without inducing aggregation, which is often a challenge with hydrophobic payloads. This allows for the delivery of a higher concentration of the therapeutic agent to the tumor cells.

Table 2: Impact of PEG12 Linker Architecture on ADC Pharmacokinetics

ADC Linker Architecture (DAR 8)Clearance Rate (in rats)Key FindingReference
Linear (L-PEG24)HighA branched PEG configuration can more effectively shield the hydrophobic payload, leading to improved pharmacokinetics.
Pendant (P-(PEG12)2)LowSlower clearance and a nearly 3-fold higher area under the curve (AUC) compared to the linear linker.

The data suggests that the spatial arrangement of the PEG chains can significantly influence the pharmacokinetic properties of the ADC, with branched structures offering superior performance.

Role in PROTACs for Targeted Protein Degradation

PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins. The linker in a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

The flexible and hydrophilic nature of a PEG linker like this compound can provide the optimal length and spatial orientation to facilitate this interaction. Furthermore, the enhanced solubility imparted by the PEG chain can improve the overall physicochemical properties and cell permeability of the PROTAC molecule.

Signaling Pathway: The Ubiquitin-Proteasome System in PROTAC Action

The mechanism of action for PROTACs involves hijacking the ubiquitin-proteasome pathway. The following diagram illustrates this process.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) TargetProtein Target Protein of Interest (POI) PROTAC->TargetProtein E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Ub Ubiquitin Ub_E1 Ub-E1 Ub->Ub_E1 E1 E1 Activating Enzyme E1->Ub_E1 ATP E2 E2 Conjugating Enzyme Ub_E2 Ub-E2 Ub_E1->Ub_E2 E2 UbiquitinatedProtein Poly-ubiquitinated Target Protein Ub_E2->UbiquitinatedProtein E3 Ligase in Ternary Complex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation PROTAC_recycled PROTAC (Recycled) Proteasome->PROTAC_recycled Release

PROTAC-mediated protein degradation pathway.

Use in Nanoparticle Drug Delivery

The surface functionalization of nanoparticles with PEG chains, a process known as PEGylation, is a well-established strategy to improve their systemic circulation time and reduce uptake by the reticuloendothelial system (RES). This compound can be conjugated to the surface of various nanoparticles, such as lipid nanoparticles (LNPs) or metallic nanoparticles, to create a hydrophilic shield. This "stealth" effect prolongs the nanoparticle's half-life in the bloodstream, allowing for greater accumulation at the target site through passive or active targeting mechanisms.

Table 3: General Impact of PEGylation on Nanoparticle Properties

ParameterEffect of PEGylationRationale
Circulation Half-life IncreasedReduced opsonization and RES uptake.
Solubility & Stability IncreasedHydrophilic PEG chains prevent aggregation.
Immunogenicity DecreasedShielding of the nanoparticle surface from immune recognition.

Experimental Protocols

Activation of this compound using EDC/NHS Chemistry

The conjugation of this compound to amine-containing molecules, such as antibodies or small molecule linkers, typically proceeds through the activation of its carboxylic acid group to a more reactive species, commonly an N-hydroxysuccinimide (NHS) ester. This is achieved using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of NHS.

EDC_NHS_Activation mPEG12_acid m-PEG12-COOH Intermediate O-acylisourea intermediate (unstable) mPEG12_acid->Intermediate + EDC EDC EDC->Intermediate NHS_ester m-PEG12-NHS ester (amine-reactive) Intermediate->NHS_ester + NHS NHS NHS->NHS_ester Conjugate m-PEG12-CO-NH-R (Stable Amide Bond) NHS_ester->Conjugate + Amine R-NH2 (e.g., Protein) Amine->Conjugate

EDC/NHS activation of this compound for amine conjugation.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Amine-containing molecule (e.g., antibody, peptide, small molecule)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Reagent: 1 M Tris-HCl or Glycine, pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column or dialysis cassettes for purification

Protocol for Antibody Conjugation:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers (e.g., Tris), exchange the buffer to the Coupling Buffer (PBS, pH 7.2-7.5) using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL in the Coupling Buffer.

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).

    • In a separate tube, dissolve EDC and NHS in the Activation Buffer. A 2-5 fold molar excess of EDC and NHS over this compound is typically used.

    • Add the this compound stock solution to the EDC/NHS solution. The molar ratio of this compound to the antibody should be optimized to achieve the desired degree of labeling.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to Antibody:

    • Add the activated m-PEG12-NHS ester solution to the antibody solution.

    • Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Reagent (e.g., Tris-HCl to a final concentration of 50 mM) to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis.

    • For SEC, use a column with an appropriate molecular weight cutoff, equilibrated with PBS. Collect the fractions corresponding to the antibody-PEG conjugate.

Characterization of the Conjugate

The resulting conjugate should be thoroughly characterized to determine the degree of labeling (DOL), purity, and stability.

Table 4: Techniques for Characterization of this compound Conjugates

TechniquePurpose
UV-Vis Spectroscopy Determine protein concentration.
Size-Exclusion Chromatography (SEC-HPLC) Assess purity and detect aggregation.
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) Confirm the molecular weight of the conjugate and determine the DOL.
Hydrophobic Interaction Chromatography (HIC) Evaluate changes in hydrophobicity upon conjugation.
Functional Assays (e.g., ELISA, cell-based assays) Confirm that the biological activity of the targeting moiety is retained.

Conclusion

This compound is a versatile and powerful tool in the design of advanced drug delivery systems. Its well-defined structure and hydrophilic properties enable the fine-tuning of the physicochemical and pharmacokinetic properties of ADCs, PROTACs, and nanoparticles. The ability to enhance solubility, improve stability, and prolong circulation half-life makes this compound a valuable asset for researchers and drug developers seeking to optimize the therapeutic potential of their drug candidates. The experimental protocols and characterization methods outlined in this guide provide a framework for the successful implementation of this compound in the development of next-generation targeted therapies.

References

An In-depth Technical Guide to m-PEG12-acid for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG12-acid, a critical component in modern drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, CAS number and molecular weight, and provides detailed experimental protocols for its application.

Core Properties of this compound

This compound is a monodisperse polyethylene glycol (PEG) derivative that features a methoxy group at one terminus and a carboxylic acid at the other. The PEG chain consists of twelve repeating ethylene glycol units. This structure imparts desirable physicochemical properties, such as increased hydrophilicity and biocompatibility, to molecules it is conjugated with.

There are two Chemical Abstracts Service (CAS) numbers frequently associated with this compound: 125220-94-2 and 2135793-73-4 .[1][2][3][4] Various chemical suppliers use these numbers interchangeably, and they refer to the same molecular structure. Researchers should be aware of this dual listing when sourcing the material.

Quantitative Data Summary

The key quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueReferences
Molecular Weight 588.68 g/mol [1]
Molecular Formula C26H52O14
CAS Number(s) 125220-94-2 / 2135793-73-4
Appearance White to off-white solid or viscous liquid
Solubility Soluble in Water, DMSO, DCM, DMF
Purity Typically ≥95%
Storage -20°C for long-term storage

Application in PROTAC Technology

The primary application of this compound is as a flexible linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The this compound linker serves to connect the POI-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG chain are critical for enabling the formation of a stable and productive ternary complex between the POI and the E3 ligase.

PROTAC Mechanism of Action Signaling Pathway

The following diagram illustrates the signaling pathway through which a PROTAC molecule facilitates the degradation of a target protein.

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC PROTAC-Mediated Degradation E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ub Transfer PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) E3->PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) Ub Ubiquitin (Ub) Ub->E1 ATP Proteasome 26S Proteasome Proteasome->PROTAC Release & Recycle Degraded Degraded Peptides Proteasome->Degraded Degradation POI Protein of Interest (POI) POI->PROTAC Ub_POI Poly-ubiquitinated POI TernaryComplex->Ub_POI Poly-ubiquitination Ub_POI->Proteasome Recognition

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The carboxylic acid moiety of this compound allows for straightforward conjugation to primary or secondary amines on a target ligand through the formation of a stable amide bond. This is typically achieved using standard peptide coupling reagents.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This two-step protocol is a widely used method for conjugating this compound to an amine-containing molecule (e.g., an E3 ligase ligand or a POI ligand with a free amine).

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-5.5

  • Coupling Buffer: 0.1 M PBS, pH 7.2-7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound (1 equivalent) in Activation Buffer or anhydrous DMF/DMSO.

    • Prepare fresh stock solutions of EDC (2-5 equivalents) and NHS (2-5 equivalents) in Activation Buffer or anhydrous DMF/DMSO immediately before use.

    • Dissolve the amine-containing molecule in Coupling Buffer.

  • Activation of Carboxylic Acid:

    • To the this compound solution, add the EDC and NHS stock solutions.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester intermediate.

  • Conjugation to Amine:

    • Adjust the pH of the activated this compound solution to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add the amine-containing molecule to the activated PEG solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Representative PROTAC Synthesis Workflow

The following diagram outlines a typical workflow for the synthesis of a PROTAC molecule, starting with the sequential conjugation of the E3 ligase ligand and the POI ligand to the this compound linker.

PROTAC_Synthesis_Workflow start Start: Reagents reagent1 This compound reagent2 E3 Ligase Ligand (with amine) reagent3 POI Ligand (with amine) coupling_reagents Coupling Reagents (e.g., HATU, DIPEA) step1 Step 1: First Amide Coupling (Activate this compound, add E3 Ligand) reagent1->step1 reagent2->step1 step2 Step 2: Second Amide Coupling (Activate Intermediate, add POI Ligand) reagent3->step2 coupling_reagents->step1 coupling_reagents->step2 intermediate Intermediate: E3 Ligand-PEG12-acid step1->intermediate purify1 Purification 1 (e.g., Flash Chromatography) intermediate->purify1 purify1->step2 final_protac Final PROTAC Molecule step2->final_protac purify2 Purification 2 (e.g., Prep-HPLC) final_protac->purify2 analysis Analysis & Characterization (LC-MS, NMR) purify2->analysis

Caption: General workflow for PROTAC synthesis.

Note: The order of addition (E3 ligand first vs. POI ligand first) may vary depending on the specific chemistry of the ligands. Protecting groups may be necessary if other reactive functional groups are present on the ligands. This guide is intended for research purposes only. Always consult relevant safety data sheets (SDS) and perform a thorough literature search before conducting any experiments.

References

Methodological & Application

Application Notes and Protocols for m-PEG12-acid Bioconjugation to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and increased stability.[1][2][3] The m-PEG12-acid is a specific PEGylation reagent containing a terminal carboxylic acid group, which allows for its conjugation to primary amines (such as the N-terminus or the side chain of lysine residues) on a protein surface through the formation of a stable amide bond. This process is typically mediated by the use of carbodiimide chemistry, most commonly involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[4][5]

These application notes provide a detailed protocol for the bioconjugation of this compound to a model protein, subsequent purification of the PEGylated conjugate, and methods for its characterization.

Principle of the Reaction

The conjugation of this compound to a protein is a two-step process facilitated by EDC and NHS.

  • Activation of this compound: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Formation of a Stable NHS Ester and Amine Reaction: To improve the efficiency and stability of the reaction, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This amine-reactive ester then readily reacts with primary amine groups on the protein to form a stable amide bond, releasing NHS.

Experimental Protocols

Materials and Reagents
  • This compound

  • Protein of interest (e.g., Lysozyme, BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine HCl, pH 8.5

  • Purification columns: Size-exclusion (SEC) or Ion-exchange (IEX) chromatography columns

  • Dialysis tubing or centrifugal filtration devices

  • SDS-PAGE gels and reagents

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Protocol 1: Bioconjugation of this compound to a Protein

This protocol is a general guideline and may require optimization based on the specific protein.

  • Protein Preparation: Dissolve the protein of interest in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of this compound:

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

    • In a separate tube, dissolve this compound in the Activation Buffer.

    • Add a 5 to 20-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. The molar ratio of PEG to protein can be varied (e.g., 10:1, 20:1, 50:1) to achieve the desired degree of PEGylation.

    • Incubate the reaction mixture for 2 hours to overnight at room temperature or 4°C with gentle stirring. The optimal time and temperature will depend on the protein's stability.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

Protocol 2: Purification of the PEGylated Protein

The purification strategy aims to remove unreacted this compound, EDC, NHS, and unmodified protein from the PEGylated conjugate.

Option A: Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is effective at separating PEGylated proteins from the smaller, unreacted protein and reagents.

  • Equilibrate the SEC column with Conjugation Buffer.

  • Load the quenched reaction mixture onto the column.

  • Elute with the Conjugation Buffer and collect fractions.

  • Monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will typically elute earlier than the unmodified protein.

Option B: Ion-Exchange Chromatography (IEX)

IEX separates proteins based on their net charge. The covalent attachment of PEG to primary amines (like lysine) neutralizes the positive charge of the amino group, leading to a change in the protein's overall charge. This allows for the separation of proteins with different degrees of PEGylation.

  • Choose an appropriate IEX resin (cation or anion exchange) based on the protein's isoelectric point (pI) and the buffer pH.

  • Equilibrate the column with a low-salt binding buffer.

  • Load the reaction mixture (after buffer exchange into the binding buffer) onto the column.

  • Wash the column to remove unbound material.

  • Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl). Proteins with different degrees of PEGylation will elute at different salt concentrations.

Protocol 3: Characterization of the PEGylated Protein

1. SDS-PAGE Analysis:

  • Run samples of the un-PEGylated protein, the reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.

  • PEGylation increases the apparent molecular weight of the protein. The PEGylated protein will appear as a band or a smear at a higher molecular weight than the unmodified protein.

2. Mass Spectrometry (MS):

  • Techniques like MALDI-TOF or ESI-MS can be used to determine the precise molecular weight of the PEGylated protein. This allows for the determination of the number of PEG chains attached to each protein molecule.

3. Functional Assay:

  • Perform a relevant biological or enzymatic assay to assess the impact of PEGylation on the protein's function. While PEGylation can enhance stability, it may also partially reduce the specific activity of the protein.

Quantitative Data Summary

ParameterRecommended RangePurpose
Protein Concentration 1 - 10 mg/mLTo ensure efficient reaction kinetics.
Molar Ratio (PEG:Protein) 10:1 to 50:1To control the degree of PEGylation.
Molar Ratio (EDC:PEG) 1:1 to 5:1To activate the carboxylic acid on the PEG.
Molar Ratio (NHS:EDC) 1:1 to 1.5:1To stabilize the activated PEG intermediate.
Activation Time 15 - 30 minutesFor the formation of the NHS ester.
Conjugation Time 2 hours - OvernightFor the reaction between activated PEG and protein.
Conjugation pH 7.2 - 7.5Optimal for the reaction with primary amines.
Quenching Concentration 10 - 50 mMTo stop the reaction and hydrolyze excess reagents.

Visualizations

Bioconjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification cluster_characterization Characterization mPEG This compound Activated_PEG Activated m-PEG12-NHS Ester mPEG->Activated_PEG EDC_NHS EDC + NHS in Activation Buffer (pH 6.0) EDC_NHS->Activated_PEG Reaction_Mix Reaction Mixture Activated_PEG->Reaction_Mix Protein Protein in Conjugation Buffer (pH 7.2-7.5) Protein->Reaction_Mix Quench Quenching (e.g., Tris buffer) Reaction_Mix->Quench Purification SEC or IEX Chromatography Purified_Product Purified PEGylated Protein Purification->Purified_Product SDS_PAGE SDS-PAGE Purified_Product->SDS_PAGE MS Mass Spectrometry Purified_Product->MS Functional_Assay Functional Assay Purified_Product->Functional_Assay Quench->Purification Signaling_Pathway mPEG_Acid m-PEG12-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) mPEG_Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester m-PEG12-NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + NHS NHS NHS->NHS_Ester PEG_Protein PEG-Protein Conjugate (stable amide bond) NHS_Ester->PEG_Protein + Protein_NH2 Protein-NH2 Protein_NH2->PEG_Protein

References

Application Notes and Protocols for the Use of m-PEG12-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index.[1][2][3][] Polyethylene glycol (PEG) linkers, in particular, have gained widespread adoption due to their ability to impart favorable physicochemical properties to ADCs.[3]

This document provides detailed application notes and protocols for the use of m-PEG12-acid, a discrete PEG linker with 12 ethylene glycol units, in the development of ADCs. The hydrophilic and flexible nature of the PEG12 chain can enhance the solubility of ADCs, particularly those with hydrophobic payloads, thereby reducing the risk of aggregation and improving in vivo performance. The terminal carboxylic acid on the this compound linker allows for a stable amide bond formation with primary amines, such as those on the surface of antibodies (e.g., lysine residues) or on the payload molecule, following activation.

Key Advantages of Using this compound in ADCs

  • Enhanced Hydrophilicity: The PEG12 spacer increases the overall hydrophilicity of the ADC, which can mitigate the aggregation often caused by hydrophobic payloads. This improved solubility is crucial for manufacturability and stability.

  • Improved Pharmacokinetics: The hydrophilic PEG chain can create a "hydration shell" around the payload, reducing non-specific clearance and extending the ADC's circulation half-life. Studies have shown that ADCs with PEG12 linkers can exhibit slower plasma clearance compared to those with no PEG linker.

  • Reduced Immunogenicity: By masking the linker-payload from the immune system, PEGylation can potentially reduce the immunogenicity of the ADC.

  • Enables Higher Drug-to-Antibody Ratios (DARs): The ability of PEG to counteract the hydrophobicity of the payload allows for the successful conjugation of a higher number of drug molecules per antibody without leading to aggregation and rapid clearance.

Data Presentation

The inclusion of a PEG12 linker can significantly impact the physicochemical and pharmacokinetic properties of an ADC. The following tables summarize quantitative data from comparative studies.

Table 1: Impact of PEG12 Linker on ADC Hydrophilicity

ADC ConstructLinkerHIC Retention Time (min)Reference
Trastuzumab-MMAENon-PEGylated>25
Trastuzumab-MMAEPEG4~22
Trastuzumab-MMAEPEG8~18
Trastuzumab-MMAEPEG12~15

Note: A shorter retention time in Hydrophobic Interaction Chromatography (HIC) indicates a more hydrophilic ADC.

Table 2: Influence of PEG12 Linker on ADC Pharmacokinetics

ADC ConstructLinkerPlasma Clearance (mL/kg/day)Plasma Half-life (days)Reference
MMAE ConjugatePEG0>46.3Not Reported
MMAE ConjugatePEG127.3Not Reported

Table 3: Effect of PEG Linker Length on In Vivo Efficacy of a DAR8 ADC

LinkerTumor Growth InhibitionReference
No PEGRapid tumor breakthrough
PEG8Efficacy rescued
PEG12Efficacy rescued
PEG24Efficacy rescued

Experimental Protocols

The following protocols provide a general framework for the synthesis, purification, and characterization of an ADC using this compound. Optimization of these protocols for specific antibodies, payloads, and desired DAR is recommended.

Protocol 1: Two-Step Conjugation of a Payload to an Antibody using this compound

This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to primary amines on an antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Amine-containing payload

  • Conjugation Buffer: 0.1 M MES, pH 4.5-6.0

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Size-Exclusion Chromatography (SEC) system

Procedure:

Step 1: Preparation of Drug-Linker Conjugate (Payload-PEG12-acid)

  • Dissolve the amine-containing payload and a 1.5-fold molar excess of this compound (pre-activated with EDC/NHS) in anhydrous DMF.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the Payload-PEG12-acid conjugate using reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the solid drug-linker conjugate.

Step 2: Activation of Payload-PEG12-acid

  • Equilibrate the Payload-PEG12-acid, EDC, and NHS to room temperature.

  • Dissolve the Payload-PEG12-acid in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and NHS (e.g., 50 mM) in cold, dry DMSO or DMF.

  • Add a 1.5 to 2-fold molar excess of EDC and NHS to the Payload-PEG12-acid solution to activate the carboxylic acid group.

  • Incubate for 15-30 minutes at room temperature.

Step 3: Conjugation to the Antibody

  • Prepare the antibody at a concentration of 5-10 mg/mL in Reaction Buffer (PBS, pH 7.2-7.5).

  • Add the activated Payload-PEG12-NHS ester solution to the antibody solution. A 5- to 10-fold molar excess of the activated linker over the antibody is a good starting point. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

Step 4: Quenching and Purification

  • Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purify the ADC from unconjugated drug-linker and other small molecules using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • For further purification and to separate different DAR species, utilize Size-Exclusion Chromatography (SEC).

Protocol 2: Characterization of the ADC

1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC

  • Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a payload to an antibody increases its hydrophobicity, leading to a longer retention time on the HIC column. Different DAR species will have distinct retention times.

  • Method:

    • Use a HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B: 50 mM sodium phosphate, pH 7.0.

    • Run a gradient from high to low salt concentration to elute the ADC species.

    • The average DAR can be calculated from the peak areas of the different DAR species.

2. Analysis of Aggregates by Size-Exclusion Chromatography (SEC)-HPLC

  • Principle: SEC separates molecules based on their size. It is used to quantify the amount of high molecular weight species (aggregates) and fragments in the ADC preparation.

  • Method:

    • Use an SEC column (e.g., TSKgel G3000SWxl).

    • Isocratic elution with a mobile phase such as 0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 6.7.

    • Monitor the eluate at 280 nm. The percentage of monomer, aggregate, and fragment can be determined from the peak areas.

3. Confirmation of Conjugation by SDS-PAGE

  • Principle: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. The conjugated antibody will have a higher molecular weight than the unconjugated antibody.

  • Method:

    • Run the ADC and unconjugated antibody samples on a polyacrylamide gel under reducing and non-reducing conditions.

    • Stain the gel with a protein stain (e.g., Coomassie Blue).

    • A shift in the band corresponding to the antibody or its subunits will confirm successful conjugation.

4. In Vitro Potency Assay

  • Principle: A cell-based assay is used to determine the cytotoxic activity of the ADC on a target cancer cell line.

  • Method:

    • Plate the target cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

    • Incubate for a period of time (e.g., 72-96 hours).

    • Assess cell viability using a suitable assay (e.g., MTS, CellTiter-Glo®).

    • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

ADC Synthesis and Purification Workflow

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification m_PEG12_acid This compound EDC_NHS EDC / NHS Activation m_PEG12_acid->EDC_NHS Carboxylic Acid Activated_Linker Activated m-PEG12-NHS Ester EDC_NHS->Activated_Linker Conjugation Conjugation Reaction (Amide Bond Formation) Activated_Linker->Conjugation Antibody Monoclonal Antibody Antibody->Conjugation Lysine Amine Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Desalting Desalting Column (Removal of excess linker) Crude_ADC->Desalting Purified_ADC_mix Purified ADC (Mixture of DARs) Desalting->Purified_ADC_mix SEC Size-Exclusion Chromatography (SEC) Purified_ADC_mix->SEC Final_ADC Purified ADC Product SEC->Final_ADC Conjugation_Chemistry cluster_activation Activation Step cluster_conjugation Conjugation Step Linker m-PEG12-COOH EDC_NHS EDC + NHS Linker->EDC_NHS Activated_Linker m-PEG12-NHS Ester EDC_NHS->Activated_Linker ADC Antibody-NH-CO-PEG12-m Activated_Linker->ADC Amide Bond Formation Antibody Antibody-NH2 (Lysine Residue) Antibody->ADC ADC_Characterization_Workflow cluster_analytics Analytical Characterization cluster_functional Functional Assessment Purified_ADC Purified ADC Product HIC_HPLC HIC-HPLC Purified_ADC->HIC_HPLC Determine DAR SEC_HPLC SEC-HPLC Purified_ADC->SEC_HPLC Assess Aggregation SDS_PAGE SDS-PAGE Purified_ADC->SDS_PAGE Confirm Conjugation In_Vitro_Potency In Vitro Potency Assay Purified_ADC->In_Vitro_Potency Measure Cytotoxicity

References

Application Notes and Protocols for m-PEG12-acid Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a cornerstone strategy in drug development and bioconjugation. This modification can enhance the therapeutic properties of proteins, peptides, and small molecules by increasing their solubility, extending their circulatory half-life, and reducing immunogenicity. m-PEG12-acid is a discrete PEG (dPEG®) reagent with a precise chain length of 12 ethylene glycol units, terminating in a carboxylic acid group. This defined structure ensures batch-to-batch consistency and simplifies the analysis of the final conjugate.

The carboxylic acid moiety of this compound readily reacts with primary amines, such as the lysine residues on the surface of proteins, to form stable amide bonds. This reaction is typically facilitated by the use of carbodiimide coupling agents, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.

These application notes provide a comprehensive overview of the reaction between this compound and primary amines, including detailed protocols, optimization strategies, and methods for characterization of the resulting conjugates.

Reaction Mechanism and Optimization

The conjugation of this compound to a primary amine via EDC/NHS chemistry is a two-step process:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.

  • Formation of a Stable NHS Ester and Amide Bond Formation: To improve efficiency and reduce side reactions, NHS is added to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, with the release of NHS.

The efficiency of this two-step reaction is highly dependent on the pH of the reaction medium. The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][2] In contrast, the subsequent reaction of the NHS-activated PEG with the primary amine is favored at a more neutral to slightly basic pH (7.0-8.5).[1][2] This is because the primary amine needs to be in its unprotonated, nucleophilic state to efficiently attack the NHS ester.

Key Reaction Parameters and Quantitative Data

The yield and efficiency of the this compound conjugation are influenced by several factors, including pH, the molar ratio of reactants, and reaction time. The following tables summarize the impact of these parameters on the conjugation reaction, based on studies of similar PEG-acid conjugations.

Table 1: Effect of pH on Reaction Steps

Reaction StepOptimal pH RangeRationale
Activation of this compound with EDC/NHS 4.5 - 6.0Maximizes the formation of the amine-reactive NHS ester while minimizing hydrolysis of the O-acylisourea intermediate.[1]
Coupling of NHS-activated this compound to Primary Amine 7.0 - 8.5Ensures the primary amine is deprotonated and thus more nucleophilic for efficient reaction with the NHS ester.

Table 2: Influence of Molar Ratios on Mono-PEGylated Product Yield (Exemplary Data)

m-PEG-acid:Protein Molar RatioEDC:m-PEG-acid Molar RatioNHS:m-PEG-acid Molar RatioMono-PEGylated Product Yield (%)Reference
3:11.2:11.2:1~83%
5:11.2:11.2:1~86%
10:12:12:1>90%General observation

Note: The optimal molar ratio is dependent on the specific protein and the number of available primary amines. A higher excess of the PEG reagent generally leads to a higher degree of PEGylation.

Table 3: Effect of Reaction Time on Product Distribution (Exemplary Data for mPEG-ALD)

Reaction Time (hours)Mono-PEGylated Product (%)Di-PEGylated Product (%)Unmodified Protein (%)Reference
1751015
28686
485105

Note: The reaction is typically monitored over time to determine the optimal endpoint that maximizes the desired mono-PEGylated product while minimizing the formation of multi-PEGylated species.

Experimental Protocols

Protocol 1: Two-Step Aqueous PEGylation of a Model Protein (e.g., Lysozyme)

This protocol describes the conjugation of this compound to a protein with available primary amines in an aqueous buffer system.

Materials:

  • This compound

  • Model Protein (e.g., Lysozyme)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of this compound:

    • Immediately before use, prepare fresh stock solutions of EDC and NHS in the Activation Buffer.

    • Add a 5- to 20-fold molar excess of this compound to the protein solution.

    • Add a 1.2- to 2-fold molar excess of EDC and NHS over the this compound.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

  • pH Adjustment and Coupling:

    • Adjust the pH of the reaction mixture to 7.5 by adding the Coupling Buffer.

    • Continue the reaction at room temperature for 2 hours with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from excess reagents and byproducts using an appropriate chromatography method. Size-exclusion chromatography (SEC) is effective for removing smaller molecules, while ion-exchange chromatography (IEX) can separate proteins based on their degree of PEGylation.

Protocol 2: PEGylation in Organic Solvent

For hydrophobic molecules or when aqueous conditions are not suitable, the reaction can be performed in an organic solvent.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC

  • NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolution: Dissolve the amine-containing molecule and this compound in anhydrous DMF or DMSO.

  • Activation: Add EDC (1.2-2.0 equivalents) and NHS (1.2-2.0 equivalents) to the solution.

  • Coupling: Add a base such as TEA or DIPEA (1.5-2.0 equivalents) to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature for 4-24 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture can be worked up using standard organic synthesis procedures, followed by purification by column chromatography.

Characterization of PEGylated Products

The successful conjugation and the degree of PEGylation should be confirmed using appropriate analytical techniques.

Table 4: Methods for Characterization of PEGylated Products

TechniqueInformation ProvidedReference
SDS-PAGE Visual confirmation of an increase in molecular weight of the PEGylated protein compared to the native protein.
Size-Exclusion Chromatography (SEC) Separation of different PEGylated species (mono-, di-, multi-PEGylated) and estimation of the hydrodynamic radius.
Ion-Exchange Chromatography (IEX) Separation of positional isomers and species with different degrees of PEGylation based on charge differences.
Mass Spectrometry (MALDI-TOF, ESI-MS) Accurate determination of the molecular weight of the conjugate, allowing for the precise calculation of the number of attached PEG chains.
HPLC (Reversed-Phase) Separation and quantification of the PEGylated product.

Troubleshooting

Table 5: Common Problems and Solutions in this compound Conjugation

ProblemPossible CauseSuggested Solution
Low or no conjugation Inactive EDC/NHSUse fresh, high-quality EDC and NHS. Prepare solutions immediately before use.
Incorrect pHEnsure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.0-8.5.
Presence of amine-containing buffers (e.g., Tris)Use non-amine buffers such as MES for activation and phosphate for coupling.
Formation of multi-PEGylated products High molar excess of this compoundReduce the molar ratio of this compound to the target molecule.
Long reaction timeOptimize the reaction time by monitoring the reaction progress.
Precipitation of protein Change in protein solubility upon PEGylationPerform the reaction at a lower protein concentration or add solubility-enhancing agents.

Visualizations

G cluster_activation Step 1: Activation of this compound cluster_coupling Step 2: Coupling to Primary Amine This compound This compound O-acylisourea O-acylisourea intermediate This compound->O-acylisourea + EDC (pH 4.5-6.0) EDC EDC NHS NHS NHS-activated_PEG NHS-activated This compound O-acylisourea->NHS-activated_PEG + NHS Primary_Amine Primary Amine (e.g., on Protein) PEGylated_Product PEGylated Product (Amide Bond) NHS-activated_PEG->PEGylated_Product + Primary Amine (pH 7.0-8.5)

Caption: Reaction mechanism of this compound with a primary amine.

G start Start dissolve Dissolve Protein in Activation Buffer (pH 6.0) start->dissolve add_reagents Add this compound, EDC, and NHS dissolve->add_reagents activate Activate for 15-30 min at Room Temperature add_reagents->activate adjust_ph Adjust pH to 7.5 with Coupling Buffer activate->adjust_ph couple Couple for 2 hours at Room Temperature adjust_ph->couple quench Quench with Tris Buffer couple->quench purify Purify Conjugate (SEC or IEX) quench->purify characterize Characterize Product (SDS-PAGE, MS, etc.) purify->characterize end End characterize->end

Caption: Experimental workflow for protein PEGylation.

G low_yield Low Conjugation Yield? check_reagents Check Reagent Activity (Use Fresh EDC/NHS) low_yield->check_reagents Yes success Successful Conjugation low_yield->success No check_ph Verify Buffer pH check_reagents->check_ph check_buffer_composition Ensure Non-Amine Buffers check_ph->check_buffer_composition optimize_ratio Increase Molar Ratio of This compound check_buffer_composition->optimize_ratio increase_time Increase Reaction Time optimize_ratio->increase_time increase_time->success

Caption: Troubleshooting guide for low PEGylation yield.

References

Application Notes and Protocols for m-PEG12-acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins.[1] Modification with PEG can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, prolong circulation half-life, and shield the peptide from proteolytic degradation.[1][2] Furthermore, the hydrophilic nature of PEG can significantly enhance the solubility of hydrophobic peptides, a common challenge in peptide synthesis and formulation.[3]

m-PEG12-acid is a monodisperse PEG linker featuring a terminal carboxylic acid group, making it well-suited for covalent attachment to the N-terminus or amine-containing side chains of peptides during solid-phase peptide synthesis (SPPS).[4] This document provides detailed application notes and experimental protocols for the use of this compound in SPPS, including quantitative data on its effects and a representative experimental workflow.

Key Applications of this compound in Peptide Synthesis

  • Enhanced Solubility: The incorporation of a hydrophilic this compound chain can dramatically improve the solubility of hydrophobic peptides in aqueous solutions, facilitating their purification and formulation.

  • Prolonged Half-Life: By increasing the hydrodynamic volume of the peptide, PEGylation with this compound can reduce the rate of renal filtration, leading to a longer in vivo circulation time.

  • Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the peptide surface, potentially reducing its immunogenicity.

  • Improved Stability: The steric hindrance provided by the PEG chain can protect the peptide from enzymatic degradation, enhancing its stability in biological fluids.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC25H50O13
Molecular Weight558.66 g/mol
AppearanceWhite to off-white solid or viscous oil
SolubilityWater, DMF, DCM, DMSO
Functional GroupCarboxylic Acid
Table 2: Representative On-Resin Coupling Efficiency of PEG-acid Derivatives
Peptide SequencePEG Derivative UsedCoupling MethodCoupling Efficiency (%)Reference
Mesothelin Epitope (9-mer)Fmoc-PEG23-propionic acidDIC, OxymaPure>95
Model PeptideCarboxy-PEG4PyBOP, DIPEA~100
Table 3: Impact of PEGylation on Peptide Solubility (Illustrative Examples)
Peptide ClassModificationFold Increase in Solubility (Approx.)Reference
Hydrophobic PeptidesN-terminal PEGylationSignificant (Qualitative)
Tyrosine Ammonia LyaseAddition of short, charged peptide tags>2

Note: While the literature confirms that PEGylation enhances solubility, specific quantitative data for this compound is often peptide-dependent and not broadly reported. The provided data illustrates the general principle of solubility enhancement through modification.

Experimental Protocols

Protocol 1: On-Resin N-terminal PEGylation of a Peptide with this compound

This protocol describes the manual coupling of this compound to the N-terminus of a resin-bound peptide using HATU as the coupling agent.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • Solid-phase synthesis vessel

  • Shaker or agitator

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete deprotection. Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Activation of this compound: In a separate vial, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and vortex briefly. Allow the activation to proceed for 1-2 minutes.

  • Coupling Reaction: Add the activated this compound solution to the swollen and deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: To check for completion, a small sample of the resin beads can be taken and subjected to a Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling.

  • Washing: After the coupling is complete, drain the reaction solution and wash the PEGylated peptide-resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Drying: Dry the resin under vacuum.

Protocol 2: Cleavage of the PEGylated Peptide from the Resin and Purification

This protocol describes the cleavage of the PEGylated peptide from the resin and its subsequent purification by reverse-phase HPLC.

Materials:

  • PEGylated peptide-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • TFA (HPLC grade)

  • Centrifuge

  • Lyophilizer

  • Reverse-phase HPLC system with a C18 column

Procedure:

  • Cleavage: Treat the dry PEGylated peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude PEGylated peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying the Crude Peptide: Air-dry the peptide pellet to remove residual ether.

  • Purification: Dissolve the crude peptide in a minimal amount of ACN/water. Purify the peptide by preparative reverse-phase HPLC using a suitable gradient of ACN in water (both containing 0.1% TFA).

  • Fraction Analysis and Lyophilization: Collect the fractions containing the pure PEGylated peptide, confirm the purity by analytical HPLC and mass spectrometry, pool the pure fractions, and lyophilize to obtain the final product as a white powder.

Visualizations

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling Deprotection->Coupling Repeat 4. Repeat Steps 2-3 (n times) Coupling->Repeat PEG_Coupling 5. N-terminal this compound Coupling Repeat->PEG_Coupling Cleavage 6. Cleavage from Resin PEG_Coupling->Cleavage Precipitation 7. Precipitation Cleavage->Precipitation Purification 8. RP-HPLC Purification Precipitation->Purification Analysis 9. Analysis (MS, HPLC) Purification->Analysis Lyophilization 10. Lyophilization Analysis->Lyophilization

Caption: Workflow for Solid-Phase Synthesis of an N-terminally PEGylated Peptide.

EphA2_Signaling_Antagonism cluster_peptide PEGylated Peptide Antagonist cluster_receptor Cell Surface cluster_cell Intracellular Signaling Peptide YSA-PEG12 EphA2 EphA2 Receptor Peptide->EphA2 Binds & Blocks Dimerization Receptor Dimerization Peptide->Dimerization Inhibits EphA2->Dimerization Leads to Ephrin Ephrin-A Ligand Ephrin->EphA2 Binds & Activates Phosphorylation Autophosphorylation Dimerization->Phosphorylation Dimerization->Phosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K pathways) Phosphorylation->Downstream Phosphorylation->Downstream

Caption: Antagonistic Action of a PEGylated Peptide on EphA2 Receptor Signaling.

Disclaimer: The signaling pathway depicted is a generalized representation based on the known mechanism of EphA2 receptor antagonists. A YSA peptide modified with a C-terminal biotin has been shown to interact with the EphA2 receptor; a PEGylated version is presented here as a relevant example of how such modified peptides can be used to study signaling pathways.

References

Surface Modification Using m-PEG12-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of m-PEG12-acid for the modification of surfaces to enhance biocompatibility and reduce non-specific interactions. The protocols detailed below are intended for researchers in drug development, biomaterials science, and diagnostics who seek to create inert surfaces for a variety of applications, from implantable devices to high-throughput screening platforms.

Introduction to this compound Surface Modification

Poly(ethylene glycol) (PEG) has long been established as a gold-standard material for rendering surfaces "stealth-like" to biological systems. The covalent attachment of PEG chains, a process known as PEGylation, creates a hydrophilic, flexible, and sterically hindering layer that effectively repels proteins, cells, and other biomolecules. This property is critical for improving the biocompatibility of medical devices, enhancing the in vivo circulation time of drug delivery systems, and reducing background noise in diagnostic assays.[1][2][3]

This compound is a monodisperse PEG linker containing a methoxy-terminated chain of twelve ethylene glycol units and a terminal carboxylic acid.[4] This heterobifunctional structure allows for the covalent attachment of the PEG chain to surfaces presenting primary amine groups through the formation of a stable amide bond.[4] The defined length of the PEG chain ensures a high degree of control and reproducibility in the surface modification process.

Key Applications:

  • Improving Biocompatibility of Medical Devices: Reducing protein fouling and subsequent inflammatory responses to implants.

  • Drug Delivery Systems: Modifying the surface of nanoparticles and liposomes to prolong circulation time and reduce clearance by the immune system.

  • Proteomics and Genomics: Preventing non-specific binding of analytes to microarray surfaces and biosensors, thereby improving signal-to-noise ratios.

  • Cell Culture: Creating non-adhesive surfaces to study cell behavior in suspension or to pattern cell adhesion.

Quantitative Analysis of Surface Modification

Surface Characterization TechniqueUntreated Surface (Representative Values)m-PEG-acid Treated Surface (Expected Outcome)Reference
Water Contact Angle (θ) 70° - 90° (hydrophobic)30° - 50° (more hydrophilic)
Protein Adsorption (e.g., Fibrinogen) > 200 ng/cm²< 20 ng/cm² (>90% reduction)
Cell Adhesion (e.g., Fibroblasts) HighSignificantly Reduced
X-ray Photoelectron Spectroscopy (XPS) C1s Peak High C-C/C-H, Low C-OIncreased C-O peak intensity

Experimental Protocols

Materials Required
  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-functionalized substrate (e.g., amine-silanized glass, plasma-treated polymer with amine groups)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized (DI) water

  • Nitrogen or Argon gas

Protocol for Surface Modification using EDC/NHS Chemistry (Aqueous Method)

This protocol describes the covalent attachment of this compound to an amine-functionalized surface.

  • Preparation of Reagents:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Immediately before use, prepare solutions of EDC (e.g., 2 mg/mL) and NHS (e.g., 5 mg/mL) in Activation Buffer.

  • Activation of this compound:

    • In a clean reaction vessel, add the desired amount of this compound stock solution to Activation Buffer.

    • Add the EDC solution to the this compound solution, followed by the NHS solution.

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester of this compound.

  • Surface Coupling:

    • Wash the amine-functionalized substrate with DI water and dry under a stream of nitrogen.

    • Immerse the substrate in the activated this compound solution.

    • Adjust the pH of the reaction to 7.2-7.5 by adding Coupling Buffer.

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Quenching and Washing:

    • Remove the substrate from the reaction solution.

    • Immerse the substrate in Quenching Buffer for 15 minutes to deactivate any unreacted NHS-esters.

    • Wash the substrate thoroughly with DI water.

    • Dry the modified surface under a stream of nitrogen.

    • Store the modified surface in a clean, dry environment.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Surface Modification

The following diagram illustrates the key steps in the surface modification process.

G cluster_prep Reagent Preparation cluster_activation Activation cluster_coupling Coupling cluster_final Finalization reagent_prep Equilibrate and Dissolve This compound, EDC, NHS activation Activate Carboxyl Group with EDC and NHS reagent_prep->activation coupling React Activated PEG with Surface Amines activation->coupling surface_prep Prepare Amine-Functionalized Surface surface_prep->coupling quenching Quench Unreacted Sites coupling->quenching washing Wash and Dry Surface quenching->washing characterization Surface Characterization washing->characterization

Workflow for this compound surface modification.
Signaling Pathways Influenced by PEGylated Surfaces

The biocompatibility of PEGylated surfaces is, in part, due to the modulation of signaling pathways that govern the innate immune response. By resisting protein adsorption, these surfaces can prevent the activation of pathways that lead to inflammation and foreign body response.

Toll-Like Receptor (TLR) Signaling Pathway:

Toll-like receptors are key pattern recognition receptors of the innate immune system. Their activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) adsorbed on a biomaterial surface can trigger an inflammatory cascade. PEGylated surfaces can mitigate this response by preventing the initial protein adsorption that exposes these patterns to TLRs.

G cluster_surface Surface Interaction cluster_pathway Intracellular Signaling Cascade peg_surface This compound Modified Surface protein_adsorption Reduced Protein Adsorption peg_surface->protein_adsorption Inhibits tlr TLR4 protein_adsorption->tlr Prevents Activation myd88 MyD88 tlr->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 nfkb NF-κB traf6->nfkb inflammation Inflammatory Response nfkb->inflammation

Inhibition of TLR4 signaling by a PEGylated surface.

Integrin Signaling and Cell Adhesion:

Integrins are transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM). When a biomaterial is implanted, it becomes coated with ECM proteins, which can then be recognized by integrins on adhering cells, leading to cell attachment and signaling. PEGylated surfaces can prevent the initial adsorption of these ECM proteins, thereby inhibiting integrin-mediated cell adhesion.

G cluster_surface Surface Interaction cluster_pathway Intracellular Signaling Cascade peg_surface This compound Modified Surface ecm_adsorption Reduced ECM Protein Adsorption (e.g., Fibronectin) peg_surface->ecm_adsorption Inhibits integrin Integrin Receptor ecm_adsorption->integrin Prevents Binding fak FAK integrin->fak src Src fak->src rho_gtpases Rho GTPases src->rho_gtpases cytoskeleton Actin Cytoskeleton Reorganization rho_gtpases->cytoskeleton cell_adhesion Cell Adhesion and Spreading cytoskeleton->cell_adhesion

Inhibition of integrin-mediated cell adhesion.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low degree of PEGylation (confirmed by surface analysis) Inactive EDC/NHSUse fresh EDC and NHS powders. Prepare solutions immediately before use.
Incorrect pH for activation or couplingEnsure Activation Buffer is pH 4.5-6.0 and Coupling Buffer is pH 7.2-7.5.
Low density of surface amine groupsIncrease the density of amine groups on the substrate through optimized surface treatment.
High protein adsorption or cell adhesion after modification Incomplete surface coverage with PEGIncrease the concentration of this compound in the reaction. Increase the reaction time.
Hydrolysis of NHS-esterMinimize exposure of the activated this compound to moisture. Perform the reaction promptly after activation.
Contamination of the surfaceEnsure thorough cleaning of the substrate before and after modification.

Conclusion

The use of this compound for surface modification provides a robust and reproducible method for creating biocompatible and bio-inert surfaces. The protocols and information provided in these application notes offer a starting point for researchers to develop and optimize their surface modification strategies for a wide range of applications in the biomedical and life sciences. Careful attention to reaction conditions and thorough characterization of the modified surfaces are crucial for achieving the desired performance.

References

Application Notes and Protocols for m-PEG12-acid in Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance their therapeutic and diagnostic potential. PEGylation imparts a hydrophilic "stealth" layer to the nanoparticle surface, which can significantly improve their in vivo performance by reducing non-specific protein adsorption (opsonization), preventing rapid clearance by the mononuclear phagocyte system (MPS), and prolonging systemic circulation time.[1][2][3] m-PEG12-acid is a monodisperse PEG linker featuring a terminal methoxy group and a carboxylic acid functionality. The defined length of the 12-unit ethylene glycol chain provides precise control over the surface modification, while the terminal carboxylic acid allows for covalent conjugation to amine-functionalized nanoparticles through robust amide bond formation.[4] This document provides detailed application notes and experimental protocols for the use of this compound in the functionalization of various nanoparticle platforms.

Key Applications

The unique properties of this compound make it a versatile tool for a range of nanoparticle-based applications, including:

  • Drug Delivery: Encapsulating therapeutic agents within or conjugated to this compound functionalized nanoparticles can improve drug solubility, stability, and pharmacokinetic profiles.[5] The enhanced circulation time allows for passive targeting of tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

  • Medical Imaging: By incorporating imaging agents, this compound coated nanoparticles can serve as contrast agents for modalities like Magnetic Resonance Imaging (MRI), offering improved biodistribution and target accumulation.

  • Theranostics: Combining therapeutic and diagnostic capabilities in a single nanoparticle platform, where this compound functionalization ensures biocompatibility and prolonged circulation for both functions.

Data Presentation: Characterization of this compound Functionalized Nanoparticles

The successful conjugation of this compound to nanoparticles and its impact on their physicochemical properties can be assessed through various characterization techniques. The following tables summarize typical quantitative data obtained from studies on PEGylated nanoparticles.

Table 1: Physicochemical Properties of this compound Functionalized Nanoparticles

Nanoparticle TypeCore MaterialInitial Hydrodynamic Diameter (nm)Hydrodynamic Diameter after this compound Functionalization (nm)Initial Zeta Potential (mV)Zeta Potential after this compound Functionalization (mV)Reference
MetallicGold (AuNP)~30~51Negative-8.4
MagneticIron Oxide (IONP)~8 (core)~184Positive/NegativeNear-neutral to slightly negative
PolymericZein<200<200Positive-20
Lipid-basedNiosomes~150~160PositiveSlightly less positive

Table 2: In Vitro Performance of Drug-Loaded this compound Functionalized Nanoparticles

Nanoparticle SystemDrugDrug Loading Efficiency (%)In Vitro Cytotoxicity (IC50)Target Cell LineReference
PEG-Zein NPGallic Acid~40%Not specifiedNot specified
PEG-IONPDoxorubicinNot specifiedDose-dependent antiproliferative effectMCF-7 (Breast Cancer)
PEG-coated Spinel Ferrite NPDoxorubicinNot specified0.81 - 3.97 µg/mLHepG2 & HT144 (Cancer)

Table 3: Pharmacokinetics and Biodistribution of PEGylated Nanoparticles

Nanoparticle SystemAnimal ModelBlood Circulation Half-lifePrimary Organ of AccumulationReference
PEG-coated Magnetite NPRatDoubled compared to uncoatedLiver and Spleen (reduced accumulation)
PEG-AuNPRatNot specifiedSpleen, Liver, Lungs
PLGA-mPEG NPMouseDose-independent, prolonged residenceReduced MPS uptake

Experimental Protocols

The following are detailed protocols for the functionalization of nanoparticles with this compound.

Protocol 1: Functionalization of Amine-Modified Nanoparticles via EDC/NHS Chemistry

This protocol describes the covalent conjugation of this compound to nanoparticles that have been pre-functionalized with primary amine groups. The reaction utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group of this compound, forming a stable amine-reactive NHS ester.

Materials:

  • Amine-functionalized nanoparticles (e.g., iron oxide, polymeric nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Magnetic separator (for magnetic nanoparticles) or centrifuge

Procedure:

  • Preparation of this compound solution: Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 10 mg/mL).

  • Activation of this compound: a. In a reaction vessel, add the desired amount of this compound solution. b. Add Activation Buffer. c. Add a 2 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) relative to the amount of this compound. d. Incubate the mixture at room temperature for 15-30 minutes with gentle stirring to form the NHS-activated PEG.

  • Conjugation to Amine-Functionalized Nanoparticles: a. Disperse the amine-functionalized nanoparticles in Coupling Buffer. b. Add the freshly prepared activated this compound solution to the nanoparticle dispersion. The molar ratio of PEG to nanoparticles should be optimized for the specific application. c. Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching and Purification: a. Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to deactivate any unreacted NHS esters. Incubate for 15 minutes. b. Purify the PEGylated nanoparticles from excess reagents.

    • For magnetic nanoparticles, use a magnetic separator to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles three times with Coupling Buffer.
    • For non-magnetic nanoparticles, use centrifugation to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles three times with Coupling Buffer.

  • Resuspension and Storage: Resuspend the final this compound functionalized nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C.

Protocol 2: Characterization of this compound Functionalized Nanoparticles

1. Hydrodynamic Size and Zeta Potential Measurement:

  • Instrumentation: Dynamic Light Scattering (DLS) instrument.

  • Procedure: a. Disperse a small aliquot of the nanoparticle suspension in deionized water or PBS. b. Measure the hydrodynamic diameter and polydispersity index (PDI) to assess the size distribution. c. Measure the zeta potential to determine the surface charge and stability of the nanoparticles in suspension. A zeta potential greater than +30 mV or less than -30 mV generally indicates good colloidal stability.

2. Confirmation of PEGylation:

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectroscopy.

  • Procedure: a. Lyophilize the nanoparticle samples before and after PEGylation. b. Acquire FTIR spectra of the samples. c. Look for characteristic peaks of PEG, such as the C-O-C ether stretching vibration around 1100 cm⁻¹.

3. Quantification of PEG on Nanoparticle Surface:

  • Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Charged Aerosol Detection (CAD).

  • Principle: This method involves either displacing the PEG from the nanoparticle surface using a competing thiol-containing molecule (for gold nanoparticles) or dissolving the nanoparticle core to release the PEG. The amount of released PEG is then quantified by RP-HPLC.

Visualization of Cellular Uptake and Experimental Workflow

Cellular Uptake Mechanisms of PEGylated Nanoparticles

The cellular internalization of nanoparticles is a critical step for intracellular drug delivery. PEGylation can influence the uptake mechanism. Common pathways include clathrin-mediated and caveolae-mediated endocytosis.

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NP This compound Functionalized Nanoparticle Receptor Receptor NP->Receptor Binding Clathrin_pit Clathrin-coated pit Receptor->Clathrin_pit Clathrin-mediated Endocytosis Caveolae Caveolae Receptor->Caveolae Caveolae-mediated Endocytosis Endosome Early Endosome Clathrin_pit->Endosome Caveosome Caveosome Caveolae->Caveosome Lysosome Lysosome (Drug Release) Endosome->Lysosome Cytoplasm Cytoplasm Lysosome->Cytoplasm Drug Action Caveosome->Endosome

Caption: Cellular uptake pathways for PEGylated nanoparticles.

Experimental Workflow for Nanoparticle Functionalization and Characterization

The following diagram illustrates a typical workflow for the synthesis, functionalization, and characterization of this compound coated nanoparticles.

Workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_characterization Physicochemical Characterization cluster_application Application-Specific Assays NP_synth Nanoparticle Synthesis (e.g., AuNP, IONP) Amine_func Surface Amine Functionalization NP_synth->Amine_func PEGylation This compound Conjugation (EDC/NHS Chemistry) Amine_func->PEGylation Purification Purification (Magnetic Separation/Centrifugation) PEGylation->Purification DLS DLS (Size & Zeta Potential) Purification->DLS FTIR FTIR (Confirmation of PEG) Purification->FTIR HPLC RP-HPLC (Quantification of PEG) Purification->HPLC TEM TEM (Morphology) Purification->TEM Drug_loading Drug Loading & Encapsulation Efficiency Purification->Drug_loading In_vitro In Vitro Studies (Cytotoxicity, Cellular Uptake) Drug_loading->In_vitro In_vivo In Vivo Studies (Pharmacokinetics, Biodistribution) In_vitro->In_vivo

Caption: Workflow for nanoparticle functionalization and analysis.

Conclusion

This compound is a valuable reagent for the surface modification of nanoparticles, offering precise control over PEGylation and enabling the development of advanced nanomaterials for drug delivery and bio-imaging. The protocols and data presented here provide a comprehensive guide for researchers and scientists working in this field. Successful functionalization and thorough characterization are crucial steps in the development of safe and effective nanoparticle-based therapeutics and diagnostics.

References

Preparing Stock Solutions of m-PEG12-acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the preparation of stock solutions of m-PEG12-acid, a monodisperse polyethylene glycol (PEG) derivative commonly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] The protocols outlined below are intended for researchers, scientists, and drug development professionals. Adherence to these guidelines will ensure the accurate and reproducible preparation of this compound stock solutions for various research applications.

Introduction

This compound is a hydrophilic PEG linker that contains a terminal carboxylic acid functional group. This carboxylic acid can be readily reacted with primary amine groups to form stable amide bonds, making it a valuable tool for bioconjugation. The PEG spacer enhances the solubility and bioavailability of the resulting conjugates. In the context of PROTACs, the this compound linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein. Accurate preparation of stock solutions is the first critical step in any experiment involving this compound.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for accurate calculations and proper handling of the compound.

PropertyValueReference
Molecular Formula C26H52O14
Molecular Weight 588.68 g/mol
Appearance Solid or solid-liquid mixture, colorless to off-white
Purity Typically ≥95%
Solubility DMSO (100 mg/mL with heating and sonication), Water, DCM, DMF
Storage (Pure Compound) -20°C for up to 3 years
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials and Equipment
  • This compound powder

  • Anhydrous/dry Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath or heat block

  • Ultrasonic bath

Procedure
  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 58.87 mg of this compound.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound. To continue the example, add 1 mL of DMSO.

  • Dissolution:

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes.

    • To aid dissolution, warm the solution to approximately 54°C using a water bath or heat block.

    • Further facilitate dissolution by placing the tube in an ultrasonic bath for 10-15 minutes.

    • Visually inspect the solution to ensure that all the solid has completely dissolved.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Experimental Workflow

The following diagram illustrates the key steps in the preparation of an this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate this compound to Room Temperature B Weigh Desired Amount of this compound A->B C Add Anhydrous Solvent (e.g., DMSO) B->C D Vortex Thoroughly C->D E Warm Solution (e.g., 54°C) D->E F Ultrasonicate E->F G Visually Confirm Complete Dissolution F->G H Aliquot into Single-Use Volumes G->H I Store at -20°C (Short-term) or -80°C (Long-term) H->I

Caption: A flowchart detailing the preparation of this compound stock solutions.

Signaling Pathway and Logical Relationships

The primary role of this compound is as a linker in PROTACs, which hijack the cell's ubiquitin-proteasome system. The diagram below illustrates this logical relationship.

G Role of this compound in PROTAC-mediated Protein Degradation cluster_protac PROTAC Molecule cluster_cellular Cellular Machinery TargetLigand Target Protein Ligand mPEG12 This compound Linker TargetLigand->mPEG12 TargetProtein Target Protein TargetLigand->TargetProtein Binds E3Ligand E3 Ligase Ligand E3Ligase E3 Ubiquitin Ligase E3Ligand->E3Ligase Binds mPEG12->E3Ligand Proteasome Proteasome TargetProtein->Proteasome Degradation E3Ligase->TargetProtein Ubiquitination

Caption: The role of this compound in PROTAC-mediated protein degradation.

Conclusion

The protocol and information provided in this application note are intended to facilitate the accurate and reproducible preparation of this compound stock solutions. Proper handling and storage are essential to maintain the integrity and activity of the compound for downstream applications in drug discovery and chemical biology. Always refer to the manufacturer's specific recommendations and safety data sheets for handling chemical reagents.

References

Application Notes and Protocols for m-PEG12-acid in Targeted Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy in modern drug delivery. PEGylation enhances the pharmacokinetic and pharmacodynamic properties of therapeutics by increasing solubility, extending circulation half-life, and reducing immunogenicity.[1][2] By forming a hydrophilic shield, PEG coatings can effectively mask drugs, proteins, or nanoparticle carriers from the body's mononuclear phagocyte system, thereby preventing premature clearance and enabling more effective delivery to target tissues.[3][4][5]

m-PEG12-acid is a discrete, monodisperse PEG linker, meaning it has a precise length of 12 ethylene glycol units. This uniformity is critical for creating well-defined bioconjugates, which simplifies characterization and regulatory approval processes. Its structure features a terminal methoxy group for stability and a terminal carboxylic acid group, a versatile chemical handle for conjugation. This carboxylic acid can be readily coupled to primary amine groups on proteins, peptides, or targeting ligands, making this compound an invaluable tool in the development of targeted therapies such as PROteolysis TArgeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and surface-modified nanoparticles.

Application Note 1: Synthesis of PROTACs using this compound Linker

Principle: PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of a specific target protein. A PROTAC consists of three parts: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound is an ideal linker, providing the necessary spacing and flexibility while enhancing the solubility of the final PROTAC molecule. The general workflow involves sequentially conjugating the two ligands to the this compound linker.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Ligand-PEG12-E3 Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein of Interest TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds UbProtein Polyubiquitinated Target Protein TernaryComplex->UbProtein Ub Transfer Ub Ubiquitin (Ub) Ub->TernaryComplex Proteasome 26S Proteasome UbProtein->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: Mechanism of Action for a PROTAC. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to polyubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental Protocol: Two-Step PROTAC Synthesis via Amide Bond Formation

This protocol describes the synthesis of a PROTAC where one ligand contains a primary amine and the other is attached in a subsequent step.

Materials:

  • This compound

  • Ligand 1 (containing a primary amine)

  • Ligand 2 (with a suitable functional group for the second coupling step)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase HPLC system for purification

  • LC/MS system for characterization

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add EDC (1.2 eq) and NHS (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours to form the m-PEG12-NHS ester. Monitor the reaction progress by TLC or LC/MS.

  • Conjugation to Ligand 1:

    • In a separate flask, dissolve Ligand 1 (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.0-3.0 eq) to the Ligand 1 solution.

    • Slowly add the activated m-PEG12-NHS ester solution from Step 1 to the Ligand 1 solution.

    • Stir the reaction overnight at room temperature.

  • Purification and Characterization:

    • Once the reaction is complete (as monitored by LC/MS), quench the reaction with a small amount of water.

    • Purify the resulting Ligand 1-PEG12-acid conjugate using reverse-phase HPLC.

    • Confirm the identity and purity of the product by LC/MS and NMR.

  • Conjugation to Ligand 2:

    • Repeat steps 1-3 using the purified Ligand 1-PEG12-acid as the starting material and Ligand 2 (containing a primary amine) as the coupling partner to form the final Ligand 1-PEG12-Ligand 2 PROTAC.

  • Final Purification:

    • Purify the final PROTAC molecule using reverse-phase HPLC to achieve high purity (>95%).

    • Characterize the final product thoroughly using high-resolution mass spectrometry and NMR.

Application Note 2: Surface Functionalization of Liposomes for Targeted Delivery

Principle: PEGylated or "stealth" liposomes are highly effective drug delivery vehicles that can evade the immune system and prolong circulation time. By incorporating a lipid anchor conjugated to this compound (e.g., DSPE-mPEG12-acid) into the liposome bilayer, a hydrophilic PEG layer is formed on the surface. The terminal carboxylic acid group of the PEG chain can then be used to covalently attach targeting moieties, such as antibodies or peptides, that recognize receptors overexpressed on cancer cells.

Liposome_Synthesis cluster_1 Targeted PEGylated Liposome Synthesis Workflow A 1. Lipid Film Hydration (Phospholipids, Cholesterol, DSPE-mPEG12-acid, Drug) B 2. Vesicle Formation (Sonication or Extrusion) A->B C PEGylated Liposome with Drug Encapsulated B->C D 3. Linker Activation (EDC / NHS) C->D -COOH groups on surface F 4. Conjugation Reaction D->F E Targeting Ligand (e.g., Antibody) E->F G Targeted, Drug-Loaded Stealth Liposome F->G Purification

Figure 2: Workflow for synthesizing targeted, drug-loaded stealth liposomes. The process involves forming PEGylated liposomes and then conjugating a targeting ligand to the surface-exposed PEG-acid terminals.

Experimental Protocol: Preparation of Targeted PEGylated Liposomes

This protocol uses the thin-film hydration method followed by EDC/NHS coupling chemistry.

Materials:

  • Phospholipids (e.g., DSPC, Egg PC)

  • Cholesterol

  • DSPE-mPEG12-acid (or similar lipid-PEG-acid conjugate)

  • Therapeutic agent (drug)

  • Targeting ligand with a primary amine (e.g., antibody, peptide)

  • EDC and NHS

  • Chloroform/Methanol solvent mixture

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Size-exclusion chromatography column (e.g., Sepharose CL-4B) for purification

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve phospholipids, cholesterol, and DSPE-mPEG12-acid in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio might be 55:40:5 (phospholipid:cholesterol:DSPE-PEG-acid).

    • If encapsulating a lipophilic drug, add it to the organic solvent at this stage.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Dry the film further under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with an aqueous buffer containing the hydrophilic drug to be encapsulated.

    • Vortex the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

    • To create unilamellar vesicles of a defined size, subject the MLV suspension to probe sonication or, preferably, repeated extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated drug by passing the liposome suspension through a size-exclusion chromatography column. The liposomes will elute in the void volume.

  • Activation and Conjugation of Targeting Ligand:

    • To the purified liposome suspension, add a freshly prepared aqueous solution of NHS (e.g., 15 mM final concentration) followed by EDC (e.g., 15 mM final concentration).

    • Allow the activation reaction to proceed for 30 minutes at room temperature.

    • Add the targeting ligand to the activated liposome suspension. The molar ratio of ligand to reactive PEG will depend on the desired targeting density.

    • Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

    • Quench the reaction by adding a quenching agent like hydroxylamine or Tris buffer.

  • Final Purification and Characterization:

    • Remove unconjugated ligand and reaction byproducts via size-exclusion chromatography or dialysis.

    • Characterize the final targeted liposomes for size and zeta potential (using DLS), drug encapsulation efficiency (using UV-Vis or fluorescence spectroscopy after lysing the liposomes), and ligand conjugation efficiency (using a protein assay like BCA).

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and the broader application of PEGylation in targeted therapies.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Chemical Formula C26H52O14
Molecular Weight 588.68 g/mol
CAS Number 2135793-73-4
Purity Typically >95%
Solubility Water, DMSO, DMF, DCM

| Storage | -20°C, protect from light | |

Table 2: Effect of PEG Molecular Weight (MW) on Micelle Circulation Half-Life

PEG MW on Micelle Blood Circulation Half-Life (minutes) Reference(s)
5 kDa 4.6
10 kDa 7.5
20 kDa 17.7

Note: This data illustrates the general principle that higher PEG molecular weight can increase circulation time.

Table 3: Example Results from Monoclonal Antibody (mAb) Conjugation with m-dPEG®12-NHS Ester

Parameter Value
Reagent m-dPEG®12-NHS ester
Molar Excess Used 10x
Detected Labels per mAb 4 to 10
Average Labels per mAb (DAR) 7.4

Data adapted from a study on a comparable monodisperse PEG-NHS ester, demonstrating typical outcomes for lysine-based conjugation.

Characterization Protocols

Accurate characterization is essential to confirm the successful synthesis and purity of this compound conjugates.

Protocol: Characterization by LC/MS

Purpose: To confirm the identity of the conjugate by measuring its molecular weight and to assess purity.

Procedure:

  • Prepare the sample by dissolving a small amount in a suitable solvent (e.g., water/acetonitrile mixture).

  • Inject the sample into an LC/MS system equipped with a C18 reverse-phase column.

  • Run a gradient elution, for example, from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 15-30 minutes.

  • Monitor the eluent with both a UV detector and a mass spectrometer (e.g., ESI-QTOF).

  • Analyze the resulting mass spectrum. For large molecules like antibodies, the raw spectrum will show a distribution of charge states. Deconvolute this spectrum to determine the zero-charge mass of the conjugate.

  • The mass of the final product should equal the sum of the masses of the starting components minus the mass of water lost during amide bond formation. The purity can be estimated from the area of the product peak in the UV chromatogram.

Protocol: Nanoparticle Sizing by Dynamic Light Scattering (DLS)

Purpose: To measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of PEGylated nanoparticles or liposomes.

Procedure:

  • Dilute the nanoparticle suspension in an appropriate buffer (e.g., filtered PBS) to a suitable concentration to avoid multiple scattering effects.

  • Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and large aggregates.

  • Transfer the sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

  • Perform the measurement. The instrument software will use the autocorrelation function of the scattered light intensity to calculate the hydrodynamic diameter and PDI.

  • A successful PEGylation is often indicated by an increase in hydrodynamic diameter and a PDI value below 0.25, suggesting a monodisperse population.

References

Troubleshooting & Optimization

Technical Support Center: m-PEG12-acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing m-PEG12-acid conjugation reactions.

Frequently Asked Questions (FAQs)

1. What is this compound and what is it used for?

This compound is a hydrophilic linker molecule containing a 12-unit polyethylene glycol (PEG) chain. One end of the PEG chain is capped with a methoxy group ("m"), while the other end terminates in a carboxylic acid. This structure makes it a valuable tool in bioconjugation, particularly for linking molecules to proteins, peptides, or other amine-containing substrates. The PEG spacer enhances the solubility and stability of the resulting conjugate and can reduce steric hindrance.[1] It is commonly used in the development of antibody-drug conjugates (ADCs) and PROTACs.

2. How do I activate the carboxylic acid group of this compound for conjugation to an amine?

The carboxylic acid group of this compound requires activation to efficiently react with primary amines to form a stable amide bond. The most common method is to use a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] This two-step process first creates a more stable NHS ester intermediate, which then readily reacts with the amine.

3. What are the optimal pH conditions for this compound conjugation?

The two-step EDC/NHS conjugation process involves two distinct optimal pH ranges:

  • Activation Step (Carboxylic Acid to NHS Ester): This step is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 . MES buffer is a common choice for this stage.

  • Conjugation Step (NHS Ester to Amine): The reaction of the NHS-activated this compound with a primary amine is most efficient at a pH of 7.0-8.5 .[2][3][4] Phosphate-buffered saline (PBS) is a suitable buffer for this step.

4. What is the recommended storage for this compound and its activated forms?

  • This compound: Store in a cool, dry place, typically at -20°C for long-term storage.

  • EDC and NHS: These reagents are highly sensitive to moisture and should be stored in a desiccator at -20°C. Before use, allow the reagents to equilibrate to room temperature before opening the vials to prevent condensation.

  • Activated m-PEG12-NHS ester: The NHS ester is susceptible to hydrolysis, especially in aqueous solutions at higher pH. It is recommended to prepare the activated ester immediately before use. If a stock solution of the activated ester is necessary, it should be prepared in an anhydrous organic solvent like DMSO or DMF and stored at -20°C under an inert atmosphere.

Troubleshooting Guide

Low Conjugation Yield
Potential Cause Recommended Solution
Inactivated EDC or NHS Use fresh, high-quality EDC and NHS. Ensure proper storage in a desiccator and allow vials to warm to room temperature before opening to prevent moisture contamination.
Suboptimal pH Optimize the pH for both the activation and conjugation steps as described in the FAQs. Use a two-step reaction with distinct buffers for each stage.
Hydrolysis of Activated PEG Prepare the activated m-PEG12-NHS ester immediately before adding it to your amine-containing molecule. Avoid high pH and prolonged incubation times in aqueous buffers before the amine is introduced.
Incorrect Molar Ratios Optimize the molar ratio of this compound, EDC, and NHS to your substrate. A common starting point is a molar excess of the PEG linker and activating reagents.
Presence of Competing Amines Ensure your reaction buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with your target molecule for conjugation.
Reaction Failure or Incomplete Reaction
Potential Cause Recommended Solution
Poor Solubility of Reactants This compound is generally soluble in aqueous solutions and common organic solvents like DMSO and DMF. Ensure your target molecule is also soluble under the reaction conditions. The hydrophilic PEG spacer is intended to improve the solubility of the final conjugate.
Steric Hindrance While the PEG12 spacer helps to reduce steric hindrance, the accessibility of the target amine on your molecule is crucial. Consider the three-dimensional structure of your protein or peptide. Shorter PEG chains (PEG2-PEG12) are generally used for more compact labeling.
Incorrect Buffer Composition Avoid buffers containing carboxylates or phosphates during the EDC activation step, as they can compete with the activation of this compound.
Difficulties in Purification and Analysis
Potential Cause Recommended Solution
Heterogeneity of the Product PEGylation reactions often result in a mixture of species with varying degrees of PEGylation (e.g., mono-, di-, and multi-PEGylated products), as well as unreacted starting materials.
Co-elution of Product and Impurities The similar physicochemical properties of the desired conjugate and certain impurities can make separation challenging.
Analytical Method Not Optimized Standard protein analysis techniques may need to be adapted for PEGylated molecules due to changes in size, charge, and hydrophobicity.

Experimental Protocols

General Protocol for this compound Conjugation to a Protein

This protocol outlines a two-step procedure for conjugating this compound to primary amines on a protein using EDC and Sulfo-NHS.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Protein to be conjugated

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and Sulfo-NHS to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound in Activation Buffer or an appropriate organic solvent (e.g., DMSO).

    • Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 5- to 10-fold molar excess of EDC and Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Dissolve the protein in Conjugation Buffer.

    • Add the activated this compound solution to the protein solution. The molar ratio of the activated PEG to the protein will need to be optimized for the desired degree of labeling.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-activated PEG.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • For more stringent purification to separate different PEGylation species, techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) may be necessary.

Quantitative Data Summary
Parameter Recommended Range/Value Notes
Activation pH 4.5 - 6.0Optimal for EDC/NHS activation of the carboxylic acid.
Conjugation pH 7.0 - 8.5Optimal for the reaction of the NHS ester with primary amines.
EDC/NHS Molar Excess (to this compound) 1.2 - 5 foldHigher excess may be needed for dilute protein solutions.
This compound Molar Excess (to protein) 5 - 20 foldThis needs to be optimized based on the number of available amines on the protein and the desired degree of PEGylation.
Activation Time 15 - 30 minutesAt room temperature.
Conjugation Time 1 - 2 hours at RT or overnight at 4°CLonger incubation times may increase yield but also the risk of side reactions.
Quenching Time 30 minutesAt room temperature.

Visualizations

G Workflow for this compound Conjugation cluster_prep 1. Reagent Preparation cluster_activation 2. Activation cluster_conjugation 3. Conjugation cluster_quench 4. Quenching cluster_purify 5. Purification prep_peg Prepare this compound solution activate Mix this compound, EDC, Sulfo-NHS in Activation Buffer (pH 4.5-6.0) prep_peg->activate prep_edc_nhs Prepare fresh EDC and Sulfo-NHS solutions prep_edc_nhs->activate prep_protein Prepare protein in Conjugation Buffer (pH 7.2-7.5) conjugate Add activated PEG to protein solution prep_protein->conjugate activate->conjugate Incubate 15-30 min quench Add Quenching Buffer (e.g., Tris) conjugate->quench Incubate 1-2 hours purify Purify conjugate using desalting column, SEC, or IEX quench->purify Incubate 30 min G Troubleshooting Low Conjugation Yield start Low Yield? check_reagents Are EDC/NHS fresh and stored properly? start->check_reagents check_ph Is the pH optimized for both activation and conjugation? check_reagents->check_ph Yes end_reagents Use fresh reagents check_reagents->end_reagents No check_hydrolysis Was the activated PEG used immediately? check_ph->check_hydrolysis Yes end_ph Adjust pH for each step check_ph->end_ph No check_ratios Are the molar ratios of reactants optimized? check_hydrolysis->check_ratios Yes end_hydrolysis Minimize time between activation and conjugation check_hydrolysis->end_hydrolysis No check_buffer Does the buffer contain competing amines? check_ratios->check_buffer Yes end_ratios Optimize molar ratios check_ratios->end_ratios No end_buffer Use amine-free buffers check_buffer->end_buffer No

References

Technical Support Center: Optimizing m-PEG12-acid to Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your m-PEG12-acid to antibody conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions during the PEGylation process.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the conjugation of this compound to your antibody. Each problem is followed by potential causes and recommended solutions.

Problem 1: Low Conjugation Yield or Low Drug-to-Antibody Ratio (DAR)

Potential Causes:

  • Suboptimal Reaction pH: The reaction between the activated this compound (e.g., NHS ester) and the primary amines on the antibody is highly pH-dependent. A pH that is too low will result in the protonation of amines, making them less nucleophilic, while a pH that is too high can accelerate the hydrolysis of the activated PEG reagent.[1]

  • Hydrolysis of Activated this compound: The activated form of this compound (e.g., NHS ester) is susceptible to hydrolysis in aqueous solutions.[1] Improper storage or prolonged reaction times can lead to its inactivation.

  • Insufficient Molar Ratio of PEG to Antibody: An inadequate excess of the this compound reagent can lead to incomplete conjugation.

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris, can compete with the antibody for reaction with the activated PEG, leading to lower yields.[1]

  • Steric Hindrance: A very long PEG chain can create steric hindrance, making it difficult for the reactive group to access the conjugation site on the antibody.[2]

  • Inactive this compound Reagent: Improper handling or storage of the this compound can lead to its degradation.[1]

Solutions:

  • Optimize Reaction pH: The optimal pH range for NHS ester reactions with primary amines is typically 7.0-9.0. It is recommended to perform small-scale reactions at different pH values within this range to find the optimal condition for your specific antibody.

  • Control Reaction Time and Temperature: Monitor the reaction progress over time using analytical methods like HPLC. If the yield is low, consider increasing the reaction time or temperature (e.g., from room temperature to 37°C), but be mindful of the antibody's stability.

  • Increase Molar Ratio: Use a molar excess of the this compound reagent. A 5 to 20-fold molar excess over the antibody is a common starting point.

  • Use Amine-Free Buffers: Employ buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer.

  • Verify Reagent Activity: Before conjugation, assess the quality of your activated this compound. This can be done qualitatively by observing a color change upon hydrolysis in a basic solution or quantitatively by monitoring the release of N-hydroxysuccinimide (NHS) spectrophotometrically at 260 nm.

Troubleshooting Workflow for Low Conjugation Yield

Low_Yield_Troubleshooting cluster_reagent Reagent Quality cluster_conditions Reaction Conditions cluster_purification Purification cluster_analysis Analysis start Low Conjugation Yield reagent_quality Verify this compound Reagent Quality start->reagent_quality reaction_conditions Optimize Reaction Conditions reagent_quality->reaction_conditions Reagent OK cluster_reagent cluster_reagent purification Evaluate Purification Process reaction_conditions->purification Conditions Optimized cluster_conditions cluster_conditions analysis Assess Analytical Methods purification->analysis Purification OK cluster_purification cluster_purification success Improved Yield analysis->success Analysis Confirmed cluster_analysis cluster_analysis reagent_details Check for hydrolysis. Confirm activity of NHS ester. conditions_details Adjust pH (7.0-9.0). Vary molar ratio (5-20x). Optimize time and temperature. purification_details Ensure efficient removal of unreacted PEG. Minimize product loss. analysis_details Use appropriate methods (SEC, HIC, MS) to quantify DAR.

Caption: A stepwise workflow for troubleshooting low conjugation yield.

Problem 2: Antibody Aggregation During or After Conjugation

Potential Causes:

  • High Protein Concentration: Increased proximity of antibody molecules can promote intermolecular interactions and aggregation.

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can impact antibody stability. Aggregation is more likely to occur near the antibody's isoelectric point.

  • Hydrophobicity of the PEG-linker and Drug: The addition of PEG and a potentially hydrophobic payload can increase the overall hydrophobicity of the antibody, leading to aggregation.

  • High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the conjugate, making it more prone to aggregation.

  • Mechanical Stress: Agitation or freeze-thaw cycles can induce aggregation.

Solutions:

  • Optimize Protein Concentration: Test a range of antibody concentrations to find a balance between reaction efficiency and aggregation.

  • Screen Buffer Conditions: Evaluate a variety of buffers (e.g., phosphate, histidine) and pH values to identify conditions that minimize aggregation. The addition of excipients like sugars (sucrose, trehalose) or amino acids (arginine) can enhance stability.

  • Control the DAR: Aim for a lower DAR if aggregation is a persistent issue. This can be achieved by adjusting the molar ratio of the PEG reagent.

  • Gentle Handling: Avoid vigorous vortexing or multiple freeze-thaw cycles.

  • Stepwise Addition of PEG: Adding the activated PEG reagent in smaller portions over time can sometimes reduce aggregation.

Analytical Techniques for Detecting Aggregation:

Analytical TechniquePrincipleInformation Provided
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Quantifies the percentage of monomer, dimer, and higher-order aggregates.
Dynamic Light Scattering (DLS) Measures the size distribution of particles in a solution.Provides the average particle size and polydispersity index, indicating the presence of aggregates.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Separates proteins based on their molecular weight under denaturing or non-denaturing conditions.Visualizes high molecular weight species corresponding to aggregates.
Problem 3: Loss of Antibody Activity Post-Conjugation

Potential Causes:

  • Conjugation at the Antigen-Binding Site: Random conjugation to lysine residues can lead to PEGylation within or near the complementarity-determining regions (CDRs), sterically hindering antigen binding.

  • Conformational Changes: The attachment of PEG chains can induce conformational changes in the antibody, affecting its binding affinity.

  • Denaturation: Harsh reaction conditions (e.g., extreme pH, high temperature) can denature the antibody.

Solutions:

  • Site-Specific Conjugation: If loss of activity is a major concern, consider site-specific conjugation methods that target regions of the antibody away from the antigen-binding sites, such as engineered cysteines or glycans.

  • Optimize Reaction Conditions: Use milder reaction conditions (e.g., lower temperature, shorter reaction time) to minimize the risk of denaturation.

  • Characterize Binding Affinity: Use techniques like Surface Plasmon Resonance (SPR) or ELISA to quantify the binding affinity of the PEGylated antibody to its antigen and compare it to the unconjugated antibody.

Logical Relationship of Factors Affecting Conjugation Outcome

Conjugation_Factors pH pH DAR DAR pH->DAR Aggregation Aggregation pH->Aggregation Activity Antibody Activity pH->Activity MolarRatio Molar Ratio (PEG:Ab) MolarRatio->DAR MolarRatio->Aggregation TimeTemp Time & Temperature TimeTemp->DAR TimeTemp->Aggregation TimeTemp->Activity AbConcentration Antibody Concentration AbConcentration->Aggregation Buffer Buffer Composition Buffer->Aggregation Buffer->Activity DAR->Aggregation DAR->Activity

Caption: Interplay of key factors influencing the final conjugate's properties.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage and handling for this compound?

A1: this compound should be stored at –20 °C, kept dry, and protected from light. For use, it is best to dissolve it in anhydrous solvents like DMF or DMSO. It is important to avoid moisture and repeated freeze-thaw cycles to prevent degradation.

Q2: How do I determine the optimal this compound to antibody molar ratio?

A2: The optimal molar ratio should be determined empirically for each specific antibody. A good starting point is to test a range of molar excess, for example, 5, 10, 15, and 20-fold excess of this compound to the antibody. The resulting conjugates should then be analyzed for DAR, aggregation, and activity to identify the ratio that provides the best balance of these properties.

Q3: What analytical methods are recommended for characterizing the PEGylated antibody?

A3: A combination of analytical techniques is recommended for comprehensive characterization:

  • Size-Exclusion Chromatography (SEC): To determine the extent of aggregation.

  • Hydrophobic Interaction Chromatography (HIC): To separate species with different DARs and determine the DAR distribution.

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the precise number of PEG molecules attached.

  • UV/Vis Spectroscopy: To determine the protein concentration.

  • ELISA or Surface Plasmon Resonance (SPR): To assess the binding activity of the conjugated antibody.

Q4: Can I use Tris buffer for my conjugation reaction?

A4: It is not recommended to use buffers containing primary amines, such as Tris, because they will compete with the antibody for reaction with the activated this compound, leading to lower conjugation efficiency. Amine-free buffers like PBS, borate, or carbonate/bicarbonate are preferred.

Q5: How can I remove excess, unreacted this compound after the conjugation reaction?

A5: Excess unconjugated PEG can be removed using size-based separation techniques such as:

  • Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated antibody from the smaller, unreacted PEG molecules.

  • Dialysis or Tangential Flow Filtration (TFF): These methods use a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to retain the antibody conjugate while allowing the smaller PEG molecules to pass through.

  • Spin Desalting Columns: For smaller scale reactions, spin columns are a quick and convenient option.

Experimental Protocols

Protocol 1: General Procedure for this compound Activation and Antibody Conjugation

Objective: To conjugate this compound to an antibody via primary amines.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., Tris buffer or glycine)

  • Purification column (e.g., SEC)

Methodology:

  • Activation of this compound:

    • Dissolve this compound, NHS, and DCC/EDC in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (acid:NHS:DCC/EDC).

    • Stir the reaction mixture at room temperature for 4-12 hours.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the activated m-PEG12-NHS ester solution to the antibody solution. The molar ratio of PEG-NHS to antibody should be optimized (e.g., 5:1 to 20:1).

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

  • Quenching:

    • Add a quenching reagent (e.g., Tris buffer to a final concentration of 50 mM) to stop the reaction by consuming any unreacted PEG-NHS ester.

  • Purification:

    • Purify the PEGylated antibody from excess PEG reagent and byproducts using SEC or another suitable method.

Protocol 2: Quantification of Conjugation Ratio (DAR) by HIC-HPLC

Objective: To determine the average number of PEG molecules conjugated per antibody.

Methodology:

  • HPLC System: Use an HPLC system equipped with a HIC column.

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 2M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Gradient: Run a linear gradient from high salt to low salt to elute the antibody species. The unconjugated antibody will elute first, followed by species with increasing numbers of conjugated PEGs.

  • Analysis:

    • Integrate the peak areas for each species.

    • Calculate the weighted average DAR using the following formula: DAR = Σ (% Area of Peak * Number of PEGs for that Peak) / 100

General Experimental Workflow for Optimizing Conjugation

Optimization_Workflow start Define Target Conjugate Profile small_scale Small-Scale Screening Reactions start->small_scale analysis Analytical Characterization (DAR, Aggregation, Activity) small_scale->analysis decision Optimal Conditions Identified? analysis->decision decision->small_scale No, re-optimize scale_up Scale-Up and Final Purification decision->scale_up Yes final_product Characterized PEG-Antibody Conjugate scale_up->final_product

References

Technical Support Center: Troubleshooting Low Yield in m-PEG12-acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG12-acid reactions. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below, you will find a comprehensive guide in a question-and-answer format to directly address common issues encountered during the conjugation of this compound to proteins, peptides, and other amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the this compound reaction with a primary amine?

The reaction of this compound with a primary amine, such as the N-terminus of a protein or the epsilon-amino group of a lysine residue, is a two-step process that results in the formation of a stable amide bond.[1][2]

  • Activation: The terminal carboxylic acid of this compound is first activated using a coupling agent, most commonly a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[1][2] This forms a highly reactive NHS ester intermediate.

  • Conjugation: The NHS-activated PEG then readily reacts with a primary amine on the target molecule via nucleophilic substitution to form a stable amide linkage, releasing NHS as a byproduct.[3]

Q2: Why is my PEGylation yield consistently low?

Low yields in this compound conjugation reactions can be attributed to several factors. The most common issues include suboptimal reaction conditions (especially pH), degradation of the activated this compound, and problems with the reagents or the target molecule itself. A systematic troubleshooting approach, as outlined in the guides below, is recommended to identify and resolve the root cause.

Q3: What are the optimal reaction conditions for this compound conjugation?

Optimal reaction conditions can vary depending on the specific biomolecule being conjugated. However, a two-step pH adjustment is generally recommended for EDC/NHS coupling reactions.

  • Activation Step: The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0.

  • Conjugation Step: The reaction of the NHS-activated PEG with the primary amine is most efficient at a neutral to slightly basic pH, typically between 7.0 and 8.5.

Q4: How can I analyze the results of my PEGylation reaction?

Several analytical techniques can be employed to assess the outcome of your reaction:

  • SDS-PAGE: A simple and common method to visualize the increase in molecular weight of the protein after PEGylation.

  • Size Exclusion Chromatography (SEC): Effective for separating the PEGylated product from the unreacted protein and excess PEG, providing an estimate of the reaction efficiency.

  • Ion Exchange Chromatography (IEX): Can be used to separate different PEGylated species (e.g., mono-, di-, poly-PEGylated) based on changes in surface charge.

  • Mass Spectrometry (MS): Provides precise molecular weight information, confirming the degree of PEGylation.

  • HPLC: Can be used to quantify the amount of unreacted PEG and the PEGylated product.

Troubleshooting Guides

Problem 1: Low or No PEGylation Detected

This is one of the most common issues and can be caused by a number of factors. The following decision tree can help you diagnose the problem.

G cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_target Target Molecule start Low/No PEGylation troubleshooting_steps Systematic Troubleshooting start->troubleshooting_steps reagent_quality Check Reagent Quality & Storage edc_nhs Inactive EDC/NHS? reagent_quality->edc_nhs peg_acid Degraded this compound? reagent_quality->peg_acid solvent Anhydrous Solvents? reagent_quality->solvent reaction_conditions Review Reaction Conditions ph Incorrect pH? reaction_conditions->ph buffer Incompatible Buffer? reaction_conditions->buffer stoichiometry Suboptimal Stoichiometry? reaction_conditions->stoichiometry time_temp Insufficient Time/Temp? reaction_conditions->time_temp target_molecule Assess Target Molecule Integrity amine_availability Are Primary Amines Available? target_molecule->amine_availability concentration Is Target Concentration Sufficient? target_molecule->concentration troubleshooting_steps->reagent_quality Start with reagents troubleshooting_steps->reaction_conditions Then check conditions troubleshooting_steps->target_molecule Finally, assess target G cluster_stoichiometry Stoichiometry cluster_time Reaction Time cluster_side_reactions Side Reactions cluster_purification Purification start Multiple PEGylated Species stoichiometry Optimize Stoichiometry start->stoichiometry reaction_time Control Reaction Time start->reaction_time side_reactions Minimize Side Reactions start->side_reactions peg_excess Adjust PEG:Target Ratio stoichiometry->peg_excess edc_nhs_excess Optimize EDC/NHS Excess stoichiometry->edc_nhs_excess time_course Perform Time-Course Study reaction_time->time_course purification Refine Purification Strategy iex Use Ion Exchange Chromatography purification->iex hic Consider Hydrophobic Interaction Chromatography purification->hic side_reactions->purification n_acylurea N-acylurea Formation? side_reactions->n_acylurea G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.0-8.5) peg_acid This compound o_acylisourea O-acylisourea intermediate peg_acid->o_acylisourea + EDC edc EDC nhs NHS activated_peg m-PEG12-NHS ester peg_conjugate PEGylated Product (Amide Bond) activated_peg->peg_conjugate + R-NH2 hydrolyzed_peg Hydrolyzed PEG-acid activated_peg->hydrolyzed_peg + H2O (Hydrolysis) o_acylisourea->activated_peg + NHS n_acylurea N-acylurea (side product) o_acylisourea->n_acylurea Rearrangement amine Primary Amine (R-NH2)

References

preventing aggregation during m-PEG12-acid conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG12-acid conjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly aggregation, during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during this compound conjugation?

Aggregation during the conjugation of this compound to a protein is often a result of several factors that compromise protein stability. The covalent attachment of the PEG molecule can alter the protein's surface properties, potentially exposing hydrophobic patches that lead to intermolecular interactions and aggregation.[1] Other significant contributing factors include suboptimal reaction conditions such as pH, temperature, and buffer choice, which can negatively affect the stability of the protein.[1][2] High protein concentration can also increase the likelihood of aggregation.

Q2: How can I monitor aggregation during my conjugation reaction?

Several techniques can be employed to monitor the formation of aggregates during your experiment:

  • Visual Inspection: The simplest method is to visually check for any signs of turbidity or precipitation in the reaction mixture.[1]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of larger aggregates.[1]

  • Dynamic Light Scattering (DLS): DLS is a highly sensitive technique that measures the size distribution of particles in a solution, making it excellent for detecting the formation of aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high-molecular-weight species in the chromatogram is a clear indication of aggregation.

Q3: My protein is aggregating after conjugation. What are the immediate troubleshooting steps I can take?

If you observe aggregation, consider the following immediate actions:

  • Lower the Temperature: Perform the conjugation at a lower temperature, such as 4°C, to slow down both the reaction and aggregation kinetics.

  • Optimize pH: Ensure the reaction pH is within the optimal stability range for your protein, which is typically between pH 6.5 and 7.5 for many proteins.

  • Adjust Ionic Strength: Maintain a sufficient salt concentration (e.g., 50-150 mM NaCl) in your buffers to minimize nonspecific electrostatic interactions that can lead to aggregation.

  • Include Excipients: Consider adding stabilizing excipients like arginine or polysorbate to the reaction mixture.

Q4: Can the properties of the this compound itself contribute to aggregation?

Yes, the properties of the PEG linker can influence the outcome of the conjugation. While PEGylation is generally known to increase the solubility and stability of proteins, the length and structure of the PEG chain can play a role. Using a hydrophilic linker like this compound is generally beneficial for increasing the solubility of the resulting conjugate. However, it's crucial to use high-purity PEG linkers to avoid unwanted side reactions that could contribute to aggregation.

Troubleshooting Guides

Optimizing Reaction Conditions to Prevent Aggregation

Aggregation is a common issue that can often be mitigated by carefully optimizing the reaction conditions. The following table summarizes key parameters and their recommended starting points for optimization.

ParameterRecommended Range/ConditionRationale
pH 6.5 - 7.5For NHS-ester chemistry, a pH of 7.0-8.0 is a balance between reaction rate and hydrolysis of the NHS ester. However, protein stability is paramount, so the optimal pH should be determined empirically.
Temperature 4°C to Room TemperatureLower temperatures can slow down the kinetics of aggregation.
Protein Concentration 1-10 mg/mLHigher concentrations can increase the likelihood of intermolecular interactions and aggregation.
Buffer Type Phosphate, HEPES, CitrateUse buffers that are known to stabilize your specific protein. Avoid buffers containing primary amines, such as Tris, as they will compete with the target protein for reaction with the NHS-activated PEG.
Ionic Strength 50-150 mM NaClSufficient ionic strength can help to minimize non-specific electrostatic interactions between protein molecules.
Molar Ratio (PEG:Protein) 10:1 to 20:1 (starting point)This ratio should be optimized to achieve the desired degree of labeling without causing excessive modification that could lead to aggregation.
Experimental Protocols

This protocol outlines a general procedure for conjugating this compound to a protein using EDC/NHS chemistry.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Protein of interest

  • Reaction Buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Anhydrous DMSO or DMF

  • Size exclusion chromatography column for purification

Procedure:

  • Prepare Protein: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Dissolve the this compound in anhydrous DMSO or DMF to a high concentration (e.g., 100 mg/mL).

  • Activate this compound:

    • In a separate tube, add the desired amount of this compound to the Activation Buffer.

    • Add a 1.5-fold molar excess of NHS and EDC to the this compound solution.

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation:

    • Add the activated this compound solution to the protein solution with gentle stirring. A common starting molar ratio of activated PEG to protein is between 10:1 and 20:1.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted activated PEG. Incubate for 15-30 minutes.

  • Purification: Purify the conjugate from unreacted PEG and byproducts using a size exclusion chromatography column equilibrated with a suitable storage buffer.

  • Characterization: Analyze the conjugate using SDS-PAGE to confirm conjugation and by a protein assay to determine the final concentration. Use techniques like DLS or SEC to assess for the presence of aggregates.

This protocol provides a method to identify the optimal pH for your conjugation reaction to minimize aggregation.

Materials:

  • Aliquots of your protein at a consistent concentration

  • A series of buffers with varying pH values (e.g., Citrate for pH 5.5-6.5, Phosphate for pH 6.5-7.5, Borate for pH 7.5-8.5)

  • Activated this compound (prepared as in Protocol 1)

  • DLS or SEC instrument for analysis

Procedure:

  • Buffer Exchange: Exchange your protein into each of the different pH buffers.

  • Parallel Reactions: Set up parallel conjugation reactions, one for each pH condition, following the steps outlined in Protocol 1.

  • Monitor Aggregation: After the reaction period, analyze a sample from each reaction using DLS to measure the size distribution of particles or SEC to quantify the percentage of high molecular weight species.

  • Analyze Results: Compare the aggregation levels across the different pH conditions to determine the optimal pH that minimizes aggregation while still allowing for efficient conjugation.

Visual Guides

G General Workflow for this compound Conjugation cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis prep_protein Prepare Protein in Reaction Buffer conjugate Add Activated PEG to Protein Solution prep_protein->conjugate prep_peg Prepare this compound Stock Solution activate_peg Activate this compound with EDC and NHS in Activation Buffer prep_peg->activate_peg activate_peg->conjugate incubate Incubate (1-2h at RT or overnight at 4°C) conjugate->incubate quench Quench Reaction incubate->quench purify Purify via Size Exclusion Chromatography quench->purify analyze Characterize Conjugate (SDS-PAGE, DLS, SEC) purify->analyze

Caption: A simplified workflow for a typical this compound conjugation experiment.

G Troubleshooting Logic for Aggregation cluster_troubleshooting Troubleshooting Steps start Aggregation Observed? no_agg Continue with Downstream Processing start->no_agg No optimize_ph Optimize pH (6.5-7.5) start->optimize_ph Yes lower_temp Lower Temperature (e.g., 4°C) optimize_ph->lower_temp adjust_buffer Adjust Buffer (Ionic Strength, Additives) lower_temp->adjust_buffer lower_conc Lower Protein Concentration adjust_buffer->lower_conc check_reagents Check Reagent Quality (Fresh EDC/NHS, High-Purity PEG) lower_conc->check_reagents re_run Re-run Conjugation check_reagents->re_run Re-run Experiment re_run->start

Caption: A logical workflow for troubleshooting aggregation during conjugation.

References

m-PEG12-acid stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of m-PEG12-acid, along with troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under specific conditions depending on its form (pure solid vs. solution). Adherence to these recommendations is critical to prevent degradation and ensure experimental reproducibility.

Q2: What factors can affect the stability of this compound?

The stability of this compound can be influenced by several factors:

  • Temperature: Elevated temperatures can accelerate degradation.[1][2]

  • Moisture: The carboxylic acid group is susceptible to hydrolysis, especially if stored improperly.[3][4]

  • Light: Exposure to light, particularly UV light, can promote photodegradation.[5]

  • pH: The carboxylic acid group's stability can be affected by acidic or basic conditions.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the PEG chain.

  • Repeated Freeze-Thaw Cycles: This can lead to the inactivation of the product, especially when in solution.

Q3: What are the potential degradation pathways for this compound?

While this compound is a stable molecule under proper storage conditions, it can degrade through two primary pathways:

  • Oxidative Degradation: The polyethylene glycol (PEG) backbone is susceptible to oxidation, which can be initiated by heat, light, or the presence of metal ions. This process can lead to random chain scission, resulting in the formation of shorter PEG fragments, aldehydes, and eventually carboxylic acids like formic acid.

  • Hydrolysis: The terminal carboxylic acid group can undergo hydrolysis under certain conditions. While generally stable, prolonged exposure to strongly acidic or basic aqueous environments can lead to changes in the molecule.

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with this compound.

Issue 1: Low Yield in Bioconjugation Reactions

  • Possible Cause: Degradation of this compound due to improper storage or handling.

    • Recommended Solution: Ensure the reagent has been stored at the correct temperature and protected from light and moisture. If degradation is suspected, use a fresh vial of the reagent. For solutions, use freshly prepared stocks.

  • Possible Cause: Suboptimal reaction conditions (e.g., pH, temperature, reaction time).

    • Recommended Solution: Optimize the reaction pH to ensure the targeted functional groups on the biomolecule are reactive. The reaction time and temperature may also need to be adjusted to achieve the desired level of conjugation.

  • Possible Cause: Inactivation of coupling reagents (e.g., EDC, HATU).

    • Recommended Solution: Use fresh, high-quality coupling reagents to activate the carboxylic acid group of this compound for efficient amide bond formation.

Issue 2: Inconsistent Experimental Results

  • Possible Cause: Variability in the quality of this compound between batches or due to gradual degradation over time.

    • Recommended Solution: When starting a new series of experiments, it is advisable to qualify the new batch of this compound. Perform a small-scale conjugation to a model protein and analyze the product to ensure consistent performance.

  • Possible Cause: Repeated freeze-thaw cycles of this compound stock solutions.

    • Recommended Solution: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.

Issue 3: Poor Solubility of this compound

  • Possible Cause: Use of inappropriate solvents.

    • Recommended Solution: this compound is soluble in water, DMSO, DCM, and DMF. Ensure you are using a suitable solvent for your application. For dissolving in DMSO, ultrasonic and gentle warming may be necessary.

  • Possible Cause: Using hygroscopic DMSO that has absorbed water.

    • Recommended Solution: Use newly opened, anhydrous DMSO for preparing stock solutions, as absorbed moisture can impact solubility.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSupplier Recommendations
Pure Solid -20°C2-3 yearsMedchemExpress, BroadPharm, AxisPharm
4°C2 yearsMedchemExpress
0-10°CNot specifiedConju-Probe
In Solvent (e.g., DMSO) -80°C6 monthsMedchemExpress, GlpBio
-20°C1 monthMedchemExpress, GlpBio

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC-CAD/ELSD

This protocol outlines a method to assess the stability of this compound under specific stress conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into several vials.

    • Expose the vials to different stress conditions (e.g., elevated temperature, light exposure, different pH buffers).

    • At specified time points, withdraw an aliquot for analysis.

  • HPLC Analysis:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and acetonitrile/methanol, often with a small amount of acid (e.g., 0.1% formic acid).

    • Detector: A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended as PEGs lack a strong UV chromophore.

    • Injection Volume: 10-20 µL.

    • Flow Rate: 0.5-1.0 mL/min.

  • Data Analysis:

    • Monitor the appearance of new peaks or a decrease in the main this compound peak area over time.

    • Quantify the percentage of degradation by comparing the peak area of the parent compound at different time points.

Mandatory Visualization

Stability_Troubleshooting cluster_storage Storage & Handling cluster_reaction Bioconjugation Reaction storage This compound improper_storage Improper Storage (Temp, Light, Moisture) storage->improper_storage Incorrect proper_storage Proper Storage (-20°C, Dark, Dry) storage->proper_storage Correct degraded_peg Degraded this compound improper_storage->degraded_peg stable_peg Stable this compound proper_storage->stable_peg reaction Conjugation Reaction degraded_peg->reaction stable_peg->reaction low_yield Low Yield / Inconsistent Results reaction->low_yield If issues arise success Successful Conjugation reaction->success Optimal conditions Degradation_Pathways cluster_oxidative Oxidative Degradation cluster_hydrolysis Hydrolysis mPEG12_acid This compound chain_scission Chain Scission mPEG12_acid->chain_scission O2, Light, Heat hydrolyzed_product Hydrolyzed Product mPEG12_acid->hydrolyzed_product H2O (Acid/Base) aldehydes Aldehyde Formation chain_scission->aldehydes formic_acid Formic Acid aldehydes->formic_acid

References

Technical Support Center: Quenching Unreacted m-PEG12-acid in Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the quenching of unreacted m-PEG12-acid during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it activated for conjugation?

A1: this compound is a hydrophilic polyethylene glycol (PEG) linker that contains a terminal carboxylic acid group.[1] This carboxylic acid must be "activated" to react with primary amines (like those on lysine residues of proteins) to form a stable amide bond.[1][2] The most common activation method is a two-step process using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[3][4] EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to create a more stable, amine-reactive NHS ester. This two-step approach increases coupling efficiency and allows for better control over the reaction.

Q2: Why is quenching a necessary step in the conjugation process?

A2: Quenching is critical for two main reasons:

  • To stop the reaction: It terminates the conjugation process after a desired time, preventing further modification of the target molecule and ensuring consistency between batches.

  • To deactivate unreacted molecules: Any remaining activated m-PEG12-NHS esters are highly reactive. If not quenched, they can react with other primary amines in subsequent buffers or downstream applications, leading to unintended cross-linking or modification of other molecules. Quenching ensures the final conjugate is stable and inert.

Q3: What are the different stages of quenching in a two-step EDC/NHS conjugation?

A3: In a two-step protocol, there are two optional quenching points:

  • Quenching EDC: After activating the this compound with EDC and NHS, some protocols recommend quenching the remaining EDC before adding the amine-containing target molecule. This is typically done with a thiol-containing compound like 2-mercaptoethanol to prevent EDC from affecting carboxyl groups on the target molecule.

  • Quenching the NHS Ester: This is the most critical quenching step. After the conjugation reaction between the activated PEG and the target molecule is complete, a quenching agent is added to deactivate any remaining, unreacted m-PEG12-NHS esters.

Q4: How do I quench the final conjugation reaction to cap unreacted m-PEG12-NHS esters?

A4: The most common method is to add a small molecule containing a primary amine. Reagents like Tris, glycine, lysine, or ethanolamine are frequently used. These molecules react rapidly with the NHS ester, effectively capping the unreacted PEG chains and rendering them inert. Hydroxylamine is another option that hydrolyzes the NHS ester.

Q5: Can I quench the reaction without adding an amine that modifies the unreacted PEG?

A5: Yes. The stability of NHS esters is highly dependent on pH. By raising the pH of the reaction mixture to 8.6 or higher, the half-life of the NHS ester is reduced to just a few minutes, causing it to rapidly hydrolyze back to the original, unreactive carboxyl group. This method effectively quenches the reaction without covalently modifying the unreacted this compound.

Troubleshooting Guide

Problem: Low or no conjugation efficiency.

Possible Cause Solution
Incorrect pH The activation of this compound with EDC/NHS is most efficient at pH 4.5-6.0. The subsequent conjugation to primary amines is most efficient at pH 7.2-8.5. Ensure you are using a two-buffer system or adjusting the pH accordingly between steps.
Hydrolyzed Reagents EDC and NHS are moisture-sensitive. Always allow vials to equilibrate to room temperature before opening to prevent condensation. Use high-quality, anhydrous solvents if preparing stock solutions.
Hydrolysis of Activated PEG The m-PEG12-NHS ester has a limited half-life in aqueous solutions (e.g., 4-5 hours at pH 7, but only 10 minutes at pH 8.6). Use the activated PEG promptly after it is prepared.
Competing Nucleophiles Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine) during the conjugation step, as they will compete with your target molecule.

Problem: Final product is contaminated with unreacted PEG.

Possible Cause Solution
Inefficient Quenching Ensure the quenching agent is added in sufficient molar excess and allowed to react for an adequate amount of time (typically 15-30 minutes).
Inadequate Purification Unreacted PEG linkers and quenching byproducts must be removed. For protein conjugates, size-exclusion chromatography (SEC) or dialysis are effective methods. For smaller molecule conjugates, consider reverse-phase HPLC (RP-HPLC) or solid-phase extraction (SPE).

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Conjugation

Parameter Activation Step (EDC/NHS) Conjugation Step (to Amine) Reference
pH 4.5 - 6.07.2 - 8.5
Typical Buffer MES (non-amine, non-carboxylate)PBS, HEPES, Borate
Duration 15 minutes1 - 2 hours
Temperature Room TemperatureRoom Temperature or 4°C

Table 2: Common Quenching Reagents and Conditions

Quenching Reagent Target Final Concentration Mechanism Reference
2-MercaptoethanolUnreacted EDC20 mMInactivates carbodiimide
Tris, Glycine, LysineUnreacted NHS Ester20 - 100 mMAmine reacts with NHS ester to form a stable amide bond
HydroxylamineUnreacted NHS Ester10 mMHydrolyzes NHS ester to a hydroxamate
High pH (≥8.6)Unreacted NHS EsterN/APromotes rapid hydrolysis of the NHS ester to a carboxylate

Experimental Protocols

Protocol: Two-Step Conjugation and Quenching of this compound to a Protein

This protocol describes a general method for conjugating this compound to primary amines (e.g., lysine residues) on a target protein.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0 - "Activation Buffer")

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Conjugation Buffer (e.g., 1X PBS, pH 7.2 - "Coupling Buffer")

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Zeba Spin Desalting Columns)

Procedure:

  • Equilibration: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.

  • Activation of this compound:

    • Dissolve the protein to be conjugated in Activation Buffer at a concentration of 1-10 mg/mL.

    • Add this compound to the protein solution. A 10- to 50-fold molar excess over the protein is a common starting point.

    • Add EDC to a final concentration of ~2-5 mM.

    • Immediately add Sulfo-NHS to a final concentration of ~5-10 mM.

    • Incubate the reaction for 15 minutes at room temperature.

  • Removal of Excess Activation Reagents (Recommended):

    • To obtain a more defined conjugate and prevent EDC side reactions with the target, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.

  • Conjugation Reaction:

    • If step 3 was skipped, adjust the reaction pH to 7.2-7.5 by adding concentrated Coupling Buffer.

    • Add the amine-containing target molecule to the activated this compound solution.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching:

    • Add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to the reaction mixture to achieve a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted m-PEG12-NHS esters.

  • Purification:

    • Remove the excess, quenched PEG linker and reaction byproducts from the final protein conjugate using a desalting column, dialysis, or an appropriate chromatography method like SEC.

Visualizations

G A This compound + Protein B Add EDC + NHS C Activated PEG-NHS Ester (in solution) D Incubate 1-2 hours C->D E Protein-PEG Conjugate + Unreacted PEG-NHS F Add Quenching Agent (e.g., Tris) E->F G Purify via SEC/Dialysis H Final Purified Protein-PEG Conjugate

Caption: Experimental workflow for a two-step protein PEGylation reaction.

G cluster_reaction A m-PEG12-COOH Carboxylic Acid B O-Acylisourea Intermediate Unstable A->B + EDC C m-PEG12-NHS Ester Amine-Reactive B->C + NHS D1 {Protein-NH-CO-PEG12-m | Desired Conjugate} C->D1 + Protein-NH2 (pH 7.2-8.5) D2 {QuenchingAgent-NH-CO-PEG12-m | Quenched/Capped PEG} C->D2 + Quenching Agent (e.g., Tris) D3 {m-PEG12-COOH | Hydrolyzed PEG} C->D3 + H2O (especially at high pH)

Caption: Chemical pathways in EDC/NHS activation and quenching of this compound.

References

Technical Support Center: Purification of m-PEG12-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of m-PEG12-acid conjugates from excess linker and other reaction components. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal after conjugation crucial?

Q2: What are the most common methods for purifying this compound conjugates and removing the excess linker?

A2: The most common purification methods leverage the differences in size and physicochemical properties between the larger conjugate and the smaller, unconjugated this compound linker. These methods include:

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is highly effective at removing small molecules like excess linkers from larger protein or antibody conjugates.[]

  • Dialysis and Ultrafiltration/Diafiltration: These membrane-based techniques separate molecules based on a molecular weight cutoff (MWCO). They are effective for removing small linkers from significantly larger conjugates.[1][]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. This method is particularly useful for purifying smaller conjugates like PEGylated peptides.[3]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. The attachment of the PEG linker can alter the surface charge of a protein, allowing for the separation of the conjugate from the unconjugated protein.

Q3: How do I choose the best purification method for my specific conjugate?

A3: The choice of method depends on several factors:

  • Size of the conjugate: For large protein or antibody conjugates, SEC and dialysis/ultrafiltration are often the most straightforward and effective methods for removing a small linker like this compound.

  • Properties of the conjugate: If the PEGylation significantly alters the hydrophobicity or charge of your molecule, RP-HPLC or IEX, respectively, can be powerful tools.

  • Required purity: For very high purity requirements, a multi-step purification strategy combining different chromatographic techniques may be necessary.

  • Sample volume and concentration: Dialysis is suitable for larger volumes where some dilution is acceptable, while ultrafiltration can simultaneously concentrate the sample. SEC is often used for smaller to medium scale purifications.

Q4: How can I assess the purity of my this compound conjugate after purification?

A4: Several analytical techniques can be used to determine the purity of your conjugate and confirm the removal of excess linker:

  • Analytical RP-HPLC: Can be used to resolve the conjugate from the free linker and other impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the conjugate by providing its molecular weight and can be used to detect any remaining free linker.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can show a shift in the molecular weight of the protein after conjugation, indicating successful PEGylation and providing an estimate of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the conjugate and assess its purity, particularly for smaller conjugates.

Troubleshooting Guides

Size-Exclusion Chromatography (SEC)
Problem Potential Cause Recommended Solution
Poor separation of conjugate and linker Inappropriate column choice.For removing a small linker like this compound from a large protein, use a desalting column with a suitable exclusion limit (e.g., Sephadex G-25).
Sample volume is too large for the column.The sample volume should not exceed 30% of the total column bed volume for optimal resolution.
Low recovery of the conjugate Non-specific binding to the column matrix.Ensure the column is properly equilibrated with the running buffer. Consider using a buffer with a slightly higher ionic strength to minimize ionic interactions.
The conjugate is precipitating on the column.Check the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add solubilizing agents.
Asymmetric or broad peaks Column is poorly packed or has channeling.Check column efficiency and repack if necessary. Using pre-packed columns is recommended.
Sample is too viscous.Dilute the sample with the mobile phase.
Dialysis / Ultrafiltration
Problem Potential Cause Recommended Solution
Unconjugated linker still present after dialysis Incorrect Molecular Weight Cutoff (MWCO) of the membrane.For a small linker like this compound (MW ≈ 650 Da), use a dialysis membrane with a low MWCO (e.g., 1-3 kDa) to ensure the linker can pass through while retaining the larger conjugate.
Insufficient dialysis time or buffer volume.Dialyze for an adequate duration (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 100 times the sample volume).
Loss of conjugated biomolecule The MWCO of the membrane is too large.Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your conjugate.
Non-specific binding to the membrane.Consider using a membrane material known for low protein binding (e.g., regenerated cellulose).
Reverse-Phase HPLC (RP-HPLC)
Problem Potential Cause Recommended Solution
Poor separation of linker and conjugate Inappropriate column chemistry.Experiment with different column stationary phases (e.g., C8 instead of C18) to alter the selectivity.
The gradient is too steep.Optimize the elution gradient to be shallower, providing more time for separation.
Broad peaks for the conjugate Non-optimal chromatographic conditions.Peak broadening with PEG molecules can sometimes be improved by increasing the column temperature. The polydispersity of larger PEGs can cause peak broadening, but for a discrete PEG like this compound, this is less of an issue.
Low recovery of the conjugate The column is overloaded.Reduce the amount of sample injected onto the column.
Irreversible binding to the column.Adjust the mobile phase composition, for example, by using a different organic solvent or additive.

Quantitative Data Summary

The efficiency of purification can be assessed by measuring the purity of the final conjugate and the recovery of the desired product. The following table summarizes typical performance data for different purification methods.

Purification Method Parameter Typical Value/Range Reference
Size-Exclusion Chromatography (SEC) Resolution (free PEG vs. conjugate)1.7 - 2.0
Recovery of free PEG (spiked)78% - 120%
Aqueous Two-Phase System (ATPS) Recovery of PEGylated proteinsCan reach 100%
Purity of PEGylated proteins85.8% - 99.0%
PEG Precipitation Whole process recovery of viruses0.070% - 2.6%
Aqueous Impregnated Resin System (AIRS) Recovery of BSA53.72%

Experimental Protocols & Workflows

Workflow for Purification Method Selection

G start Start: Crude This compound conjugate mixture decision1 Is the conjugate a large biomolecule (e.g., protein, antibody)? start->decision1 decision2 Is high throughput and rapid desalting required? decision1->decision2 Yes decision4 Does the conjugate have significantly different hydrophobicity from impurities? decision1->decision4 No (e.g., small peptide) decision3 Is sample concentration also desired? decision2->decision3 No sec Size-Exclusion Chromatography (SEC) decision2->sec Yes dialysis Dialysis decision3->dialysis No ultrafiltration Ultrafiltration/ Diafiltration decision3->ultrafiltration Yes rphplc Reverse-Phase HPLC (RP-HPLC) decision4->rphplc Yes iex Ion Exchange Chromatography (IEX) decision4->iex No, but has different charge end Purified Conjugate sec->end dialysis->end ultrafiltration->end rphplc->end iex->end

Caption: Decision workflow for selecting a purification method.

Protocol 1: Purification by Size-Exclusion Chromatography (SEC)

This protocol is suitable for removing the small this compound linker from a much larger biomolecule like a protein or antibody.

  • Column Selection and Equilibration:

    • Choose a desalting column with an appropriate fractionation range (e.g., Sephadex G-25).

    • Equilibrate the column with at least 2-3 column volumes of your desired buffer (e.g., PBS, pH 7.4) at the recommended flow rate.

  • Sample Preparation:

    • Ensure your sample is clear and free of precipitates by centrifuging or filtering (0.22 µm filter).

    • The sample volume should be between 10-30% of the column bed volume for optimal results.

  • Sample Application and Elution:

    • Load the sample onto the equilibrated column.

    • Begin elution with the equilibration buffer. The larger conjugate will elute first in the void volume, while the smaller, unconjugated linker will be retained and elute later.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins).

    • Analyze the collected fractions corresponding to the protein peak for purity using analytical HPLC or SDS-PAGE.

    • Pool the pure fractions containing your conjugate.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis p1 Equilibrate SEC column with buffer p2 Prepare and filter sample s1 Load sample onto column p2->s1 s2 Elute with buffer s1->s2 a1 Collect fractions s2->a1 a2 Analyze purity (e.g., HPLC, SDS-PAGE) a1->a2 a3 Pool pure fractions a2->a3

Caption: Experimental workflow for SEC purification.

Protocol 2: Purification by Dialysis

This protocol is ideal for removing the small linker from a larger biomolecule when sample dilution is not a concern.

  • Prepare Dialysis Membrane:

    • Select dialysis tubing or a cassette with an appropriate MWCO (e.g., 1-3 kDa).

    • If using tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve boiling and washing). Cassettes are typically ready to use.

  • Load Sample:

    • Load the reaction mixture into the dialysis tubing/cassette, leaving some headspace.

    • Securely close the ends of the tubing or the cassette cap.

  • Dialysis:

    • Place the loaded dialysis tubing/cassette into a beaker containing a large volume of cold dialysis buffer (at least 100 times the sample volume).

    • Place the beaker on a stir plate with a stir bar to ensure continuous mixing.

    • Perform the dialysis at a low temperature (e.g., 4°C) for several hours to overnight.

  • Buffer Exchange:

    • For efficient removal of the linker, change the dialysis buffer at least 2-3 times.

  • Sample Recovery:

    • After dialysis is complete, carefully remove the tubing/cassette from the buffer and recover the purified conjugate.

G start Crude Conjugate Mixture prep_membrane Prepare Dialysis Membrane (1-3 kDa MWCO) start->prep_membrane load_sample Load Sample into Membrane prep_membrane->load_sample dialyze Dialyze against large volume of cold buffer with stirring load_sample->dialyze buffer_exchange Change Buffer (2-3 times) dialyze->buffer_exchange recover Recover Purified Conjugate dialyze->recover After final exchange buffer_exchange->dialyze Repeat end Purified Conjugate recover->end

Caption: Workflow for Dialysis purification.

References

Technical Support Center: m-PEG12-acid Amine Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the m-PEG12-acid amine reaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with an amine?

A1: The reaction is a two-step process, with each step having a different optimal pH. The first step, the activation of the carboxylic acid on the PEG linker using EDC and NHS, is most efficient at a pH between 4.5 and 7.2.[1][2][3] For best results, performing this activation step at a pH of 5-6 is often recommended.[1][2] The second step, the reaction of the NHS-activated PEG with the primary amine, is most efficient at a pH range of 7-8. Therefore, a two-step pH adjustment is ideal for maximizing reaction efficiency.

Q2: Why is the pH so critical for this reaction?

A2: The pH is a critical factor for several reasons. At a lower pH (acidic conditions), the primary amine on your target molecule will be protonated (-NH3+), rendering it non-nucleophilic and thus unreactive with the activated PEG-acid. Conversely, at a higher pH (alkaline conditions, generally above 8.5-9.0), the rate of hydrolysis of the activated NHS-ester intermediate increases significantly. This hydrolysis reaction competes with the desired amidation reaction, leading to lower conjugation yields.

Q3: Which buffers should I use for the this compound amine reaction?

A3: It is crucial to use non-amine-containing buffers to avoid competition with your target amine. For the activation step (pH 5-6), MES buffer is a suitable choice. For the coupling step (pH 7-9), phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffers are recommended. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will react with the activated PEG-acid.

Q4: How should I store and handle this compound and the activated NHS-ester?

A4: this compound reagents are often low-melting solids and can be difficult to weigh. It is recommended to prepare a stock solution in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These stock solutions should be stored at -20°C under an inert gas (e.g., argon or nitrogen) to minimize exposure to moisture. NHS-esters are highly sensitive to moisture and should be stored in a desiccated environment at -20°C. It is crucial to allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.

Q5: How can I quench the reaction?

A5: To stop the reaction, you can add a quenching reagent that contains a primary amine. Common quenching agents include Tris, glycine, hydroxylamine, or ethanolamine. These molecules will react with any remaining activated PEG-acid, preventing further modification of your target molecule.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Yield Incorrect buffer pH. Verify that the activation step is performed at pH 5-6 and the coupling step at pH 7.2-8.5.
Hydrolysis of activated PEG-acid. Prepare fresh solutions of activated PEG-acid for each experiment. Avoid high pH ( > 8.5) during the coupling step.
Presence of primary amines in the buffer. Use non-amine buffers such as MES, PBS, HEPES, or borate. Perform buffer exchange if your sample is in a Tris or glycine-based buffer.
Inactive amine on the target molecule. Ensure the pH of the reaction is high enough to deprotonate the primary amine (typically pH > 7).
Degraded this compound or activating reagents (EDC/NHS). Use fresh reagents and store them properly under desiccated conditions.
Non-specific Binding or Aggregation Hydrophobic nature of the NHS-ester. Consider using a more hydrophilic, PEGylated version of the NHS-ester to improve solubility of the conjugate.
Incorrect protein concentration. Optimize the protein concentration; recommended concentrations are typically in the range of 1-10 mg/mL.
Difficulty Reproducing Results Inconsistent pH measurements. Calibrate your pH meter before each use. Ensure accurate and consistent pH adjustments.
Moisture contamination of reagents. Always allow reagent vials to reach room temperature before opening to prevent condensation. Store reagents in a desiccator.

Experimental Protocols

Protocol: Two-Step this compound Amine Coupling

This protocol outlines the general procedure for conjugating this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing target molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4 (PBS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve the this compound in Activation Buffer.

    • Add the desired molar excess of EDC and NHS to the this compound solution.

    • Incubate the reaction for 15-60 minutes at room temperature to form the NHS-ester.

  • Conjugation to the Amine:

    • Dissolve the amine-containing target molecule in Coupling Buffer.

    • Immediately add the activated this compound solution to the target molecule solution.

    • The pH of the final reaction mixture should be between 7.2 and 8.0. Adjust if necessary with a non-amine base.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Reaction times may need to be optimized.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG and byproducts using size-exclusion chromatography, dialysis, or other appropriate purification methods.

Visualizations

reaction_workflow cluster_activation Activation Step (pH 5-6) cluster_coupling Coupling Step (pH 7.2-8.5) cluster_side_reaction Side Reaction (Higher pH) mPEG_acid This compound Activated_PEG m-PEG12-NHS Ester mPEG_acid->Activated_PEG Activation EDC_NHS EDC + NHS EDC_NHS->Activated_PEG Conjugate m-PEG12-NH-R (Conjugate) Activated_PEG->Conjugate Amidation Hydrolyzed_PEG Hydrolyzed PEG-acid Activated_PEG->Hydrolyzed_PEG Hydrolysis Amine R-NH2 (Target Molecule) Amine->Conjugate Water H2O Water->Hydrolyzed_PEG troubleshooting_workflow Start Low Conjugation Yield Check_pH Is pH correct for both steps? (Activation: 5-6, Coupling: 7.2-8.5) Start->Check_pH Check_Buffer Is a non-amine buffer used? (e.g., MES, PBS) Check_pH->Check_Buffer Yes Adjust_pH Adjust pH and repeat Check_pH->Adjust_pH No Check_Reagents Are reagents fresh and stored properly? Check_Buffer->Check_Reagents Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Hydrolysis Was the activated PEG used immediately? Check_Reagents->Check_Hydrolysis Yes Use_Fresh_Reagents Use fresh reagents Check_Reagents->Use_Fresh_Reagents No Success Yield Improved Check_Hydrolysis->Success Yes Minimize_Delay Minimize time between activation and coupling Check_Hydrolysis->Minimize_Delay No Adjust_pH->Check_pH Buffer_Exchange->Check_Buffer Use_Fresh_Reagents->Check_Reagents Minimize_Delay->Check_Hydrolysis ph_effect cluster_pH_scale Effect of pH on Reaction Components cluster_amine Amine Reactivity cluster_nhs_ester NHS-Ester Stability pH_low Acidic (pH < 7) pH_optimal Optimal (pH 7.2-8.5) Amine_low Protonated (R-NH3+) Unreactive pH_high Alkaline (pH > 8.5) Amine_optimal Deprotonated (R-NH2) Reactive Amine_high Deprotonated (R-NH2) Reactive NHS_low Stable NHS_optimal Moderately Stable NHS_high Rapid Hydrolysis

References

avoiding side reactions with m-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions and challenges encountered when working with m-PEG12-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a hydrophilic, monodisperse polyethylene glycol (PEG) linker containing 12 PEG units, a terminal methoxy group, and a terminal carboxylic acid.[1] It is commonly used in bioconjugation to link molecules to proteins, peptides, or other substrates containing primary amines. This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the modified molecule.[2][3] It is also frequently utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4]

Q2: What is the primary reaction for conjugating this compound to a protein?

A2: The carboxylic acid group of this compound is typically reacted with primary amines (e.g., the N-terminus or the side chain of lysine residues) on a protein.[5] This reaction requires activation of the carboxylic acid, most commonly using a carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS ester of the this compound, which then readily reacts with primary amines to form a stable amide bond.

Q3: What is the most common side reaction when using this compound?

A3: The most prevalent side reaction is the hydrolysis of the activated this compound (the NHS ester). In aqueous solutions, water molecules can attack the NHS ester, regenerating the original, unreactive carboxylic acid on the this compound and releasing NHS. This hydrolysis reaction competes with the desired amidation reaction with the target protein and is highly dependent on the pH of the reaction buffer.

Q4: Why is the choice of buffer important for the reaction?

A4: The buffer composition is critical for a successful conjugation reaction. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the activated this compound, leading to significantly lower yields of the desired conjugate. Additionally, phosphate buffers should be avoided during the EDC activation step as they can participate in side reactions.

Q5: How can I confirm that my protein has been successfully PEGylated?

A5: Successful PEGylation can be confirmed using various analytical techniques. Size-exclusion chromatography (SEC) can show an increase in the hydrodynamic radius of the protein. Mass spectrometry (MS) can be used to determine the exact mass of the conjugate, confirming the addition of the PEG chain. SDS-PAGE will also show a shift in the molecular weight of the PEGylated protein compared to the unmodified protein.

Troubleshooting Guide

This guide addresses specific issues that may arise during the conjugation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or no PEGylation of the target protein. Hydrolysis of activated this compound: The NHS ester is unstable in aqueous solutions and its hydrolysis is accelerated at higher pH.- Optimize the pH of the reaction. The activation with EDC/NHS is most efficient at pH 4.5-7.2, while the reaction of the NHS-ester with the amine is most efficient at pH 7-8. - Perform the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis. - Prepare the activated this compound solution immediately before use.
Inactive this compound or activating reagents: Reagents may have degraded due to improper storage (e.g., exposure to moisture).- Store this compound, EDC, and NHS desiccated at -20°C. - Allow reagents to equilibrate to room temperature before opening to prevent condensation. - Use fresh, high-quality reagents.
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target protein for the activated this compound.- Use a non-amine-containing buffer such as MES for the activation step and PBS or borate buffer for the conjugation step.
Precipitation of the protein during the reaction. Change in protein solubility due to modification: The addition of PEG chains can alter the surface properties of the protein, sometimes leading to aggregation.- Optimize the molar ratio of this compound to the protein to control the degree of PEGylation. - Perform the reaction at a lower protein concentration. - Screen different buffer conditions (e.g., varying pH or ionic strength).
Use of organic solvent to dissolve this compound: High concentrations of organic solvents like DMSO or DMF can denature the protein.- Minimize the amount of organic solvent used to dissolve the this compound. - Add the this compound solution to the protein solution slowly while gently stirring.
Multiple PEGylated species or high polydispersity. Non-specific PEGylation: Reaction with multiple amine groups on the protein surface.- Adjust the molar ratio of this compound to the protein to favor mono-PEGylation. - Optimize the reaction time to prevent excessive PEGylation. - Consider site-specific PEGylation strategies if a single conjugate is required.
Cross-linking of proteins: If a di-functional PEG-acid is inadvertently used, it can lead to protein-protein cross-linking.- Ensure you are using a monofunctional this compound.
Formation of unexpected byproducts. Side reactions with EDC: EDC can react with other nucleophiles on the protein, such as tyrosine, serine, and threonine residues.- Use NHS or Sulfo-NHS to convert the highly reactive O-acylisourea intermediate to a more stable NHS ester, which is more specific for primary amines. - Quench the EDC activation reaction with a thiol-containing compound like 2-mercaptoethanol before adding the second protein in a two-step conjugation.
N-acylisourea formation: The O-acylisourea intermediate can rearrange to a stable N-acylisourea, which is unreactive towards amines.- The addition of NHS or Sulfo-NHS helps to prevent this rearrangement by rapidly forming the NHS ester.

Quantitative Data: Hydrolysis of NHS Esters

The primary side reaction, hydrolysis of the NHS ester, is highly dependent on the pH of the solution. The stability of the NHS ester is often reported as its half-life (t½), the time it takes for half of the ester to hydrolyze.

pH Temperature (°C) Half-life (t½) of NHS Ester
7.004 - 5 hours
7.025~7 hours
8.025~1 hour
8.64~10 minutes
9.025Minutes

Note: These values are approximate and can vary depending on the specific structure of the NHS ester and the buffer composition.

Experimental Protocols

Protocol 1: Activation of this compound with EDC and NHS

This protocol describes the preparation of an activated m-PEG12-NHS ester solution for subsequent conjugation to a primary amine-containing molecule.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Allow all reagents to equilibrate to room temperature before opening the vials to prevent moisture condensation.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer. A 2- to 5-fold molar excess of EDC and NHS over this compound is recommended.

  • Add the desired amount of the this compound stock solution to the EDC/NHS mixture.

  • Incubate the reaction for 15-30 minutes at room temperature to allow for the formation of the m-PEG12-NHS ester.

  • The activated m-PEG12-NHS ester solution is now ready for immediate use in the conjugation reaction.

Protocol 2: Conjugation of Activated this compound to a Protein

This protocol outlines the reaction of the pre-activated m-PEG12-NHS ester with a protein containing primary amines.

Materials:

  • Activated m-PEG12-NHS ester solution (from Protocol 1)

  • Protein solution in a primary amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Procedure:

  • Add the activated m-PEG12-NHS ester solution to the protein solution. The molar ratio of the PEG reagent to the protein will depend on the desired degree of PEGylation and should be optimized for each specific protein.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Gentle stirring or rocking is recommended.

  • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. This will react with any remaining unreacted m-PEG12-NHS ester.

  • Incubate for an additional 30 minutes at room temperature.

  • The PEGylated protein can now be purified from excess reagents and byproducts using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.

Visualizations

reaction_pathway mPEG_acid This compound (R-COOH) Activated_PEG Activated m-PEG12-NHS Ester (R-CO-NHS) mPEG_acid->Activated_PEG Activation N_Acylisourea N-Acylisourea Byproduct mPEG_acid->N_Acylisourea Side Reaction (Rearrangement) EDC_NHS EDC + NHS (pH 4.5-7.2) Conjugated_Protein PEGylated Protein (R-CO-NH-Prot) Activated_PEG->Conjugated_Protein Conjugation (pH 7.2-8.5) Hydrolyzed_PEG Hydrolyzed this compound (R-COOH) Activated_PEG->Hydrolyzed_PEG Side Reaction Protein Protein (Prot-NH2) Water H2O (Hydrolysis)

Caption: Reaction pathway for this compound conjugation.

troubleshooting_workflow start Start PEGylation Experiment check_yield Low or No PEGylation? start->check_yield check_reagents Check Reagent Quality and Storage check_yield->check_reagents Yes precipitation Protein Precipitation? check_yield->precipitation No check_buffer Verify Buffer Composition (No Primary Amines) check_reagents->check_buffer optimize_ph Optimize Reaction pH (Activation vs. Conjugation) check_buffer->optimize_ph optimize_temp Lower Reaction Temperature (4°C) optimize_ph->optimize_temp optimize_temp->check_yield optimize_concentration Adjust Protein and PEG Concentrations precipitation->optimize_concentration Yes polydispersity High Polydispersity? precipitation->polydispersity No check_solvent Minimize Organic Solvent optimize_concentration->check_solvent check_solvent->precipitation optimize_ratio Optimize Molar Ratio of PEG to Protein polydispersity->optimize_ratio Yes success Successful PEGylation polydispersity->success No optimize_time Optimize Reaction Time optimize_ratio->optimize_time optimize_time->polydispersity

Caption: Troubleshooting workflow for this compound conjugation.

References

improving the efficiency of m-PEG12-acid labeling

Author: BenchChem Technical Support Team. Date: November 2025

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This guide provides troubleshooting advice, experimental protocols, and optimization strategies to improve the efficiency of your m-PEG12-acid labeling experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and how is it used for labeling?

A1: this compound is a hydrophilic polyethylene glycol (PEG) derivative with a terminal carboxylic acid group.[1][2][3] This carboxylic acid can be chemically activated to react with primary amine groups (e.g., the side chain of lysine residues or the N-terminus) on proteins, peptides, or other molecules to form a stable amide bond.[1][2] The PEG12 linker increases the hydrophilicity and solubility of the resulting conjugate in aqueous solutions. This process, known as PEGylation, is often used to improve the pharmacokinetic properties of therapeutic proteins.

Q2: My labeling efficiency is very low. What are the common causes?

A2: Low labeling efficiency is a frequent issue. The most common causes include:

  • Inefficient Carboxylic Acid Activation: The reaction requires activation of the this compound's carboxyl group, typically with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or Sulfo-NHS. Suboptimal pH or inactive reagents can prevent efficient activation.

  • Suboptimal Reaction pH: The activation step with EDC/NHS is most efficient at a pH of 4.5-7.2. However, the subsequent reaction of the activated NHS-ester with the primary amine on your target molecule is most efficient at a pH of 7.0-8.0. Running the entire reaction at a single, non-optimal pH can significantly reduce yield.

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated PEG, drastically reducing labeling efficiency.

  • Hydrolysis of Reagents: Both EDC and the activated NHS-ester are susceptible to hydrolysis in aqueous solutions. EDC's O-acylisourea intermediate is unstable in water. Reagents should be prepared fresh and used promptly.

  • Incorrect Molar Ratios: The ratio of PEG reagent to the target molecule is critical. Too little reagent will result in low labeling, while too much can lead to multiple PEGs attaching to a single molecule (polydispersity) or protein aggregation.

Q3: How can I confirm that the this compound has been successfully conjugated to my protein?

A3: Several methods can be used to confirm conjugation:

  • SDS-PAGE: Successful PEGylation increases the hydrodynamic radius of a protein, causing it to migrate slower on an SDS-PAGE gel than its unmodified counterpart. You should observe a band shift corresponding to the increased molecular weight.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on size. The PEGylated protein will elute earlier than the smaller, unmodified protein. This technique is also effective for removing unreacted PEG.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): This is the most direct method to confirm conjugation and determine the degree of labeling (how many PEG molecules are attached per protein).

  • Ion Exchange Chromatography (IEX): PEGylation can shield surface charges on a protein, altering its binding to IEX resins. This can be used to separate unmodified protein, mono-PEGylated species, and multi-PEGylated species.

Q4: My protein is precipitating during the labeling reaction. How can I prevent this?

A4: Protein aggregation and precipitation can be caused by several factors during PEGylation:

  • High Reagent Concentration: A high molar excess of the PEG reagent can sometimes lead to aggregation. Try reducing the PEG-to-protein ratio.

  • Suboptimal Buffer Conditions: Ensure the reaction buffer's pH is within the stability range of your protein and is ideally at least one unit away from its isoelectric point (pI).

  • Protein Concentration: Very high protein concentrations can increase the likelihood of aggregation. Consider working with more dilute protein solutions.

  • Reaction Temperature: While room temperature is common, some proteins are more stable at 4°C. Running the reaction on ice may help reduce aggregation.

Optimization & Data

Optimizing the molar ratio of reactants and the pH at each stage is crucial for maximizing labeling efficiency. A two-step reaction protocol is highly recommended.

Table 1: Recommended Reaction Conditions for Two-Step this compound Labeling

ParameterStep 1: ActivationStep 2: ConjugationRationale
pH 5.0 - 6.07.2 - 8.0Maximizes EDC/NHS activation efficiency while minimizing hydrolysis. Favors the reaction of NHS-ester with primary amines.
Buffer MESPBS, HEPES, or BorateUse a non-amine, non-carboxylate buffer for activation. Switch to a non-amine buffer at the optimal pH for conjugation.
Molar Ratio (PEG:EDC:NHS) 1 : 2 : 2-Ensures efficient activation of the carboxylic acid.
Molar Ratio (PEG:Protein) -5:1 to 20:1Starting range for optimization. Lower ratios may be needed for smaller molecules.
Temperature Room TemperatureRoom Temperature or 4°CStandard condition. Lower temperature may improve stability for sensitive proteins.
Reaction Time 15 - 30 minutes2 hours to OvernightA short activation time is sufficient. Longer conjugation time may be needed to maximize yield.

Experimental Protocols

Protocol 1: Two-Step Aqueous Labeling of a Protein

This protocol is designed to maximize efficiency by separating the activation and conjugation steps into their optimal pH environments.

Materials:

  • This compound

  • Protein of interest (in an amine-free buffer like MES or PBS)

  • EDC-HCl

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., G-25) for purification

Procedure:

Part A: Activation of this compound

  • Equilibrate all reagents to room temperature before use.

  • Prepare a fresh 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.

  • In a microcentrifuge tube, combine this compound, EDC, and NHS in a 1:2:2 molar ratio in Activation Buffer.

  • Incubate for 15 minutes at room temperature to generate the NHS-ester.

Part B: Conjugation to Protein

  • Dissolve your protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Add the activated m-PEG12-NHS ester solution from Part A to the protein solution. A starting molar excess of 20:1 (PEG:protein) is recommended.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. This will hydrolyze any unreacted NHS-esters.

  • Purification: Remove unreacted PEG and byproducts by running the reaction mixture through a desalting column, by dialysis, or via size exclusion chromatography.

Visualizing the Workflow & Logic

Workflow for this compound Labeling

The following diagram illustrates the recommended two-step experimental workflow.

G cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_cleanup Downstream Processing prep_peg Dissolve this compound in DMSO activation Step 1: Activation Combine PEG, EDC, NHS pH 5.0-6.0, 15 min, RT prep_peg->activation prep_edc Dissolve EDC/NHS in Activation Buffer prep_edc->activation prep_prot Prepare Protein in Conjugation Buffer conjugation Step 2: Conjugation Add activated PEG to Protein pH 7.2-8.0, 2h-O/N prep_prot->conjugation activation->conjugation Add activated PEG-NHS ester quench Quench Reaction (Tris or Hydroxylamine) conjugation->quench purify Purification (SEC, Dialysis) quench->purify analyze Analysis (SDS-PAGE, MS) purify->analyze G start Low Labeling Efficiency Observed check_ph Was a two-step pH protocol used? (Activation pH 5-6, Conjugation pH 7-8) start->check_ph check_buffer Does the reaction buffer contain primary amines (e.g., Tris, Glycine)? check_ph->check_buffer Yes fix_ph Action: Implement two-step pH protocol. Use MES for activation and PBS/HEPES for conjugation. check_ph->fix_ph No check_reagents Were EDC/NHS reagents prepared fresh? check_buffer->check_reagents No fix_buffer Action: Dialyze protein into an amine-free buffer (PBS, MES, HEPES) before labeling. check_buffer->fix_buffer Yes check_ratio What was the PEG:Protein molar ratio? check_reagents->check_ratio Yes fix_reagents Action: Use fresh, high-quality EDC and NHS. Dissolve immediately before use. check_reagents->fix_reagents No fix_ratio Action: Increase molar ratio. Perform a titration from 10:1 to 50:1 to find the optimum. check_ratio->fix_ratio < 10:1

References

Validation & Comparative

A Comparative Guide to m-PEG12-acid vs. Shorter/Longer PEG Chains in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index.[1] Among the various linker technologies, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to modulate the physicochemical and pharmacological properties of ADCs.[1][2] This guide provides an objective comparison of m-PEG12-acid against shorter and longer PEG chain alternatives, supported by experimental data, to aid in the rational design of next-generation ADCs.

The covalent attachment of PEG chains, known as PEGylation, is a well-established strategy to enhance the therapeutic properties of biopharmaceuticals.[3][4] In the context of ADCs, hydrophilic PEG linkers are crucial for counteracting the challenges posed by hydrophobic drug payloads, which can otherwise lead to aggregation, poor solubility, and rapid clearance from circulation. The length of the PEG chain is a key parameter that influences the ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and toxicity profile.

Impact of PEG Chain Length on ADC Performance: A Data-Driven Comparison

The choice of PEG linker length represents a balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. Longer PEG chains generally increase the hydrodynamic size of the ADC, which reduces renal clearance and prolongs circulation half-life. However, this can sometimes come at the cost of decreased biological activity due to steric hindrance.

Table 1: Comparative Pharmacokinetic (PK) Parameters of ADCs with Varying PEG Chain Lengths

PEG Chain Length Key PK Observations Source
Non-PEGylated Prone to aggregation and rapid plasma clearance, especially with hydrophobic payloads.
Short Chain (PEG2, PEG4) Modest improvement in plasma exposure compared to non-PEGylated ADCs. Clearance is faster than with longer PEG chains.
Mid-Length (PEG8, PEG12) Significant increase in plasma exposure and reduction in clearance. A PEG8 side chain was identified as a minimum length for optimal slower clearance in one study.
Long Chain (PEG24) Showed similar plasma exposure and clearance rates to PEG8 and PEG12 ADCs. Another study highlighted that an mPEG24 moiety led to a prolonged half-life and enhanced stability.

| Very Long Chain (PEG10k) | In miniaturized affibody-drug conjugates, a 10 kDa PEG chain extended the half-life by 11.2-fold compared to a non-PEGylated version. | |

Table 2: Comparative Efficacy of ADCs with Varying PEG Chain Lengths

PEG Chain Length In Vitro & In Vivo Efficacy Observations Source
Non-PEGylated Showed only an 11% reduction in tumor weight in a xenograft model.
Short Chain (PEG2, PEG4) Provided a 35-45% decrease in tumor weights in the same model. Higher tumor-to-plasma ratios than non-PEGylated ADCs, but lower than longer chains.
Mid-Length (PEG8, PEG12) Provided a 75-85% reduction in tumor weights, showing significantly higher efficacy. These ADCs had significantly higher tumor-to-plasma exposure ratios.
Long Chain (PEG24) Efficacy was similar to PEG8 and PEG12, providing a 75-85% reduction in tumor weights.

| Very Long Chain (PEG10k) | For affibody conjugates, a 10 kDa PEG chain resulted in the most ideal tumor therapeutic ability in animal models, despite a 22-fold reduction in in vitro cytotoxicity. | |

The data suggests a clear trend: increasing the PEG linker length from non-PEGylated up to PEG8 generally leads to substantial improvements in both pharmacokinetic profiles and in vivo efficacy. Notably, ADCs with 8, 12, and 24 PEG units demonstrated a similar and significantly higher level of tumor exposure and efficacy compared to those with shorter PEG chains.

Visualizing the Role and Impact of PEG Linkers in ADCs

To better understand the components and relationships discussed, the following diagrams illustrate the structure of a PEGylated ADC, a typical experimental workflow, and the functional impact of altering PEG chain length.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Function Linker Functions Ab Monoclonal Antibody (mAb) Linker This compound Linker Ab->Linker Conjugation Site (e.g., Cysteine) Payload Cytotoxic Payload Linker->Payload Attachment Solubility Enhances Hydrophilicity Linker->Solubility PK Improves Pharmacokinetics Linker->PK Stability Provides Stability Linker->Stability

Caption: General structure of a PEGylated Antibody-Drug Conjugate.

Efficacy_Workflow start Start: Tumor Cell Culture implant 1. Tumor Cell Implantation (Xenograft Model) start->implant randomize 2. Tumor Growth & Animal Randomization (Tumors reach a predefined size) implant->randomize admin 3. ADC Administration (IV injection of ADCs with varying PEG lengths) randomize->admin monitor 4. Monitoring Phase (Tumor volume and body weight measurements) admin->monitor endpoint 5. Study Endpoint (Control tumor reaches max size or set time point) monitor->endpoint analysis 6. Data Analysis (Tumor Growth Inhibition (TGI) calculation) endpoint->analysis finish End: Comparative Efficacy Results analysis->finish

Caption: Experimental workflow for an in vivo ADC efficacy study.

PEG_Length_Impact cluster_input Design Choice cluster_properties Physicochemical & PK Properties cluster_outcome Therapeutic Outcomes peg_length Increase PEG Chain Length (e.g., PEG4 ➞ PEG12 ➞ PEG24) hydro Increased Hydrophilicity peg_length->hydro shield Increased Payload Shielding & Size peg_length->shield clearance Decreased Renal Clearance shield->clearance potency Potential Decrease in In Vitro Potency (Steric Hindrance) shield->potency half_life Increased Circulation Half-Life clearance->half_life efficacy Improved In Vivo Efficacy & Tumor Uptake half_life->efficacy

Caption: Logical impact of increasing PEG chain length on ADC properties.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of ADCs. Below are summarized protocols for key experiments.

1. Pharmacokinetic (PK) Study in Rodents

  • Animal Model: Healthy mice or rats are typically used for the study.

  • Administration: ADCs constructed with varying PEG linker lengths (e.g., PEG4, PEG8, m-PEG12, PEG24) are administered as a single intravenous (IV) bolus at a defined dose.

  • Blood Sampling: Blood samples are collected at predetermined time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 7 days, etc.).

  • Sample Processing: Plasma is isolated from the collected blood samples via centrifugation.

  • Quantification: The concentration of the total antibody or ADC in the plasma is quantified using a validated enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and terminal half-life (t½) are calculated using non-compartmental analysis software.

2. In Vivo Antitumor Efficacy Study (Xenograft Model)

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude) are used.

  • Cell Implantation: Human cancer cells overexpressing the target antigen are implanted subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a specific volume (e.g., 100-200 mm³). Mice are then randomized into treatment groups (Vehicle control, ADCs with different PEG linkers).

  • ADC Administration: ADCs are administered intravenously at a specified dose and schedule.

  • Monitoring: Tumor volumes and mouse body weights are measured 2-3 times per week.

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volumes in the treated groups to the vehicle control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Conclusion

The length of the PEG linker is a critical design parameter that significantly impacts an ADC's therapeutic index. Experimental evidence demonstrates a clear trend where longer PEG chains enhance pharmacokinetic properties and in vivo efficacy, particularly for ADCs with hydrophobic payloads.

  • Shorter PEG chains (PEG2-PEG4) offer modest benefits over non-PEGylated linkers but may be insufficient to overcome the challenges of highly hydrophobic payloads, resulting in faster clearance and lower efficacy.

  • Mid-length PEG chains, such as this compound, often represent an optimal balance. They provide substantial improvements in PK and efficacy, grouping with longer chains in performance, while mitigating potential issues of extreme steric hindrance. Studies have shown that ADCs with PEG8, PEG12, and PEG24 units provide an optimal combination of tumor distribution and efficacy.

  • Longer PEG chains (PEG24 and above) can be particularly advantageous for maximizing circulation time. However, they may introduce a trade-off in the form of reduced in vitro potency and must be carefully evaluated.

Ultimately, the optimal PEG linker length is context-dependent and is influenced by the specific antibody, payload hydrophobicity, and target antigen. A systematic evaluation, following the experimental workflows outlined in this guide, is necessary to empirically determine the ideal linker configuration for developing safer and more effective antibody-drug conjugates.

References

A Comparative Guide to Analytical Techniques for m-PEG12-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Leading Analytical Methods for the Characterization of m-PEG12-Acid Conjugates, Supported by Experimental Data and Protocols.

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Specifically, monodisperse PEGs like this compound offer precise control over the conjugate's structure. However, this modification necessitates robust analytical methods to confirm successful conjugation, assess purity, and ensure structural integrity.

This guide provides a comparative overview of the most effective analytical techniques for characterizing this compound conjugates: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the principles of each technique, present comparative data in structured tables, and provide detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.

Comparison of Key Analytical Techniques

The choice of an analytical technique depends on the specific information required. While Mass Spectrometry is unparalleled for confirming molecular weight, HPLC methods are essential for assessing purity and separating isoforms. NMR provides detailed structural confirmation and can quantify the degree of PEGylation.[1] Often, a combination of these techniques is required for comprehensive characterization.[1]

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on hydrophobicity.[2]Purity, presence of unreacted starting materials, separation of isomers.[2][3]High resolution, widely available, excellent for purity assessment.Peak broadening can occur due to PEG dispersity (less of an issue with discrete PEGs).
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume (size in solution).Detection of aggregates, separation of free PEG from the conjugate.Mild separation conditions, good for assessing aggregation and high MW species.Lower resolution for species of similar size.
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.Absolute molecular weight confirmation, degree of PEGylation, identification of conjugation sites (with MS/MS).High sensitivity and accuracy for mass determination.Complex spectra for heterogeneous samples, potential for ion suppression.
¹H NMR Spectroscopy Measures the magnetic properties of proton nuclei to elucidate molecular structure.Structural confirmation, determination of conjugation site, quantification of degree of PEGylation.Non-destructive, provides detailed structural information, quantitative.Lower sensitivity compared to MS, can be complex for large molecules.

Experimental Workflows and Logical Relationships

A multi-step, orthogonal approach is often the most effective strategy for the complete characterization of an this compound conjugate. The following diagrams illustrate a typical experimental workflow and the logical relationship between the analytical techniques.

Experimental_Workflow cluster_0 Characterization Workflow Sample This compound Conjugate (Post-Purification) SEC SEC Analysis Sample->SEC Assess Aggregation & High MW Impurities RP_HPLC RP-HPLC Analysis Sample->RP_HPLC Assess Purity & Isomers NMR ¹H NMR Spectroscopy Sample->NMR Confirm Structure & Degree of PEGylation Data_Analysis Comprehensive Data Integration SEC->Data_Analysis MS Mass Spectrometry (e.g., ESI-MS) RP_HPLC->MS LC-MS for Mass Confirmation MS->Data_Analysis NMR->Data_Analysis

Caption: A typical workflow for conjugate characterization.

Logical_Relationships cluster_info Analytical Question cluster_tech Primary Technique center_node This compound Conjugate Purity Purity & Impurities center_node->Purity Size Size & Aggregation center_node->Size Mass Molecular Weight center_node->Mass Structure Structure & Conjugation Site center_node->Structure HPLC_node RP-HPLC Purity->HPLC_node SEC_node SEC Size->SEC_node MS_node Mass Spectrometry Mass->MS_node NMR_node NMR Spectroscopy Structure->NMR_node

References

Stability Under Scrutiny: A Comparative Guide to m-PEG12-Acid Linked Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of a drug-linker conjugate is a critical determinant of its therapeutic success. Premature cleavage of the linker in circulation can lead to off-target toxicity and reduced efficacy, while insufficient cleavage at the target site can render the therapeutic inert. This guide provides an objective comparison of the stability of drugs linked with m-PEG12-acid against common alternative linkers, supported by experimental data to inform rational drug design.

The this compound linker, a monodisperse polyethylene glycol (PEG) derivative, is frequently employed to enhance the solubility and pharmacokinetic properties of therapeutic molecules. It forms a chemically stable amide bond with amine-functionalized drugs or biologics. However, the stability of this linkage relative to other linker technologies is a key consideration in the development of robust and effective drug conjugates. This guide delves into a comparative stability analysis of this compound against a shorter PEG linker (m-PEG4-acid), an enzyme-cleavable linker (Valine-Citrulline), and a pH-sensitive linker (Hydrazone).

Comparative Stability Analysis

The stability of a drug-linker bond is typically assessed through in vitro hydrolysis and plasma stability assays. These experiments measure the rate at which the linker is cleaved under physiological conditions (pH 7.4, 37°C) in buffer and in the presence of plasma enzymes. The data, often presented as a half-life (t½), indicates the time it takes for half of the drug-linker conjugate to degrade.

Linker TypeLinkageStability at Physiological pH (7.4)Cleavage MechanismKey Considerations
This compound AmideHigh (Qualitative) Hydrolysis (very slow)The amide bond is known to be highly stable with very slow hydrolysis rates under physiological conditions. Specific quantitative half-life data for this compound linked drugs in plasma is not readily available in public literature, indicating its high stability is often presumed.
m-PEG4-Acid AmideHigh (Qualitative) Hydrolysis (very slow)Similar to this compound, the amide bond is inherently stable. The shorter PEG chain may slightly alter susceptibility to enzymatic degradation, but it is generally considered a stable linker. Quantitative comparative data remains sparse.
Valine-Citrulline (Val-Cit) PeptideHigh in Human Plasma (t½ > 230 days) [1]Enzymatic (Cathepsin B)Exceptionally stable in human plasma but shows significant instability in mouse plasma due to cleavage by carboxylesterase 1C[1][2]. This is a critical consideration for preclinical animal model selection.
Hydrazone HydrazoneVariable (pH-dependent) Acid-catalyzed hydrolysisStability is highly dependent on the specific chemical structure of the hydrazone. Some hydrazones show significant hydrolysis at pH 7.4 (t½ = 20-150 min for some aliphatic hydrazones), while others, like certain acylhydrazones, can be relatively stable (e.g., only 6% hydrolysis after 24h at pH 7.4)[3][4].

Experimental Protocols

Accurate assessment of linker stability relies on standardized and well-documented experimental protocols. Below are detailed methodologies for key experiments used to evaluate the stability of drug-linker conjugates.

In Vitro Hydrolysis Stability Assay

Objective: To determine the chemical stability of the drug-linker bond in a buffered solution at physiological pH.

Methodology:

  • Preparation of Test Compound: Dissolve the drug-linker conjugate in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute to the final desired concentration (e.g., 1 mg/mL) in phosphate-buffered saline (PBS) at pH 7.4.

  • Incubation: Incubate the solution at 37°C in a controlled temperature water bath or incubator.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the sample.

  • Analysis: Immediately analyze the samples by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to separate and quantify the intact drug-linker conjugate and any released drug.

  • Data Analysis: Plot the percentage of the intact conjugate remaining over time. The data can be fitted to a first-order decay model to calculate the hydrolysis rate constant and the half-life (t½) of the conjugate.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the drug-linker conjugate in the presence of plasma enzymes, mimicking the in vivo environment.

Methodology:

  • Plasma Preparation: Obtain plasma (e.g., human, mouse, rat) and thaw at 37°C. Centrifuge to remove any precipitates.

  • Test Compound Preparation: Prepare a stock solution of the drug-linker conjugate in a suitable solvent (e.g., DMSO).

  • Incubation: Pre-warm the plasma to 37°C. Spike the stock solution of the test conjugate into the plasma to a final concentration (e.g., 10 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw aliquots of the plasma mixture.

  • Sample Processing: To stop the enzymatic reaction and precipitate plasma proteins, add a cold organic solvent (e.g., acetonitrile) to the aliquots. Vortex and then centrifuge at high speed to pellet the proteins.

  • Analysis: Analyze the supernatant, which contains the intact conjugate and any released drug, by a validated LC-MS/MS method.

  • Data Analysis: Determine the percentage of the intact conjugate remaining at each time point relative to the 0-hour sample. Calculate the half-life (t½) of the conjugate in plasma.

Visualizing Stability Assessment and Linker Characteristics

To better illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation drug_conjugate Drug-Linker Conjugate hydrolysis_incubate Hydrolysis Assay drug_conjugate->hydrolysis_incubate plasma_incubate Plasma Stability Assay drug_conjugate->plasma_incubate buffer PBS (pH 7.4) buffer->hydrolysis_incubate plasma Human Plasma plasma->plasma_incubate sampling Time-point Sampling hydrolysis_incubate->sampling plasma_incubate->sampling protein_precipitation Protein Precipitation (for Plasma Assay) sampling->protein_precipitation lcms LC-MS/MS Analysis sampling->lcms Direct for Hydrolysis Assay protein_precipitation->lcms quantification Quantify Intact Conjugate & Released Drug lcms->quantification half_life Calculate Half-life (t½) quantification->half_life linker_comparison cluster_stable Chemically Stable Linkers cluster_cleavable Cleavable Linkers mPEG12_acid This compound Linkage: Amide (Stable) val_cit Valine-Citrulline Linkage: Peptide (Enzyme-cleavable) mPEG4_acid m-PEG4-Acid Linkage: Amide (Stable) hydrazone Hydrazone Linkage: Hydrazone (pH-sensitive)

References

The Influence of m-PEG12-Acid Linker Length on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's success is the linker connecting the target-binding warhead to the E3 ligase-recruiting ligand. Among the diverse linker chemistries, polyethylene glycol (PEG) linkers are frequently utilized for their favorable physicochemical properties. This guide provides a comparative analysis of the effect of PEG linker length, with a specific focus on the m-PEG12-acid linker, on the efficacy of PROTACs, supported by experimental data from various studies.

The length of the linker is not merely a spacer but plays a pivotal role in the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[1] An optimal linker length is crucial as it governs the spatial arrangement and proximity of the target protein and the E3 ligase. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1]

Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths

Systematic studies have shown that modifying the PEG linker length can significantly impact the degradation potency (DC50) and the maximal degradation level (Dmax) of a PROTAC. The optimal length is highly dependent on the specific target protein and the recruited E3 ligase. Below are summaries of quantitative data from studies that have investigated the effect of linker length on PROTAC efficacy for different targets.

Target ProteinE3 LigaseLinker Length (Number of PEG units/atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα) VHL12 atomsLess Potent-[1]
16 atomsMore Potent-[1]
TANK-Binding Kinase 1 (TBK1) VHL< 12 atomsInactiveN/A[1]
21 atoms396
29 atoms29276
Bruton's Tyrosine Kinase (BTK) CRBN< 4 PEG unitsImpaired Potency-
≥ 4 PEG unitsPotent-
9 PEG units5.9>95
Bromodomain-containing protein 4 (BRD4) CRBN1-2 PEG units>5000-
4-5 PEG units<500-

Key Observations:

  • For the Estrogen Receptor α (ERα) , a 16-atom linker demonstrated superior degradation efficacy compared to a 12-atom linker, highlighting that a longer linker can be more effective in certain systems.

  • In the case of TANK-Binding Kinase 1 (TBK1) , a clear length-dependent activity was observed. Linkers shorter than 12 atoms were inactive, while those between 12 and 29 atoms showed submicromolar degradation, with the 21-atom linker being the most potent.

  • For Bruton's Tyrosine Kinase (BTK) , PROTACs with longer PEG linkers (≥ 4-5 PEG units) were more effective than those with shorter linkers, which were suggested to cause steric hindrance. A PROTAC with a 9-PEG unit linker was found to be the most potent in one study.

  • Interestingly, for BRD4 , PROTACs with intermediate linker lengths (1-2 PEG units) showed reduced potency, while both shorter (0 PEG units) and longer (4-5 PEG units) linkers were more effective, indicating a non-linear relationship between linker length and efficacy for some targets.

Experimental Protocols

Accurate and reproducible experimental data are essential for the rational design and optimization of PROTACs. Below are detailed methodologies for key experiments.

Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation

This is a standard method to quantify the degradation of a target protein following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., MCF7 for ERα, Ramos for BTK) in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysates.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Incubate the membrane with a primary antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of degradation relative to the vehicle control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC is a powerful biophysical technique used to measure the thermodynamics of binding interactions, providing insights into the formation and stability of the PROTAC-induced ternary complex.

1. Sample Preparation:

  • Express and purify the target protein and the E3 ligase complex (e.g., VCB complex for VHL).

  • Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects. A typical buffer is 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Accurately determine the concentrations of the proteins and the PROTAC.

2. ITC Instrument Setup:

  • Set the experimental temperature (e.g., 25°C).

  • Thoroughly clean the sample cell and the injection syringe.

  • Perform control titrations (e.g., buffer into buffer, PROTAC into buffer) to determine the heat of dilution.

3. Binary Interaction Titrations:

  • Titration 1 (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM) and the syringe with the PROTAC solution (e.g., 100-200 µM).

  • Titration 2 (PROTAC into Target Protein): Fill the ITC cell with the target protein solution and the syringe with the PROTAC solution.

4. Ternary Complex Titration:

  • Fill the ITC cell with a solution containing both the E3 ligase and the target protein.

  • Fill the syringe with the PROTAC solution. The resulting thermogram will represent the formation of the ternary complex.

5. Data Analysis:

  • Integrate the raw ITC data to obtain the heat change per injection.

  • Subtract the heat of dilution from the experimental data.

  • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH) for each interaction.

  • Analyze the ternary titration data to determine the apparent binding affinity and cooperativity of ternary complex formation.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic information (association and dissociation rates) about binary and ternary complex formation.

1. Sensor Chip Preparation:

  • Choose an appropriate sensor chip (e.g., CM5).

  • Immobilize the E3 ligase (e.g., VCB complex) onto the sensor chip surface using standard amine coupling chemistry.

  • Deactivate any remaining active esters with an injection of ethanolamine.

2. Binary Interaction Analysis:

  • PROTAC to E3 Ligase: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface and a reference flow cell.

  • PROTAC to Target Protein: This can be assessed by immobilizing the target protein and injecting the PROTAC.

3. Ternary Complex Analysis:

  • Prepare a constant concentration of the target protein in the running buffer.

  • Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the target protein.

  • Inject these mixtures over the immobilized E3 ligase surface.

4. Data Analysis:

  • Subtract the reference flow cell data from the active flow cell data to obtain sensorgrams.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir for binary interactions, or a ternary complex model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing PROTAC Mechanism and Experimental Workflow

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Target Target Protein (e.g., BRD4) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation Proteasome->Degradation Mediates

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Antibody Incubation E->F G 7. Detection F->G H 8. Data Analysis (DC50 & Dmax) G->H

Caption: Western Blot Experimental Workflow.

Conclusion

The optimization of the linker is a critical aspect of successful PROTAC design. The available experimental data clearly indicates that there is no universal optimal linker length; it must be empirically determined for each new target protein and E3 ligase combination. While a PROTAC with an this compound linker falls into the category of longer linkers, its efficacy can only be confirmed through systematic evaluation against a series of linkers with varying lengths. By employing robust experimental protocols, such as those detailed in this guide, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.

References

A Comparative Guide to the Purity and Integrity of m-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity and integrity of reagents are paramount. This guide provides an objective comparison of m-PEG12-acid, a discrete polyethylene glycol (dPEG®) linker, with a notable alternative, polysarcosine (pSar), focusing on their characterization for purity and integrity. The information presented is supported by experimental data and detailed analytical protocols.

Data Presentation: A Comparative Overview

The purity and integrity of this compound and its alternatives are assessed using a suite of analytical techniques. The following tables summarize key quantitative data for high-quality this compound and a comparable polysarcosine linker.

Table 1: Purity and Polydispersity Comparison

ParameterThis compoundPolysarcosine (pSar) LinkerAnalytical Method(s)
Purity ≥95% - 98%[1][2][3][4]>97%[5]HPLC, NMR
Polydispersity Index (PDI) Monodisperse (PDI = 1)~1.05 - 1.13GPC/SEC, MALDI-TOF MS
Molecular Weight 588.68 g/mol Variable depending on chain lengthMass Spectrometry, NMR

Table 2: Common Impurities and Their Characterization

CompoundPotential ImpuritiesRecommended Analytical Technique for Detection
This compound - Higher or lower PEG oligomers- Di-acid PEG- Unreacted starting materials- HPLC/UPLC- LC-MS
Polysarcosine (pSar) Linker - Chains with incorrect end-groups- Bimodal distribution of polymer chains- Ion Exchange Chromatography- MALDI-TOF MS

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of purity and integrity. Below are protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for this compound Purity

Objective: To determine the purity of this compound by separating it from potential impurities.

Materials:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a suitable detector (e.g., ELSD, CAD, or RI)

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 10% to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended as PEG lacks a strong UV chromophore.

  • Data Analysis:

    • Integrate the peak areas in the resulting chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

Objective: To confirm the chemical structure and integrity of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O))

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • If further structural confirmation is needed, acquire a ¹³C NMR spectrum.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum and compare the integral ratios to the expected proton counts for the this compound structure.

    • Analyze the chemical shifts and coupling patterns to confirm the presence of the methoxy group, the ethylene glycol repeats, and the carboxylic acid terminus. The spectrum should be consistent with the expected structure.

Mass Spectrometry (MS) for Molecular Weight Verification

Objective: To confirm the molecular weight of this compound.

Materials:

  • This compound sample

  • Solvent for sample preparation (e.g., water/acetonitrile mixture)

  • Mass spectrometer with an appropriate ionization source (e.g., ESI or MALDI)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

    • Filter the solution through a 0.22 µm syringe filter.

  • MS Analysis:

    • Infuse the sample into the mass spectrometer or use an LC-MS setup.

    • For ESI-MS, operate in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

    • Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion of this compound.

    • Compare the observed m/z value with the theoretical exact mass of this compound (C₂₆H₅₂O₁₄, Exact Mass: 588.3357).

Visualizing the Workflow

Diagrams can clarify complex experimental processes and logical connections. The following are Graphviz diagrams illustrating the workflow for purity and integrity assessment.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation sample This compound Sample dissolve Dissolution in Solvent sample->dissolve filtrate Filtration (0.22 µm) dissolve->filtrate hplc HPLC Analysis filtrate->hplc nmr NMR Spectroscopy filtrate->nmr ms Mass Spectrometry filtrate->ms purity Purity Assessment (%) hplc->purity structure Structural Verification nmr->structure mw Molecular Weight Confirmation ms->mw final_report Comprehensive Purity & Integrity Report purity->final_report structure->final_report mw->final_report

Workflow for this compound Characterization

logical_relationship cluster_compound Compound Identity cluster_purity Compound Purity cluster_decision Decision mw_confirm Correct Molecular Weight? impurity_level Impurity Levels Acceptable? mw_confirm->impurity_level If Yes fail Fails Quality Control mw_confirm->fail If No struct_confirm Correct Structure? struct_confirm->impurity_level If Yes struct_confirm->fail If No monodispersity Monodisperse? impurity_level->monodispersity If Yes impurity_level->fail If No pass Passes Quality Control monodispersity->pass If Yes monodispersity->fail If No

Logical Flow for Quality Control Assessment

References

Confirming the Function of m-PEG12-acid Conjugates: A Comparative Guide to Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of molecules with polyethylene glycol (PEG) linkers is a widely adopted strategy in drug development to enhance solubility, stability, and pharmacokinetic profiles. Among these, m-PEG12-acid has emerged as a critical component, particularly as a linker in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins. Confirmation of the function of this compound conjugates, therefore, hinges on a series of well-defined bioassays that assess their ability to induce the degradation of a target protein.

This guide provides a comparative overview of essential bioassays to confirm the function of this compound conjugates, complete with experimental protocols and data presentation to aid in the evaluation of their performance against alternative linker strategies.

The Central Role of the Linker in PROTAC Function

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a spacer; its length, composition, and flexibility are critical determinants of the PROTAC's efficacy.[1][2] An optimal linker, such as this compound, facilitates the formation of a stable ternary complex between the target protein and the E3 ligase, which is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[2]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its ability to degrade the target protein, which is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice of linker can significantly impact these values. While a direct head-to-head comparison of a wide array of linkers in a single system is often not available in the literature, we can compile representative data from various studies to illustrate the influence of linker type and length on PROTAC performance.

Table 1: Impact of Linker Type and Length on PROTAC Degradation Efficiency

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1VHLAlkyl/Ether< 12No degradation-[3]
TBK1VHLAlkyl/Ether12-293 - 29276 - 96[3]
ERαUnspecifiedPEG12Similar binding affinity to 16-atom linkerLess potent than 16-atom linker
ERαUnspecifiedPEG16Similar binding affinity to 12-atom linkerMore potent than 12-atom linker
CRBNCRBN (homo-PROTAC)PEG8Optimal degradation-
BTKCRBNPEG≥ 4 PEG units1 - 40>85
BTKCRBNPEG< 4 PEG unitsImpaired activity-

Note: The data presented is a compilation from different studies and should be interpreted with caution as experimental conditions (cell lines, treatment times) may vary.

Key Bioassays for Functional Confirmation

A comprehensive assessment of an this compound conjugate's function requires a multi-faceted approach, combining cellular assays to measure protein degradation with biophysical assays to characterize binding interactions.

Target Protein Degradation Assays

The hallmark of a functional PROTAC is the degradation of its target protein. Western blotting is the most common method to quantify this effect.

Experimental Protocol: Western Blotting for DC50 and Dmax Determination

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293T, HeLa) and allow cells to adhere overnight. Treat the cells with a serial dilution of the this compound conjugate for a predetermined time (e.g., 18-24 hours). A vehicle control (e.g., DMSO) must be included.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay or a similar method to ensure equal protein loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. A loading control antibody (e.g., GAPDH, β-actin) should be used to normalize protein levels.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.

  • Data Analysis: Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the conjugate concentration to determine the DC50 and Dmax values.

Biophysical Assays for Ternary Complex Formation

The formation of a stable ternary complex (Target Protein - PROTAC - E3 Ligase) is crucial for PROTAC efficacy. Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed to characterize these interactions and determine binding affinities (KD).

Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

  • Immobilization: Immobilize the purified E3 ligase onto an SPR sensor chip.

  • Binary Interaction Analysis: Inject varying concentrations of the this compound conjugate over the immobilized E3 ligase to determine the binary binding affinity (KD) between the PROTAC and the ligase.

  • Ternary Complex Analysis: Inject a mixture of the this compound conjugate and the purified target protein at a saturating concentration over the immobilized E3 ligase.

  • Data Analysis: The sensorgrams will show the association and dissociation kinetics of the complex formation. Fit the data to a suitable binding model to determine the kinetic parameters (kon, koff) and the affinity (KD) of the ternary complex. A comparison of the binary and ternary binding affinities can reveal the cooperativity of the system.

Cellular Permeability Assays

For a PROTAC to be effective, it must be able to cross the cell membrane to reach its intracellular target. Cellular permeability can be assessed using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Preparation: A filter plate is coated with a lipid-containing solution in an organic solvent to form an artificial membrane.

  • Assay Setup: The this compound conjugate is added to the donor wells, and a buffer solution is added to the acceptor wells.

  • Incubation: The plate is incubated for a defined period to allow the compound to permeate across the artificial membrane.

  • Quantification: The concentration of the conjugate in both the donor and acceptor wells is measured using LC-MS/MS.

  • Data Analysis: The permeability coefficient (Pe) is calculated based on the concentration of the compound in the acceptor well over time.

Visualizing Signaling Pathways and Experimental Workflows

Understanding the biological context and the experimental process is crucial for interpreting the results of bioassays. Graphviz diagrams can be used to visualize these complex relationships.

PROTAC_Mechanism Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC This compound Conjugate (PROTAC) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_Target Proteasome Proteasome Ubiquitinated_Target->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis Cell_Plating Plate Cells PROTAC_Treatment Treat with this compound Conjugate Cell_Plating->PROTAC_Treatment Cell_Lysis Lyse Cells PROTAC_Treatment->Cell_Lysis Protein_Quantification Quantify Protein Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Densitometry Densitometry Detection->Densitometry Normalization Normalization to Loading Control Densitometry->Normalization DC50_Dmax Calculate DC50 & Dmax Normalization->DC50_Dmax

Caption: Western Blot Experimental Workflow.

Conclusion

Confirming the function of this compound conjugates, particularly in the context of PROTACs, requires a systematic and multi-pronged approach. By employing a combination of cellular degradation assays, biophysical binding studies, and permeability assessments, researchers can gain a comprehensive understanding of their conjugate's performance. The provided protocols and comparative data serve as a foundational guide for the rational design and evaluation of these promising therapeutic agents. The flexibility and favorable physicochemical properties of PEG linkers, such as this compound, continue to make them a valuable tool in the development of next-generation protein degraders.

References

Safety Operating Guide

Proper Disposal of m-PEG12-acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper disposal procedures for m-PEG12-acid, a common PEG-based PROTAC linker used in the synthesis of PROTACs.[1] Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), proper disposal protocols should still be rigorously followed.

Summary of Key Safety and Disposal Information

For quick reference, the following table summarizes the essential information for the safe handling and disposal of this compound.

ParameterInformationSource
Chemical Name This compoundBroadPharm[2]
Molecular Formula C26H52O14BroadPharm[2]
Appearance White solidConju-Probe[3]
Solubility Water, DMSO, DCM, DMFBroadPharm[2]
Storage -20°CBroadPharm
GHS Classification Not classified as hazardousBased on available SDS for similar compounds
Primary Disposal Route Neutralization and drain disposal (for small quantities of dilute aqueous solutions), or collection by a licensed waste disposal service.Cornell EHS, University of Wisconsin-La Crosse
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, lab coat.DC Chemicals

Experimental Protocol: Neutralization of this compound for Drain Disposal

For small quantities of dilute aqueous solutions of this compound that are not contaminated with other hazardous materials, neutralization followed by drain disposal may be permissible, subject to local regulations.

Materials:

  • Waste this compound solution

  • Sodium bicarbonate (NaHCO₃) or other suitable weak base

  • pH indicator strips or a calibrated pH meter

  • Stir bar and stir plate

  • Appropriate beakers and graduated cylinders

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Dilution: Ensure the concentration of the this compound solution is low. If necessary, dilute the solution with water in a suitable container.

  • Neutralization:

    • Place the beaker containing the diluted this compound solution on a stir plate and add a stir bar.

    • Slowly add a weak base, such as sodium bicarbonate, to the solution while stirring continuously. This should be done in a fume hood to ensure proper ventilation.

    • Monitor the pH of the solution frequently using pH indicator strips or a pH meter.

    • Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Disposal:

    • Once the solution is neutralized, it can be disposed of down the sanitary sewer.

    • Flush the drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution) to further dilute the solution.

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste is_contaminated Is the waste mixed with hazardous materials? start->is_contaminated is_large_quantity Is it a large quantity or concentrated solution? is_contaminated->is_large_quantity No collect_waste Collect in a labeled, sealed container for professional disposal. is_contaminated->collect_waste Yes is_aqueous_dilute Is it a small quantity of dilute aqueous solution? is_large_quantity->is_aqueous_dilute No is_large_quantity->collect_waste Yes is_aqueous_dilute->collect_waste No neutralize Neutralize the solution to pH 6.0-8.0. is_aqueous_dilute->neutralize Yes end End of Disposal Process collect_waste->end drain_disposal Dispose down the sanitary sewer with copious amounts of water. neutralize->drain_disposal drain_disposal->end

Caption: Decision workflow for the proper disposal of this compound waste.

Detailed Disposal Procedures

1. Uncontaminated, Small Quantities of Dilute Aqueous Solutions:

For small quantities of this compound in a dilute aqueous solution that are free from contamination with other hazardous chemicals, the primary method of disposal is neutralization followed by drain disposal. As this compound is an acid, it should be neutralized with a suitable base to a pH between 6.0 and 8.0 before being poured into the sanitary sewer. This should be followed by flushing with a large volume of water.

2. Concentrated or Large Quantities of this compound:

Concentrated this compound or large volumes of its solutions should not be disposed of down the drain. These should be collected in a clearly labeled, sealed, and appropriate waste container. The container should then be handed over to your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

3. This compound Mixed with Other Chemicals:

If this compound is mixed with other solvents or hazardous materials, the entire mixture must be treated as hazardous waste. The disposal protocol will be dictated by the most hazardous component in the mixture. In such cases, the waste must be collected in a designated, labeled container and disposed of through a professional waste management service. Do not attempt to neutralize or dispose of such mixtures down the drain.

4. Solid this compound:

Solid this compound should be disposed of as chemical waste. It should be placed in a clearly labeled, sealed container and managed through your institution's hazardous waste program.

5. Contaminated Labware:

Any labware, such as vials, pipette tips, and gloves, that has come into contact with this compound should be disposed of as solid chemical waste. Liquids should be emptied into an appropriate liquid waste container before the labware is placed in a designated solid waste container.

Important Considerations:

  • Always consult the Safety Data Sheet (SDS): Before handling this compound, thoroughly read the SDS provided by the manufacturer.

  • Follow Local Regulations: Disposal procedures can vary based on institutional and regional regulations. Always adhere to the guidelines established by your organization's EHS department.

  • Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.

  • Avoid Environmental Release: Do not dispose of this compound in a manner that could lead to its release into the environment.

By following these procedures, you can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.

References

Essential Safety and Operational Guide for Handling m-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of m-PEG12-acid, a polyethylene glycol (PEG) derivative widely used as a linker in Proteolysis Targeting Chimeras (PROTACs). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not currently available. The information provided herein is synthesized from general safety data for polyethylene glycol compounds and carboxylic acids, as well as information from suppliers of this compound. It is imperative to handle this chemical with caution and adhere to all standard laboratory safety protocols.

I. Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. Due to the lack of a specific SDS, toxicity and flammability data are based on general information for polyethylene glycols.

PropertyValueSource/Notes
Chemical Formula C₂₆H₅₂O₁₄[1][2][3][4]
Molecular Weight 588.68 g/mol [1]
CAS Number 2135793-73-4
Appearance White to off-white solid or solid-liquid mixture
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Temperature -20°C for long-term storage
Acute Oral Toxicity (LD50, Rat) > 50,000 mg/kg (for PEG 8000)
Acute Dermal Toxicity (LD50, Rabbit) > 20,000 mg/kg (for PEG 8000)

II. Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for the safe handling of this compound from receipt to disposal.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • For procedures that may generate dust or aerosols, use a certified chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any tears or perforations before use.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Not generally required under normal handling conditions with adequate ventilation. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.

3. Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing.

  • Minimize the generation of dust.

  • Do not eat, drink, or smoke in the area where this compound is handled.

  • Wash hands thoroughly after handling, even if gloves were worn.

4. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended long-term storage temperature is -20°C.

  • Keep away from strong oxidizing agents and strong bases.

III. Operational and Disposal Plans

Spill Response:

  • Small Spills:

    • Wear appropriate PPE.

    • Absorb liquid spills with an inert material (e.g., vermiculite, sand, or earth).

    • For solid spills, carefully sweep or scoop up the material to avoid creating dust.

    • Place the spilled material and any contaminated absorbent into a sealed, labeled container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department.

    • Only personnel with appropriate training and equipment should attempt to clean up large spills.

Waste Disposal:

  • All waste containing this compound, including empty containers and contaminated PPE, should be considered chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the chemical waste in accordance with all local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.

IV. Visualization of Safe Handling Workflow

The following diagram illustrates the logical flow of the safe handling procedures for this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Proceed to Handling Dissolve/React Dissolve/React Weigh/Measure->Dissolve/React Decontaminate Decontaminate Dissolve/React->Decontaminate Experiment Complete Dispose Waste Dispose Waste Decontaminate->Dispose Waste Store/Label Store/Label Dispose Waste->Store/Label End End Store/Label->End

Caption: Logical workflow for the safe handling of this compound.

References

×

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